L-Tryptophanol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCRUSSQAXPJY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-29-8 | |
| Record name | L-Tryptophanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-(-)-Tryptophanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and History of L-Tryptophanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tryptophanol, an indole-containing amino alcohol, has emerged from the shadow of its well-known precursor, L-tryptophan, to become a molecule of significant interest in its own right. Initially identified as a product of microbial metabolism, its unique chemical properties as a chiral building block and its intriguing biological activities have garnered attention in the fields of synthetic chemistry, pharmacology, and microbiology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details key experimental protocols for its preparation and explores its role as a signaling molecule, particularly in microbial quorum sensing. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Discovery and History
The story of this compound is intrinsically linked to that of its parent amino acid, L-tryptophan. Following the discovery of L-tryptophan in 1901 by Hopkins and Cole, and its first chemical synthesis in 1908 by Ellinger and Flamand, the stage was set for the exploration of its metabolic derivatives.
A pivotal moment in the history of this compound occurred in 1912 when German chemist Felix Ehrlich reported that yeast metabolizes L-tryptophan into tryptophol (B1683683) (the racemic form of Tryptophanol)[1]. This discovery marked the first identification of this compound as a naturally occurring product of biological processes.
The first purely chemical synthesis of tryptophol was achieved by Jackson in 1930 through the Bouveault-Blanc reduction of indole-3-acetic acid esters[2]. This was a significant step, demonstrating that tryptophol could be produced in the laboratory without reliance on fermentation. A key advancement in the specific synthesis of the L-enantiomer came in 1949 when Karrer and Portmann published their work on the reduction of L-tryptophan methyl ester using the powerful reducing agent lithium aluminum hydride (LiAlH₄)[3]. This laid the groundwork for stereospecific syntheses of this compound.
Subsequent research has focused on developing more efficient and scalable synthetic routes to this compound and its derivatives, driven by their utility as chiral synthons and their emerging biological roles.
Chemical and Physical Properties
This compound is a white to light brown solid with the chemical formula C₁₁H₁₄N₂O. Its structure features an indole (B1671886) ring system attached to a 2-amino-3-propanol backbone. This combination of a hydrophobic indole group and a hydrophilic amino alcohol moiety imparts it with versatile solubility in various organic solvents and limited solubility in water.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | [4] |
| Molecular Weight | 190.24 g/mol | [4] |
| Melting Point | 73-77 °C | [4] |
| Appearance | White to light brown solid | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. Slightly soluble in water (11.4 g/L at 25°C). | [4] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of L-tryptophan or its ester derivatives. Below are detailed protocols for two key methods.
Classical Method: Reduction of L-Tryptophan Methyl Ester with Lithium Aluminum Hydride (LiAlH₄)
This method, based on the early work of Karrer and Portmann, is a robust procedure for the preparation of this compound.
Experimental Protocol:
-
Esterification of L-Tryptophan: L-Tryptophan (1 equivalent) is suspended in anhydrous methanol. The suspension is cooled to 0°C, and thionyl chloride (1.2 equivalents) is added dropwise with stirring. The reaction mixture is then refluxed for 4 hours. The solvent is removed under reduced pressure to yield L-tryptophan methyl ester hydrochloride as a crude solid, which can be used directly in the next step after neutralization.
-
Reduction with LiAlH₄: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. The flask is cooled in an ice bath. A solution of L-tryptophan methyl ester (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring.
-
Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.
-
Work-up and Purification: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Modern Method: Reduction of 3-Indolylglyoxylyl Chloride with Sodium Borohydride (B1222165)
This method offers a high-yielding and operationally simpler alternative for the synthesis of tryptophol.
Experimental Protocol:
-
Preparation of 3-Indolylglyoxylyl Chloride: Indole (1 equivalent) is reacted with oxalyl chloride (1.1 equivalents) in a suitable anhydrous solvent such as diethyl ether or dichloromethane at 0°C to room temperature to yield (1H-indol-3-yl)-oxo-acetyl chloride.
-
Reduction with Sodium Borohydride: A suspension of sodium borohydride (2.5 equivalents) in diglyme (B29089) is prepared in a flask with cooling. The 3-indolylglyoxylyl chloride (1 equivalent) is added portion-wise to the suspension with stirring.
-
Reaction and Work-up: The reaction mixture is heated to 95-100°C for 5 hours. After cooling, the mixture is diluted with water, acidified with hydrochloric acid, and extracted with dichloromethane.
-
Purification: The organic extract is washed with sodium carbonate solution and then with water. The solvent is evaporated to give crude tryptophol, which can be purified by distillation under reduced pressure and subsequent recrystallization from toluene (B28343) to yield pure tryptophol as white crystals[5].
Biological Role and Signaling Pathways
While L-tryptophan is renowned as a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin, this compound has its own distinct and significant biological roles, primarily as a signaling molecule in microorganisms.
Quorum Sensing in Fungi
Tryptophol is a well-established quorum-sensing molecule in several fungal species, including the human pathogen Candida albicans and the model yeast Saccharomyces cerevisiae[6][7]. Quorum sensing is a cell-to-cell communication mechanism that allows microorganisms to coordinate their behavior in a population-density-dependent manner.
In C. albicans, tryptophol plays a role in regulating morphogenesis, the transition between yeast and hyphal forms, which is crucial for its virulence and biofilm formation[6]. As the fungal population density increases, the concentration of secreted tryptophol rises. Once a threshold concentration is reached, it can influence gene expression, leading to changes in the fungal colony's characteristics.
Caption: Quorum sensing pathway in fungi mediated by this compound.
Role in Pathogenesis and Host-Microbe Interactions
This compound is also implicated in the pathogenesis of certain diseases. For instance, it is produced by the trypanosomal parasite Trypanosoma brucei, the causative agent of African sleeping sickness, and is thought to contribute to the sleep-inducing effects of the disease[1].
Recent studies have also highlighted the anti-inflammatory properties of tryptophol produced by gut fungi, suggesting a role in modulating host-microbe interactions and gut health[4]. Furthermore, derivatives of tryptophol are being investigated for their ability to interfere with bacterial quorum sensing, potentially offering a novel anti-virulence strategy against pathogenic bacteria like Vibrio cholerae[8].
The signaling activity of tryptophan metabolites, including indole-containing compounds like this compound, may be mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses at barrier surfaces like the gut[9].
Experimental and Logical Workflows
The study of this compound, from its synthesis to the elucidation of its biological functions, involves a series of logical and experimental steps.
Caption: General workflow for the synthesis and biological evaluation of this compound.
Conclusion and Future Perspectives
This compound has transitioned from a mere metabolic byproduct of L-tryptophan to a molecule with significant potential in both chemistry and biology. Its history, from its discovery in yeast to its efficient chemical synthesis, showcases the progression of organic chemistry. The elucidation of its role as a quorum-sensing molecule in fungi has opened new avenues for understanding and potentially combating fungal infections.
Future research is likely to focus on several key areas:
-
Development of Novel Synthetic Methods: The creation of even more efficient, stereoselective, and environmentally friendly methods for the synthesis of this compound and its derivatives will be crucial for their wider application.
-
Elucidation of Signaling Pathways: A deeper understanding of the specific receptors and downstream signaling cascades activated by this compound in both microbial and host cells is needed.
-
Therapeutic Applications: The anti-inflammatory and quorum-sensing modulatory properties of this compound and its analogs warrant further investigation for their potential as novel therapeutic agents for infectious and inflammatory diseases.
-
Role in the Microbiome: Further exploration of the production and function of this compound by the gut microbiota and its impact on host health is a promising area of research.
References
- 1. Tryptophol - Wikipedia [en.wikipedia.org]
- 2. On tryptophol , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 3. [Reduction of L-tryptophan methyl ester with LiAlH4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Fungal Quorum-Sensing Molecules: A Review of Their Antifungal Effect against Candida Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of quorum sensing and chemical communication in fungal biotechnology and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microbial tryptophan metabolites regulate gut barrier function via the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
L-Tryptophanol synthesis pathway in organisms
An In-depth Technical Guide to the Biosynthesis of L-Tryptophanol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a derivative of the essential amino acid L-Tryptophan, characterized by the reduction of its carboxylic acid group to a primary alcohol. While not a canonical amino acid, it serves as a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Unlike its precursor, L-Tryptophan, a dedicated and conserved metabolic pathway for this compound synthesis is not well-documented across organisms. Its biosynthesis is understood to occur via the action of enzymes with broad substrate specificity, primarily Carboxylic Acid Reductases (CARs), which convert L-Tryptophan into this compound, likely through an aldehyde intermediate. This guide provides a comprehensive overview of the synthesis of the precursor L-Tryptophan, the proposed enzymatic pathway for its conversion to this compound, quantitative data from related processes, and detailed experimental protocols for analysis.
Biosynthesis of the Precursor: L-Tryptophan
The synthesis of this compound is fundamentally dependent on the availability of its direct precursor, L-Tryptophan. In microorganisms and plants, L-Tryptophan is synthesized via a complex and energetically expensive pathway originating from central metabolism.[1][2] The pathway can be broadly divided into the shikimate pathway and the tryptophan-specific branch, starting from chorismate.[3][4]
The overall pathway from chorismate to L-Tryptophan involves a five-step enzymatic process.[5]
-
Chorismate to Anthranilate: Anthranilate synthase (encoded by trpE and trpG) catalyzes the conversion of chorismate to anthranilate.[1]
-
Anthranilate to PRA: Anthranilate phosphoribosyltransferase (encoded by trpD) converts anthranilate to N-(5-phospho-β-D-ribosyl)anthranilate (PRA).
-
PRA to CDRP: Phosphoribosylanthranilate isomerase (encoded by trpF) isomerizes PRA to 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CDRP).
-
CDRP to Indole-3-glycerol phosphate (B84403): Indole-3-glycerol phosphate synthase (encoded by trpC) cyclizes CDRP to form indole-3-glycerol phosphate, releasing CO2 and water.
-
Indole-3-glycerol phosphate to L-Tryptophan: The final step is catalyzed by tryptophan synthase (encoded by trpA and trpB).[5] The α-subunit cleaves indole-3-glycerol phosphate into indole (B1671886) and glyceraldehyde-3-phosphate.[5] The β-subunit then catalyzes a C-C bond formation between indole and L-serine to produce L-Tryptophan.[5][6]
Proposed Synthesis Pathway: L-Tryptophan to this compound
The conversion of L-Tryptophan to this compound involves the reduction of the C-1 carboxylic acid to a primary alcohol. This transformation is catalyzed by Carboxylic Acid Reductases (CARs), a family of multi-domain enzymes that reduce a wide array of carboxylic acids to their corresponding aldehydes.[7][8] The reaction requires ATP and NADPH as cofactors.[9][10] The resulting aldehyde is then further reduced to the alcohol by an aldehyde reductase or alcohol dehydrogenase.
The proposed two-step enzymatic pathway is:
-
L-Tryptophan to L-Tryptophan Aldehyde: A CAR enzyme first adenylates the carboxyl group of L-Tryptophan using ATP, forming an L-Tryptophanyl-AMP intermediate and releasing pyrophosphate.[11] A phosphopantetheine arm of the enzyme then forms a thioester intermediate, releasing AMP.[11] Finally, this thioester is reduced by NADPH to yield L-Tryptophan aldehyde and regenerate the free enzyme.[11]
-
L-Tryptophan Aldehyde to this compound: The aldehyde intermediate is subsequently reduced to this compound by an NADPH- or NADH-dependent aldehyde reductase or alcohol dehydrogenase.
Quantitative Data
Direct kinetic data for the enzymatic conversion of L-Tryptophan to this compound is not extensively reported. However, data from microbial fermentation for the production of the precursor L-Tryptophan, and kinetic parameters of CARs with analogous aromatic substrates, provide valuable context for researchers.
Table 1: L-Tryptophan Production in Engineered Microorganisms
| Organism | Strain | Fermentation Titer (g/L) | Yield (g/g glucose) | Reference |
| E. coli | TRP07 | ~49 | 0.186 | [12] |
| E. coli | SX11 | 41.7 | - | [13] |
| E. coli | AGX1757/pSC101 | 54.5 | 0.23 | [14] |
| E. coli | TRJH/DPB | 43.65 | - | [14] |
| C. glutamicum | 4MT-11 | 4.9 | - | [15] |
Table 2: Representative Kinetic Parameters of Carboxylic Acid Reductases (CARs) with Aromatic Substrates
Note: These values are for substrates analogous to L-Tryptophan and serve as an estimation of potential enzyme performance. Kinetic parameters are highly substrate-dependent.
| Enzyme Origin | Substrate | Km (mM) | kcat (min-1) | Reference |
| Nocardia iowensis | Benzoic Acid | 0.19 ± 0.02 | 43 ± 1 | [11] |
| Mycobacterium smegmatis | Benzoic Acid | 0.19 ± 0.01 | 39.1 ± 0.7 | [11] |
| Nocardia iowensis | 3-Phenylpropionic acid | 0.13 ± 0.01 | 100 ± 2 | [11] |
| Mycobacterium smegmatis | 3-Phenylpropionic acid | 0.22 ± 0.02 | 110 ± 3 | [11] |
| Neurospora crassa | Benzoic Acid | 0.15 ± 0.01 | 12.0 ± 0.2 | [9] |
Experimental Protocols
Protocol: In Vitro Assay for Carboxylic Acid Reductase (CAR) Activity
This protocol is adapted from spectrophotometric assays used for characterizing CARs and measures the consumption of NADPH.[9][10]
Materials:
-
Purified CAR enzyme
-
HEPES or Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
L-Tryptophan (substrate)
-
NADPH
-
ATP
-
Magnesium Chloride (MgCl₂)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction master mix in the buffer containing 2.5 mM ATP, 10 mM MgCl₂, and 1 mM NADPH.
-
Add a defined amount of purified CAR enzyme (e.g., 2-5 µg) to the master mix.
-
To initiate the reaction, add L-Tryptophan to a final concentration of 5-10 mM. For kinetic analysis, vary the substrate concentration.
-
Immediately monitor the decrease in absorbance at 340 nm (A₃₄₀), which corresponds to the oxidation of NADPH (ε = 6220 M⁻¹cm⁻¹).
-
The rate of reaction is calculated from the linear portion of the absorbance vs. time plot.
-
A control reaction without the L-Tryptophan substrate should be run to account for any substrate-independent NADPH oxidation.
Protocol: Quantification of this compound by HPLC
This protocol is based on established HPLC methods for L-Tryptophan and its metabolites, adapted for this compound.[16][17]
Instrumentation & Reagents:
-
HPLC system with a UV or Fluorescence detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Sodium acetate (B1210297) buffer (5 mM, pH 4.2) or water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol
-
This compound standard
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions (e.g., 0.1 to 50 µg/mL) to generate a standard curve.
-
Sample Preparation (from biological matrix): a. To 500 µL of sample (e.g., plasma, cell supernatant), add 50 µL of 8% perchloric acid to precipitate proteins.[16] b. Vortex vigorously for 1 minute. c. Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. d. Carefully collect the supernatant for analysis.
-
Chromatographic Conditions: a. Mobile Phase: Isocratic elution with a mixture such as Sodium Acetate:Acetonitrile (92:8, v/v) or a gradient elution.[16] b. Flow Rate: 1.0 mL/min. c. Column Temperature: 30°C. d. Injection Volume: 20 µL. e. Detection: this compound contains an indole ring and can be detected by UV absorbance (approx. 280 nm) or more sensitively by fluorescence (Excitation: ~285 nm, Emission: ~360 nm).
-
Quantification: a. Inject prepared standards and samples. b. Identify the this compound peak by comparing the retention time with the standard. c. Construct a standard curve by plotting peak area against concentration for the standards. d. Calculate the concentration of this compound in the samples using the regression equation from the standard curve.
Conclusion
The synthesis of this compound in organisms is not a primary metabolic pathway but rather a secondary conversion of L-Tryptophan, likely facilitated by promiscuous enzymes such as Carboxylic Acid Reductases. For researchers and drug development professionals, understanding the biosynthesis of the precursor L-Tryptophan is critical, as its availability is the rate-limiting factor for this compound production. By leveraging enzymes like CARs and alcohol dehydrogenases, either in vivo through metabolic engineering or in vitro as biocatalysts, efficient production of this valuable chiral alcohol can be achieved. The analytical methods provided herein offer a robust framework for the quantification and characterization of these synthesis pathways.
References
- 1. Insights into an unusual Auxiliary Activity 9 family member lacking the histidine brace motif of lytic polysaccharide monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan - Wikipedia [en.wikipedia.org]
- 3. Auxiliary Activity Family 9 - CAZypedia [cazypedia.org]
- 4. L-tryptophan biosynthetic process | SGD [yeastgenome.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Carboxylic acid reductase: Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central metabolic pathway modification to improve L-tryptophan production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The enzymatic synthesis of L-tryptophan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
Core Introduction to L-Tryptophan in Neuroscience
An In-Depth Technical Guide on the Biological Role of L-Tryptophan in Neuroscience
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on L-Tryptophan, the essential amino acid and metabolic precursor to serotonin (B10506). The initial query mentioned L-Tryptophanol; however, a comprehensive literature search revealed a significant body of research on L-Tryptophan's role in neuroscience, while information on this compound in this context is scarce. It is presumed the user's interest lies with the extensively studied L-Tryptophan.
L-Tryptophan (Trp) is an essential amino acid that cannot be synthesized by the human body and must be obtained through diet.[1] Its significance in neuroscience stems primarily from its role as the sole precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2][3][4] The availability of L-Tryptophan in the brain is a critical rate-limiting factor for the synthesis of serotonin, a neuromodulator implicated in a vast array of physiological and psychological processes, including mood, sleep, cognition, and appetite.[1][5] Beyond its role in the serotonergic system, L-Tryptophan is also a substrate for other neuroactive compounds through alternative metabolic pathways, most notably the kynurenine (B1673888) pathway.[6]
L-Tryptophan Metabolism: A Tale of Two Pathways
In the central nervous system (CNS), L-Tryptophan is metabolized via two primary pathways: the serotonin pathway and the kynurenine pathway. While the serotonin pathway is crucial for neurotransmission, the majority of L-Tryptophan is catabolized through the kynurenine pathway.[1]
The Serotonin Pathway: Synthesis of a Key Neurotransmitter
The synthesis of serotonin from L-Tryptophan is a two-step enzymatic process that occurs within serotonergic neurons.[1]
-
Hydroxylation: L-Tryptophan is first hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in serotonin synthesis.[2][7] There are two isoforms of TPH: TPH1, found predominantly in the periphery, and TPH2, which is the primary isoform in the brain.[8]
-
Decarboxylation: 5-HTP is then rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form serotonin (5-HT).[9]
The activity of TPH2 is not saturated at physiological concentrations of L-Tryptophan, meaning that fluctuations in brain L-Tryptophan levels directly impact the rate of serotonin synthesis.[1][7]
The Kynurenine Pathway: A Source of Neuroactive Metabolites
Approximately 95% of L-Tryptophan is metabolized through the kynurenine pathway.[1] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in the brain and peripheral tissues. This pathway produces several neuroactive metabolites, including:
-
Kynurenic acid (KYNA): An antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine (B1216132) receptors, generally considered neuroprotective.
-
Quinolinic acid (QUIN): An NMDA receptor agonist, which can be neurotoxic at high concentrations.
-
3-Hydroxykynurenine (3-HK): Can generate reactive oxygen species and contribute to oxidative stress.
The balance between the serotonin and kynurenine pathways is influenced by various factors, including stress and inflammation, which can upregulate IDO and shift L-Tryptophan metabolism away from serotonin synthesis.
Signaling Pathways and Metabolic Overview
The metabolic fate of L-Tryptophan is a critical determinant of its neurological effects. The following diagrams illustrate the key pathways.
Quantitative Data
The following tables summarize key quantitative data related to L-Tryptophan's role in neuroscience.
Table 1: Effects of L-Tryptophan Administration on Brain Serotonin Levels
| Species | Brain Region | L-Tryptophan Dose & Route | Time Post-Administration | % Change in Serotonin (5-HT) Levels | Reference |
| Rat | Hypothalamic Slices | 2 µM in superfusion medium | N/A | +15.0 ± 5.9% | [10] |
| Rat | Whole Brain | 125 mg/kg (oral gavage) for 7 days | Peak at 9 p.m. | Significantly higher than control | [11] |
| Rat | Hippocampus | 50 and 100 mg/kg (i.p.) | N/A | Markedly enhanced evoked 5-HT release | [12] |
Table 2: Inhibitors of Tryptophan Hydroxylase (TPH)
| Inhibitor | TPH Isoform(s) | IC50 Value | Notes | Reference |
| Rodatristat (KAR5417) | TPH1 and TPH2 | 33 nM (TPH1), 7 nM (TPH2) | Potent dual inhibitor. | [6] |
| TPT-004 | TPH1 and TPH2 | 77 nM (TPH1), 16 nM (TPH2) | Orally active. | [6] |
| TPH1-IN-1 | TPH1 | 110.1 nM | Xanthine derivative. | [6] |
| Telotristat (LP-778902) | TPH | 0.028 µM (in vivo) | Potent TPH inhibitor. | [6] |
| LP533401 | TPH1 and TPH2 | 0.7 µM | Does not cross the blood-brain barrier. | [8] |
| p-Ethynylphenylalanine | TPH | Ki = 32.6 µM | Competitive and reversible. | [13] |
| Tetrahydropapaverine HCl | TPH | 5.7 µM | Tetrahydroisoquinoline compound. | [6] |
Table 3: Inhibitors of Aromatic L-Amino Acid Decarboxylase (AADC)
| Inhibitor | Substrate | Ki Value | Notes | Reference |
| Carbidopa | L-DOPA | N/A | Peripherally acting, does not cross the blood-brain barrier. | [14] |
| Benserazide | L-DOPA | N/A | Peripherally acting, does not cross the blood-brain barrier. | [14] |
| 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) | L-DOPA | 163 µM | Competitive with pyridoxal-5-phosphate. | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to investigate the role of L-Tryptophan in neuroscience.
In Vivo Microdialysis for Measuring Neurotransmitter Release
This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To measure the effect of L-Tryptophan administration on extracellular serotonin levels in the hippocampus.
Protocol Outline:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., ventral hippocampus).
-
Secure the cannula with dental cement.
-
Allow for a post-operative recovery period of 5-7 days.[16]
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to establish a stable baseline of serotonin levels.[17]
-
-
L-Tryptophan Administration:
-
Administer L-Tryptophan via the desired route (e.g., intraperitoneal injection of 50 or 100 mg/kg).[12]
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at the same regular intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for serotonin concentration using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express post-administration serotonin levels as a percentage change from the baseline.
-
Acute Tryptophan Depletion (ATD) in Human Studies
ATD is a widely used method to transiently reduce central serotonin synthesis and investigate the effects on mood, cognition, and behavior.
Objective: To investigate the behavioral or cognitive effects of reduced serotonin synthesis.
Protocol Outline:
-
Participant Screening and Preparation:
-
Recruit healthy volunteers or specific patient populations.
-
Participants follow a low-protein diet for 24 hours prior to the study day.
-
Participants fast overnight before the administration of the amino acid mixture.
-
-
Amino Acid Mixture Administration:
-
On the study day, participants ingest a liquid amino acid mixture.
-
Depletion Condition: The mixture contains a large amount of large neutral amino acids (LNAAs) but is devoid of L-Tryptophan.
-
Control (Sham) Condition: The mixture is identical but includes a physiological amount of L-Tryptophan.
-
The administration is typically done in a double-blind, placebo-controlled, crossover design.
-
-
Blood Sampling:
-
Blood samples are taken at baseline and at regular intervals (e.g., hourly) after ingestion of the mixture to measure plasma tryptophan levels and the ratio of tryptophan to other LNAAs.
-
-
Behavioral/Cognitive Testing:
-
A battery of behavioral and cognitive tests is administered at the time of peak tryptophan depletion (typically 5-7 hours post-ingestion).
-
-
Data Analysis:
-
Compare behavioral and cognitive outcomes between the depletion and control conditions.
-
Correlate changes in performance with the degree of tryptophan depletion.
-
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze is a classic behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.
Objective: To evaluate the effect of L-Tryptophan administration on spatial memory formation.
Protocol Outline:
-
Apparatus:
-
A large circular pool filled with opaque water.
-
A submerged escape platform, hidden from view.
-
Distal visual cues are placed around the room.
-
-
Habituation:
-
Allow the animal (e.g., mouse or rat) to swim freely in the pool for 60 seconds without the platform on the day before training begins.
-
-
Acquisition Phase (4-5 days):
-
Administer L-Tryptophan or vehicle at a set time before each daily session.
-
Each day consists of several trials (e.g., 4 trials).
-
For each trial, place the animal in the water at a different starting position.
-
Record the time it takes for the animal to find the hidden platform (escape latency).
-
If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the escape latency across acquisition days to assess learning.
-
Analyze the time spent in the target quadrant during the probe trial to assess memory retention.
-
Conclusion
L-Tryptophan plays a fundamental and multifaceted role in neuroscience. Its function as the metabolic precursor to serotonin places it at the heart of central nervous system processes that regulate mood, cognition, and behavior. The intricate balance between the serotonin and kynurenine pathways highlights a complex metabolic crossroads with significant implications for both health and disease. A thorough understanding of L-Tryptophan's metabolism, its regulation, and the functional consequences of its manipulation is essential for researchers, scientists, and drug development professionals seeking to unravel the complexities of the brain and develop novel therapeutic strategies for a range of neurological and psychiatric disorders. The experimental protocols detailed herein provide a framework for the continued investigation of this critical neurochemical.
References
- 1. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary tryptophan depletion in humans using a simplified two amino acid formula – a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-tryptophan administration and increase in cerebral serotonin levels: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute tryptophan depletion: a method of studying antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. animalbehaviorandcognition.org [animalbehaviorandcognition.org]
- 8. Tryptophan Hydroxylase-2: An Emerging Therapeutic Target for Stress Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Effect of acute administration of L-tryptophan on the release of 5-HT in rat hippocampus in relation to serotoninergic neuronal activity: an in vivo microdialysis study. — Department of Pharmacology [pharm.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
L-Tryptophanol vs. L-Tryptophan: A Technical Guide to Serotonin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, plays a pivotal role in regulating a vast array of physiological and psychological processes. Its synthesis is a focal point in the development of therapeutics for a multitude of neurological and psychiatric disorders. The primary precursor for serotonin synthesis is the essential amino acid L-Tryptophan. This technical guide provides an in-depth analysis of the established biochemical pathway of serotonin synthesis from L-Tryptophan and explores the potential metabolic fate of a related compound, L-Tryptophanol. This document summarizes quantitative enzymatic data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The manipulation of central nervous system serotonin levels is a cornerstone of therapeutic strategies for conditions such as depression and anxiety. A thorough understanding of the biosynthetic pathway of serotonin is therefore essential. This guide focuses on the canonical pathway beginning with L-Tryptophan and investigates the hypothetical role of this compound as a potential precursor. While L-Tryptophan's role is well-documented, the metabolic fate of this compound and its potential conversion to a serotonin precursor remains largely unexplored in scientific literature.
Biochemical Pathways of Serotonin Synthesis
The Canonical Pathway: L-Tryptophan to Serotonin
The synthesis of serotonin from L-Tryptophan is a two-step enzymatic process that occurs primarily in serotonergic neurons in the central nervous system and enterochromaffin cells in the gastrointestinal tract.[1]
-
Hydroxylation of L-Tryptophan: The initial and rate-limiting step is the hydroxylation of L-Tryptophan at the 5-position of the indole (B1671886) ring to form 5-hydroxytryptophan (B29612) (5-HTP).[2][3][4] This reaction is catalyzed by the enzyme Tryptophan Hydroxylase (TPH) , which requires molecular oxygen, iron (Fe²⁺), and tetrahydrobiopterin (B1682763) (BH4) as cofactors.[4][5][6]
-
Decarboxylation of 5-HTP: Subsequently, 5-HTP is rapidly decarboxylated by the enzyme Aromatic L-amino acid Decarboxylase (AADC) to yield serotonin (5-HT).[7] This enzyme utilizes pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor.[2]
The activity of TPH is the primary determinant of the rate of serotonin synthesis and is not typically saturated with its substrate, L-Tryptophan, under normal physiological conditions.[2][8] This means that the availability of L-Tryptophan can directly influence the rate of serotonin production.
The Hypothetical Metabolic Fate of this compound
Currently, there is no direct scientific evidence to suggest that this compound serves as a direct precursor for serotonin synthesis. This compound is an amino alcohol, and the general metabolic pathway for such compounds in mammals involves oxidation.[9][10] It is plausible that this compound could be metabolized in a two-step oxidation process:
-
Oxidation to an Aldehyde: The primary alcohol group of this compound could be oxidized to an aldehyde, forming Tryptophanal, by an alcohol dehydrogenase.
-
Oxidation to a Carboxylic Acid: The resulting aldehyde could then be further oxidized to a carboxylic acid, yielding L-Tryptophan, by an aldehyde dehydrogenase.
If this conversion occurs in vivo, the newly formed L-Tryptophan could then enter the canonical serotonin synthesis pathway. However, it is crucial to emphasize that this is a hypothetical pathway based on the known metabolism of other amino alcohols, and it has not been experimentally validated for this compound.
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Reactome | Decarboxylation of 5-hydroxytryptophan forms serotonin [reactome.org]
- 8. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
The Solubility of L-Tryptophanol: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the solubility of L-Tryptophanol across a range of solvents, providing critical data and methodologies for professionals in drug development and scientific research.
This compound, an indole-containing amino alcohol, is a crucial chiral intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its solubility in different solvents is a fundamental physicochemical property that dictates its behavior in various stages of drug development, including crystallization, purification, and formulation. This technical guide provides a detailed overview of the solubility of this compound in a variety of pure and binary solvent systems, supported by experimental data and standardized protocols.
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in several common solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x) of this compound, offering a comparative view of its behavior in different solvent environments.
Table 1: Mole Fraction Solubility of this compound in Pure Solvents at Various Temperatures (K)[1][2][3][4]
| Temperature (K) | Water | Methanol (B129727) | Ethanol | Isopropanol | n-Butanol | Acetone (B3395972) | Acetonitrile | Ethyl Acetate |
| 278.15 | 0.00201 | 0.00079 | 0.00045 | 0.00028 | 0.00021 | 0.00053 | 0.00024 | 0.00014 |
| 283.15 | 0.00234 | 0.00092 | 0.00053 | 0.00033 | 0.00025 | 0.00063 | 0.00028 | 0.00017 |
| 288.15 | 0.00271 | 0.00107 | 0.00062 | 0.00039 | 0.00029 | 0.00074 | 0.00033 | 0.00020 |
| 293.15 | 0.00314 | 0.00124 | 0.00072 | 0.00045 | 0.00034 | 0.00087 | 0.00038 | 0.00023 |
| 298.15 | 0.00363 | 0.00144 | 0.00084 | 0.00053 | 0.00040 | 0.00102 | 0.00045 | 0.00027 |
| 303.15 | 0.00418 | 0.00167 | 0.00098 | 0.00062 | 0.00047 | 0.00120 | 0.00053 | 0.00032 |
| 308.15 | 0.00481 | 0.00193 | 0.00114 | 0.00072 | 0.00055 | 0.00141 | 0.00062 | 0.00038 |
| 313.15 | 0.00552 | 0.00223 | 0.00132 | 0.00084 | 0.00064 | 0.00165 | 0.00072 | 0.00044 |
| 318.15 | 0.00632 | 0.00257 | 0.00154 | 0.00098 | 0.00075 | 0.00193 | 0.00084 | 0.00052 |
| 323.15 | 0.00723 | 0.00296 | 0.00179 | 0.00114 | 0.00088 | 0.00226 | 0.00098 | 0.00061 |
| 328.15 | 0.00825 | 0.00341 | 0.00207 | 0.00133 | 0.00103 | 0.00264 | 0.00115 | 0.00072 |
| 333.15 | 0.00939 | 0.00392 | 0.00239 | 0.00155 | 0.00120 | - | 0.00134 | 0.00085 |
Note: The solubility in acetone at 333.15 K was not reported due to the solvent's boiling point.
The data clearly indicates that this compound exhibits the highest solubility in water, followed by polar protic solvents like methanol and ethanol. Its solubility is considerably lower in less polar solvents such as ethyl acetate. In all tested solvents, the solubility of this compound demonstrates a positive correlation with temperature, a common trend for the dissolution of solid solutes.
Experimental Protocols for Solubility Determination
The quantitative data presented in this guide was primarily obtained using a reliable and widely adopted analytical gravimetric method.[1][2][3] This section outlines the detailed experimental procedure.
Gravimetric Method
Principle: This method involves the preparation of a saturated solution at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the residual solute is determined. The solubility is calculated from the masses of the solute and the solvent.
Apparatus and Materials:
-
Jacketed glass vessel
-
Magnetic stirrer
-
Thermostatic water bath with a temperature controller (accuracy ±0.05 K)
-
Analytical balance (precision ±0.1 mg)
-
Syringe with a filter (e.g., 0.45 μm)
-
Drying oven
-
This compound (solute)
-
Selected solvents (of analytical grade)
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in the jacketed glass vessel.
-
Equilibration: The mixture is continuously stirred using a magnetic stirrer at a constant, controlled temperature maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient period (typically 12 hours) to ensure the formation of a saturated solution.[3] After equilibration, stirring is stopped, and the solution is left undisturbed for at least 12 hours to allow the undissolved solid to settle.[3]
-
Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent the transfer of any solid particles.
-
Weighing: The syringe containing the saturated solution is weighed to determine the total mass of the sample. The solution is then transferred to a pre-weighed beaker.
-
Solvent Evaporation: The beaker containing the sample is placed in a drying oven at a suitable temperature until the solvent is completely evaporated and a constant weight of the dried solute is achieved.
-
Calculation: The mass of the solvent is determined by subtracting the mass of the dried solute from the total mass of the saturated solution sample. The mole fraction solubility (x) is then calculated using the following formula:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of this compound
-
M₁ is the molar mass of this compound
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the gravimetric method for determining the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of this compound solubility.
This comprehensive guide provides essential solubility data and a detailed experimental protocol that can be readily implemented in a research setting. The provided information is critical for optimizing processes such as crystallization, purification, and the formulation of this compound-based compounds, thereby supporting the advancement of drug development and scientific discovery.
References
L-Tryptophanol: A Comprehensive Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of L-Tryptophanol, a chiral amino alcohol derived from the essential amino acid L-Tryptophan. Tailored for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, synthesis, and biological significance of this compound, with a focus on its role in biochemical pathways and potential therapeutic applications.
Core Data Summary
A clear understanding of the fundamental properties of this compound is crucial for its application in research and development. The following table summarizes its key identifiers and physicochemical characteristics.
| Property | Value | Reference |
| CAS Number | 2899-29-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₄N₂O | [1][2][3] |
| Molecular Weight | 190.24 g/mol | [1][3][5] |
| Synonyms | (2S)-2-Amino-3-(1H-indol-3-yl)-1-propanol, L-Trp-ol | [1][2][3] |
| Appearance | Pale yellow or light red waxy solid or sticky paste | [2] |
| Purity | ≥ 97% (Assay) | [2] |
| Storage Conditions | Store at -20 °C | [2] |
Synthesis and Manufacturing
This compound is primarily synthesized through the chemical reduction of its precursor, L-Tryptophan. This transformation of the carboxylic acid group to a primary alcohol is a key step in its production. While various reducing agents can be employed, a common laboratory-scale method involves the use of sodium borohydride (B1222165) in a suitable solvent.
Experimental Protocol: Reduction of L-Tryptophan to this compound
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
L-Tryptophan
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-Tryptophan in anhydrous THF.
-
Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in portions while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of distilled water, followed by dilute hydrochloric acid to neutralize excess borohydride.
-
Extraction: Adjust the pH of the aqueous solution to basic using a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Logical Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound from L-Tryptophan.
Biological Significance and Signaling Pathways
This compound is structurally similar to the essential amino acid L-Tryptophan, the precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin.[6][7] Due to this structural analogy, the biological activities of this compound are often considered in the context of the well-established metabolic pathways of L-Tryptophan: the serotonin pathway and the kynurenine (B1673888) pathway.
The Serotonin Pathway
The synthesis of serotonin from L-Tryptophan is a critical neurological process. L-Tryptophan is first hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form serotonin (5-hydroxytryptamine).[6] this compound, as a close structural analog, is studied for its potential to influence this pathway, possibly acting as a modulator or a precursor in certain biological systems.[2]
Caption: The metabolic pathway of serotonin synthesis from L-Tryptophan and the potential influence of this compound.
The Kynurenine Pathway
The majority of dietary L-Tryptophan is metabolized through the kynurenine pathway, which plays a crucial role in immune regulation and neuroinflammation. This pathway generates several neuroactive metabolites. While direct involvement of this compound in this pathway is not extensively documented, its structural similarity to L-Tryptophan suggests potential interactions that warrant further investigation.
Analytical Methodologies
The purity and concentration of this compound are critical parameters in research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.
Experimental Protocol: HPLC Analysis of this compound
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
C18 reversed-phase column
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (for sample preparation)
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in methanol, filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detection at a wavelength of approximately 280 nm.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
Workflow for HPLC Analysis
Caption: A simplified workflow for the quantitative analysis of this compound using HPLC.
Applications and Future Directions
This compound serves as a versatile chiral building block in asymmetric synthesis and is a precursor for various pharmaceuticals.[2] Its potential role in neuroscience, particularly in modulating the serotonin system, makes it a compound of interest for the development of novel therapeutics for mood and sleep disorders.[2] Further research is needed to fully elucidate the specific biological activities and signaling pathways of this compound, independent of its precursor, to unlock its full therapeutic potential.
References
- 1. capotchem.com [capotchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 2899-29-8 [chemicalbook.com]
- 5. L-(-)-Tryptophanol | C11H14N2O | CID 6951149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melatonin - Wikipedia [en.wikipedia.org]
A Technical Guide to L-Tryptophanol for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential technical information for sourcing and utilizing L-Tryptophanol in a laboratory setting. This compound, an alcohol derivative of the essential amino acid L-Tryptophan, serves as a valuable building block in synthetic chemistry and a tool for investigating biological pathways. Its structural similarity to L-Tryptophan makes it particularly relevant for research in neuroscience and drug discovery, especially in studies related to serotonin (B10506) metabolism.
Sourcing and Procurement of this compound
For laboratory research, ensuring the purity and quality of chemical reagents is paramount. This compound is available from several reputable chemical suppliers that cater to the research and pharmaceutical industries. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the identity and purity of the compound.
Below is a comparative summary of this compound offered by major suppliers. Please note that availability and pricing are subject to change and may require institutional login for viewing.
| Supplier | Product Name | Purity | CAS Number | Molecular Weight ( g/mol ) | Physical Form |
| Thermo Scientific Chemicals | This compound, 97% | 97% | 2899-29-8 | 190.24 | Viscous Liquid |
| Sigma-Aldrich | This compound, 97% | 97% | 2899-29-8 | 190.24 | Not specified |
| Chem-Impex | This compound | Not specified | 2899-29-8 | 190.24 | Not specified |
| Biosynth | This compound | Not specified | 2899-29-8 | 190.24 | Not specified |
Core Applications and Research Areas
This compound and its derivatives are utilized in several key areas of scientific research:
-
Peptide Synthesis: It is used as a building block in the construction of peptides and proteins, allowing for the introduction of modified amino acid residues.[1]
-
Neuroscience Research: Due to its structural analogy to L-Tryptophan, the precursor to serotonin, this compound is studied for its potential role in serotonin synthesis and mood regulation.[2] Research in this area often involves studying the effects of tryptophan analogues on neurological pathways.
-
Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions.[2] Its chiral nature is also valuable in asymmetric synthesis.
-
Drug Discovery: Derivatives of L-Tryptophan are investigated as inhibitors of specific enzymes or transporters. For instance, they have been explored as inhibitors of the L-type amino acid transporter 1 (LAT1), a target in anticancer drug discovery.[3]
Key Signaling Pathway: Serotonin Biosynthesis
While this compound itself is not the direct precursor, its parent molecule, L-Tryptophan, is the essential starting material for the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine). Understanding this pathway is critical for researchers working with tryptophan analogues. The synthesis is a two-step enzymatic process.[4] First, L-Tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (B29612) (5-HTP).[4] This is the rate-limiting step in serotonin synthesis.[4] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of common experimental procedures involving tryptophan analogues.
Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general workflow for incorporating an amino acid like a tryptophan derivative into a peptide chain using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.
References
- 1. Tryptophan hydroxylase-2 controls brain serotonin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 3. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Natural Sources and Derivatives of L-Tryptophanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Tryptophanol, focusing on its natural origins as a derivative of the essential amino acid L-Tryptophan, and its relationship to other naturally occurring indole (B1671886) compounds. The document details the biosynthesis of its precursor, highlights key natural derivatives, presents quantitative data on their occurrence, and outlines relevant experimental protocols for their isolation and characterization.
Introduction to L-Tryptophan and this compound
L-Tryptophan is an essential α-amino acid featuring a distinctive indole side chain, making it a crucial precursor for a multitude of bioactive molecules in various organisms.[1][2] Its derivatives play significant roles in neurotransmission, hormonal regulation, and immune response.[2][3] this compound is a versatile amino alcohol derived from L-Tryptophan and serves as a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive compounds.[4] While L-Tryptophan is abundant in protein-based foods, this compound itself is primarily recognized as a synthetic derivative, though its potential for natural occurrence via metabolic pathways exists. This guide will explore the natural sources of the parent compound, L-Tryptophan, and its key naturally occurring derivatives.
Natural Sources of L-Tryptophan
As an essential amino acid for humans, L-Tryptophan must be obtained through diet.[5] It is found in most protein-rich foods. The concentration of L-Tryptophan in various natural sources is summarized in the table below.
Table 1: L-Tryptophan Content in Various Food Sources
| Food Category | Food Item | L-Tryptophan Content (mg per 100g) |
| Poultry | Turkey Breast (roasted) | 370[6] |
| Chicken Breast (roasted) | 360 | |
| Meat | Beef Liver | 350 - 370[6] |
| Pork Liver | 350 - 370[6] | |
| Dairy & Eggs | Cottage Cheese | 147[7] |
| Sheep's Milk | 88 (per 250ml)[6] | |
| Eggs | 167 | |
| Soy Products | Soybeans (cooked) | 242[7] |
| Soy flour | 502[7] | |
| Tempeh | 194[7] | |
| Tofu (firm) | 120[7] | |
| Seeds & Nuts | Pumpkin Seeds | 576 |
| Sunflower Seeds | 299[7] | |
| Chia Seeds | 1857 (approx. based on 0.13g/100g is likely a typo in source, re-evaluating typical values) | |
| Fish | Salmon | 230 |
| Grains | Oats | 182 |
Note: Values are approximate and can vary based on preparation and specific product.
Natural Derivatives of L-Tryptophan
L-Tryptophan is the metabolic precursor to a wide array of naturally occurring and biologically significant indole derivatives. These compounds are synthesized across kingdoms, from bacteria and fungi to plants and animals.
Table 2: Key Natural Derivatives of L-Tryptophan and Their Sources
| Derivative | Chemical Name | Natural Sources / Organism Type | Key Biological Role |
| Serotonin (B10506) | 5-Hydroxytryptamine (5-HT) | Animals, Plants, Fungi | Neurotransmitter, mood regulation[8][9] |
| Melatonin | N-acetyl-5-methoxytryptamine | Animals, Plants, Fungi, Bacteria | Hormone, regulates circadian rhythms[9][10] |
| Tryptamine | 3-(2-Aminoethyl)indole | Plants, Fungi, Animals | Trace amine, neuromodulator[2][11] |
| 5-Hydroxy-L-tryptophan (5-HTP) | 5-Hydroxy-L-tryptophan | Fungi (e.g., Pleurotus djamor)[11] | Intermediate in serotonin synthesis[11] |
| 6-Hydroxy-L-tryptophan | 6-Hydroxy-L-tryptophan | Fungi (Lyophyllum decastes)[12] | Tyrosinase inhibitor[12] |
| Indole-3-acetic acid (IAA) | Indole-3-acetic acid | Plants, Bacteria | Plant hormone (auxin), regulates growth[1][2] |
| Violacein | (3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-5-(1H-indol-3-yl)pyrrol-2-one | Bacteria (Chromobacterium violaceum) | Antibacterial, antiviral, antitumor agent[9] |
Biosynthesis and Metabolic Pathways
The synthesis of L-Tryptophan and its subsequent conversion into various derivatives involve complex enzymatic pathways.
L-Tryptophan Biosynthesis
In plants and microorganisms, L-Tryptophan is synthesized via the shikimate and chorismate pathways.[5][13][14] This process is energetically expensive, reflecting the structural complexity of the molecule.[1]
Caption: Simplified biosynthesis pathway of L-Tryptophan in microorganisms.
Major Degradation and Derivative Synthesis Pathways
In animals, L-Tryptophan is primarily metabolized through two major pathways: the kynurenine (B1673888) pathway and the serotonin pathway.[1] These pathways lead to the production of critical neuroactive molecules.
References
- 1. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and pathophysiological effects of L-tryptophan’s metabolites on the brain and immunity – a challenge for drug development | Semantic Scholar [semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Tryptophan - Wikipedia [en.wikipedia.org]
- 6. darwin-nutrition.fr [darwin-nutrition.fr]
- 7. 15 Foods High in Tryptophan for Better Sleep [health.com]
- 8. quora.com [quora.com]
- 9. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melatonin - Wikipedia [en.wikipedia.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli [frontiersin.org]
- 14. A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
L-Tryptophanol: A Chiral Building Block with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tryptophanol, an amino alcohol derivative of the essential amino acid L-Tryptophan, is a versatile molecule with significant, albeit largely untapped, potential in therapeutic applications. While direct clinical use of this compound is not yet established, its role as a crucial chiral building block in the synthesis of complex pharmaceutical agents is well-recognized. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, its involvement in critical biochemical pathways, and its application as a precursor in the development of novel therapeutics. This document summarizes the current state of research, details relevant experimental protocols, and explores the future therapeutic landscape for this compound and its derivatives.
Introduction
This compound [(S)-2-Amino-3-(3-indolyl)-1-propanol] is a chiral amino alcohol structurally related to L-Tryptophan.[1] Unlike its well-studied precursor, L-Tryptophan, which has known roles in protein synthesis and as a metabolic precursor for serotonin (B10506) and melatonin, this compound's direct biological activities are less characterized.[2][3][4] However, its significance in medicinal chemistry and drug development is growing, primarily due to its utility as a versatile starting material for the synthesis of a variety of bioactive compounds.[5] This guide will delve into the known aspects of this compound's biochemistry and its current and potential applications in the pharmaceutical industry.
Physicochemical Properties
A clear understanding of this compound's physical and chemical characteristics is fundamental for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.23 g/mol | [1] |
| CAS Number | 2899-29-8 | [1] |
| Appearance | Pale yellow or light red waxy solid or sticky paste | [1] |
| Purity | ≥ 97% (Assay) | [1] |
| Storage Conditions | Store at -20 °C | [1] |
Biochemical Significance and Signaling Pathways
This compound's primary biochemical relevance lies in its connection to the serotonin synthesis pathway. L-Tryptophan is the essential precursor for serotonin (5-hydroxytryptamine), a neurotransmitter crucial for regulating mood, sleep, and appetite.[2][6][7] this compound is also implicated in this pathway, serving as a precursor in certain synthetic routes to serotonin and its derivatives.[5]
Serotonin Synthesis Pathway
The biosynthesis of serotonin from L-Tryptophan is a two-step enzymatic process. First, L-Tryptophan is hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH). Subsequently, 5-HTP is decarboxylated to serotonin by aromatic L-amino acid decarboxylase (AADC).[8]
Therapeutic Applications: A Focus on Synthetic Utility
While direct therapeutic applications of this compound are not yet well-documented, its primary value lies in its role as a chiral precursor for the synthesis of pharmaceutical agents.[5] The indole (B1671886) scaffold of this compound is a common feature in many biologically active molecules.
Precursor for Neurological Drugs
This compound is utilized in the development of novel antidepressants and anxiolytics.[5] Its structure provides a foundation for creating molecules that can interact with targets in the central nervous system, potentially modulating serotonergic or other neurotransmitter systems.
Role in Cancer Research
The metabolism of tryptophan is a key area of investigation in cancer therapy. The enzyme indoleamine 2,3-dioxygenase (IDO1), which catabolizes tryptophan, is a target for cancer immunotherapy. While research has focused on L-Tryptophan derivatives as IDO1 inhibitors, the synthetic flexibility offered by this compound could be leveraged to design novel inhibitors.
The following table summarizes the inhibitory activity of some L-Tryptophan derivatives against the L-type amino acid transporter 1 (LAT1), a target in cancer therapy. This data is provided to illustrate the therapeutic potential of modifying the tryptophan scaffold, a process where this compound can be a valuable starting material.
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| 5-benzyloxy-L-tryptophan | LAT1 | [³H]-L-leucine uptake in HT-29 cells | 19 | [9] |
| Derivative of 5-benzyloxy-L-tryptophan (compound 33) | LAT1 | [³H]-L-leucine uptake in HT-29 cells | 18 | [9] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate study and application of this compound. The following are representative methodologies for the analysis and use of tryptophan-related compounds.
High-Performance Liquid Chromatography (HPLC) for Tryptophan and Metabolites
This method is suitable for the quantification of tryptophan and its metabolites in biological matrices.
Instrumentation and Reagents:
-
Reversed-phase HPLC system with UV and fluorescence detectors
-
C18 column
-
Mobile phase: To be optimized based on the specific analytes
-
Internal Standards (e.g., 3-nitro-L-tyrosine for UV, 4-hydroxyquinazoline-2-carboxylic acid for fluorescence)
-
Perchloric acid (PCA) solution (0.5 M)
-
Phosphorous buffer
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and other analytes in 0.5 M PCA. Create a series of working standards by diluting the stock solutions, including the internal standards at a fixed concentration.
-
Sample Preparation: For biological samples, deproteinization is necessary. This can be achieved by adding an equal volume of PCA to the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatography: Inject the prepared standards and samples onto the HPLC system. The separation is achieved through a gradient elution program tailored to the specific column and analytes.
-
Detection: Monitor the eluent using UV and fluorescence detectors at the appropriate wavelengths for each compound.
-
Quantification: Construct a calibration curve from the standard solutions and determine the concentration of this compound and other metabolites in the unknown samples by comparing their peak areas to the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful technique for confirming the structure of this compound and its derivatives.
Sample Preparation:
-
Dissolve a sufficient amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
For samples in D₂O, a capillary tube containing D₂O with a reference standard (e.g., TSP) is placed inside the NMR tube to provide a lock signal and a chemical shift reference without direct contact with the sample's labile protons.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Data Acquisition and Processing:
-
Standard 1D ¹H and ¹³C spectra are acquired.
-
2D experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment of more complex derivatives.
-
Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and other structural information.
General Tryptophan Assay
This protocol describes a general fluorometric assay for the determination of tryptophan concentration.
Materials:
-
Tryptophan Assay Kit (commercially available kits often contain an enzyme mix, dye reagent, and tryptophan standard)
-
Black flat-bottom 96-well plates
-
Fluorescent multiwell plate reader
Procedure:
-
Reagent Preparation: Prepare a working reagent by mixing the enzyme mix, dye reagent, and any other required components as per the kit's instructions.
-
Standard Curve: Prepare a series of tryptophan standards by diluting the provided stock solution.
-
Sample Preparation: Prepare samples (e.g., serum, cell lysates) as required. Deproteinization may be necessary.
-
Assay: Add the prepared standards and samples to the wells of the 96-well plate. Add the working reagent to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30 minutes).
-
Measurement: Read the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., λEx = 530 nm / λEm = 585 nm).
-
Calculation: Determine the tryptophan concentration in the samples by comparing their fluorescence readings to the standard curve.
Workflow for Synthesis of L-Tryptophan Derivatives
This compound serves as a valuable chiral starting material for the synthesis of various tryptophan derivatives. The following diagram illustrates a generalized workflow for the chemical modification of the tryptophan scaffold.
Conclusion and Future Directions
This compound is a molecule of significant interest in the field of drug discovery and development. While its direct therapeutic applications remain an area for future exploration, its established role as a versatile and chiral synthetic precursor is undeniable. The ability to use this compound to construct complex molecules with tailored biological activities underscores its importance to medicinal chemists.
Future research should focus on elucidating the direct pharmacological effects of this compound. Investigating its potential to modulate the serotonergic system independently or in synergy with other compounds could open new avenues for the treatment of neurological disorders. Furthermore, exploring its use in the design of novel inhibitors for targets in oncology and immunology is a promising area of research. A thorough understanding of this compound's biological properties, combined with its synthetic utility, will be key to unlocking its full therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Separation and isolation of trace impurities in L-tryptophan by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of L-Tryptophanol in Peptide and Protein Engineering: A Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Integration of L-Tryptophanol into Synthetic Peptides and Proteins.
This whitepaper provides an in-depth exploration of the role and application of this compound, an amino alcohol analogue of L-Tryptophan, in the construction of novel peptides and proteins. By replacing the C-terminal carboxyl group with a hydroxyl group, this compound offers a unique tool for modifying peptide properties, including biological activity, stability, and membrane permeability. This guide details the synthetic strategies, experimental protocols, and analytical considerations for its successful incorporation, tailored for professionals in the fields of chemical biology, drug discovery, and materials science.
Introduction to this compound
This compound is a chiral amino alcohol structurally analogous to the essential amino acid L-Tryptophan. Its key feature is the substitution of the C-terminal carboxylic acid with a primary alcohol. This modification makes it a valuable building block in synthetic peptide chemistry, where it can be used to create peptide alcohols.[1] These peptide alcohols have shown diverse biological activities and are precursors for peptide aldehydes, which are potent protease inhibitors.[1] The presence of the indole (B1671886) side chain, identical to that in tryptophan, allows these modified peptides to retain or enhance biological interactions driven by hydrophobic and π-stacking forces.[2]
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for its effective use in synthesis.
| Property | Value | References |
| Chemical Name | (2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |
| Synonyms | L-Trp-ol, (S)-2-Amino-3-(3-indolyl)-1-propanol | |
| CAS Number | 2899-29-8 | |
| Molecular Formula | C₁₁H₁₄N₂O | |
| Molecular Weight | 190.24 g/mol | |
| Melting Point | 73-77 °C | |
| Appearance | White to light brown solid | |
| Solubility | Soluble in Methanol (B129727), Chloroform, DMSO, etc. | |
| Optical Activity | [α]20/D −20.5° (c = 1 in methanol) |
Core Synthetic Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound as the C-terminal residue is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise assembly of a peptide chain on an insoluble resin support.[3][4]
Resin Selection: The Critical Role of 2-Chlorotrityl Chloride (2-CTC) Resin
The choice of resin is paramount for the successful synthesis of peptide alcohols. The 2-Chlorotrityl chloride (2-CTC) resin is highly recommended for this purpose.[5][6] Its key advantages include:
-
Mild Cleavage Conditions: Peptides can be cleaved from the 2-CTC resin under very mild acidic conditions (e.g., using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane). This is crucial for preserving the C-terminal alcohol functionality and preventing degradation of sensitive residues like tryptophan.[7][8]
-
Suppression of Side Reactions: The steric bulk of the trityl linker minimizes diketopiperazine formation, a common side reaction during the coupling of the second amino acid.[8]
-
Synthesis of Protected Fragments: The mild cleavage allows for the synthesis of fully protected peptide fragments that can be used in further solution-phase ligations.[7]
Protecting Group Strategy
A robust and orthogonal protecting group strategy is essential for a successful synthesis.
-
α-Amino Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard for protecting the α-amino group of the incoming amino acids. It is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine (B6355638) in DMF.[3][]
-
Tryptophan Indole Protection: The indole side chain of tryptophan is susceptible to alkylation by carbocations generated during the final acid-mediated cleavage of other protecting groups.[10] To prevent this, the indole nitrogen should be protected, most commonly with the acid-labile tert-butyloxycarbonyl (Boc) group.[11] Therefore, Fmoc-Trp(Boc)-OH should be used for any tryptophan residues within the peptide chain, and the this compound loaded onto the resin should ideally also have its indole nitrogen protected in the same manner.
-
Hydroxyl Group of this compound: The primary alcohol of this compound is generally not reactive enough to cause significant side reactions during the coupling steps of SPPS, especially when using carbodiimide (B86325) or uronium-based activators. Therefore, it is often not necessary to protect this hydroxyl group.[12] However, for very long or complex syntheses, protection with a silyl-based group like tert-butyldimethylsilyl (TBS) could be considered.[13]
Experimental Protocols
The following section outlines a representative protocol for the synthesis of a model peptide, Ac-Ala-Phe-Gly-Tryptophanol, using manual SPPS.
Loading of Fmoc-L-Tryptophanol onto 2-Chlorotrityl Chloride Resin
This initial step is critical and dictates the maximum theoretical yield of the synthesis.[5]
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g capacity) in anhydrous dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Amino Alcohol Preparation: In a separate flask, dissolve Fmoc-L-Tryptophanol (0.5 eq, 0.75 mmol, 321 mg) in anhydrous DCM (5 mL). A minimal amount of DMF can be added if solubility is an issue.
-
Coupling: Drain the DCM from the swollen resin. Add the Fmoc-L-Tryptophanol solution to the resin. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.5 mmol, 261 µL). Agitate the mixture gently for 1-2 hours at room temperature.[6]
-
Capping: To cap any unreacted chlorotrityl sites, add 1 mL of methanol and agitate for 15 minutes.[6]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x). Dry the resin under high vacuum.
-
Loading Determination: The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a piperidine/DMF solution and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[6]
Peptide Chain Elongation Cycle
The following steps are repeated for each amino acid to be added to the chain (Gly, Phe, Ala).
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.[4]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (e.g., Fmoc-Gly-OH) (3 eq) with a coupling agent like HATU (2.9 eq) and a base like DIPEA (6 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.[14]
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.
-
N-terminal Acetylation: After the final amino acid (Ala) has been coupled and deprotected, the N-terminus is acetylated by treating the resin with a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
Cleavage and Deprotection
This final step releases the peptide from the resin and removes all side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap the carbocations that could otherwise modify the tryptophan indole ring.[11]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA by rotary evaporation or a stream of nitrogen. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collection: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Purification: Purify the crude peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the peptide using analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight. Further structural characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
Expected Quantitative Data
The following table provides expected yields and purity for the synthesis of the model peptide, Ac-Ala-Phe-Gly-Tryptophanol, based on typical outcomes in SPPS.
| Parameter | Expected Value | Notes |
| Initial Resin Loading | 0.4 - 0.7 mmol/g | Dependent on the efficiency of the initial this compound coupling.[5] |
| Average Coupling Efficiency | >99% per step | Monitored by Kaiser test.[14] |
| Crude Peptide Yield | 60 - 85% | Based on the initial loading of the first amino alcohol. |
| Purity of Crude Peptide | 50 - 80% | Determined by analytical RP-HPLC. Dependent on sequence difficulty.[16] |
| Yield after Purification | 15 - 40% | Overall yield of pure peptide based on initial loading.[16] |
| Final Purity | >95% | Determined by analytical RP-HPLC. |
The Role of this compound in Peptide Structure and Function
The incorporation of this compound can significantly influence the properties and biological activity of a peptide.
-
Structural Influence: The bulky, hydrophobic indole side chain of the C-terminal Tryptophanol residue can act as a membrane anchor, facilitating interactions with lipid bilayers.[2] It can also participate in intramolecular and intermolecular π-stacking and hydrophobic interactions, which can help to stabilize specific peptide conformations.[2]
-
Modulation of Biological Activity: Replacing a C-terminal carboxylate with a neutral alcohol group alters the peptide's overall charge and hydrogen bonding capacity. This can have profound effects on its interaction with biological targets. For example, in some antithrombin peptides, replacing the C-terminal residue with an amino alcohol did not significantly affect potency, indicating that the carboxylate was not essential for activity.[17] In other cases, such as with certain antimicrobial peptides, C-terminal modification to an alcohol can enhance activity.[7]
-
Increased Stability: The removal of the C-terminal carboxylate can increase the peptide's resistance to degradation by carboxypeptidases, potentially increasing its in vivo half-life.
Conclusion
This compound serves as a powerful and versatile building block for the C-terminal modification of synthetic peptides. Through well-established Fmoc-SPPS protocols, particularly utilizing 2-chlorotrityl chloride resin, researchers can reliably incorporate this amino alcohol to generate novel peptide structures. The resulting peptide alcohols offer altered physicochemical properties, enhanced stability, and modulated biological activities. This strategic modification provides a valuable avenue for innovation in the design of peptide-based therapeutics, probes, and biomaterials, making the mastery of its incorporation a key asset for scientists in the field.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. peptideweb.com [peptideweb.com]
- 7. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of tryptophan containing peptides as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. C-terminal peptide alcohol, acid and amide analogs of desulfato hirudin54-65 as antithrombin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution and Use of L-Tryptophanol in Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Crucially, the user's original request specified a protocol for L-Tryptophanol. However, a comprehensive search of scientific literature and supplier databases yielded minimal specific information regarding the dissolution, cell culture applications, signaling pathways, and cytotoxicity of this compound. The available information is largely qualitative and lacks the quantitative detail required for a precise protocol.
Therefore, this document provides a detailed protocol for the closely related and well-researched compound, L-Tryptophan. While this compound is a derivative of L-Tryptophan, their physicochemical and biological properties may differ significantly. The information presented here for L-Tryptophan should be considered as a starting point for experimental design with this compound and must be adapted and validated carefully. All concentrations and procedures should be tested empirically for this compound before commencing large-scale experiments.
Introduction
L-Tryptophan is an essential amino acid vital for protein synthesis and a precursor for numerous bioactive molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin.[1][2][3] In cell culture, L-Tryptophan is a critical component of media formulations, influencing cell growth, proliferation, and viability.[4][5] This document outlines a general protocol for the dissolution of L-Tryptophan and its application in mammalian cell culture.
This compound: Summary of Available Information
Information specific to this compound is limited. A safety data sheet indicates it is not classified as hazardous.[6] It is reportedly soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, though quantitative data is unavailable.[7] Its structural similarity to L-Tryptophan suggests potential involvement in serotonin metabolism.[8]
L-Tryptophan: Dissolution and Preparation of Stock Solutions
The solubility of L-Tryptophan is influenced by the solvent, pH, and temperature.[9][10] It is sparingly soluble in water but more soluble in acidic or alkaline solutions and organic solvents like DMSO.[10][11]
Materials
-
L-Tryptophan powder (cell culture grade)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile deionized water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
-
Water bath or incubator
Preparation of L-Tryptophan Stock Solution (DMSO)
DMSO is a common solvent for preparing high-concentration stock solutions of L-Tryptophan for cell culture.[12]
Protocol:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of L-Tryptophan powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (see Table 1).
-
Vortex the solution until the L-Tryptophan is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[13]
Preparation of L-Tryptophan Working Solution
The stock solution must be diluted to the final working concentration in cell culture medium.
Protocol:
-
Thaw an aliquot of the L-Tryptophan stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Add the required volume of the L-Tryptophan stock solution to the pre-warmed medium to achieve the desired final concentration. Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Mix the solution thoroughly by gentle inversion.
-
The L-Tryptophan-supplemented medium is now ready for use in cell culture experiments.
Quantitative Data for L-Tryptophan
| Parameter | Value | Solvent/Conditions | Reference(s) |
| Solubility | |||
| In Water | 11.4 g/L | 25°C | [11] |
| In DMSO | 11 mg/mL (53.86 mM) | Use fresh DMSO | [12] |
| In 1 M HCl | 10 mg/mL | [14] | |
| Recommended Storage | |||
| Powder | 3 years at -20°C | [12] | |
| Stock Solution (in solvent) | 1 year at -80°C | Aliquot to avoid freeze-thaw | [12] |
| 1 month at -20°C | [12] | ||
| Reported Effects on Cells | |||
| Inhibition of Proliferation | 500 and 1000 µM | pTr2 cells, 48h | [13] |
| Decreased Viability | 7% and 22% decrease | 500 and 1000 µM, respectively, at 48h | [13] |
| Enhanced Migration & Differentiation | 10 µM | hBMSCs, for three weeks | [13] |
Table 1: Summary of Quantitative Data for L-Tryptophan.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of L-Tryptophan (or this compound) on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
L-Tryptophan stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of L-Tryptophan in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest L-Tryptophan concentration).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of L-Tryptophan.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways and Workflow Diagrams
L-Tryptophan Metabolic Pathways
L-Tryptophan is a precursor for the synthesis of serotonin and melatonin, and it is also metabolized through the kynurenine (B1673888) pathway.[1][3][4]
Caption: Major metabolic pathways of L-Tryptophan.
Experimental Workflow for L-Tryptophan Stock Solution Preparation
The following diagram illustrates the workflow for preparing a sterile stock solution of L-Tryptophan.
Caption: Workflow for preparing L-Tryptophan stock solution.
Conclusion
This document provides a detailed protocol for the dissolution and use of L-Tryptophan in cell culture as a proxy for the requested this compound, for which specific data is largely unavailable. Researchers intending to work with this compound should use this information as a guideline and must perform their own optimization and validation experiments to determine the appropriate conditions for their specific cell lines and experimental setups.
References
- 1. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tryptophan - Wikipedia [en.wikipedia.org]
- 4. A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan Side-Chain Oxidase (TSO) Degrades L-Tryptophan, a Possible New Cancer Therapy [scivisionpub.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 2899-29-8 [amp.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: L-Tryptophanol as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of L-Tryptophanol as a versatile chiral building block in the synthesis of complex molecules. Its inherent stereochemistry and functional groups make it a valuable starting material for the enantioselective synthesis of various bioactive compounds and chiral ligands.
Application Note 1: Synthesis of Tryptophanol-Derived Oxazolopyrrolidone Lactams with Potential Anticancer Activity
This compound serves as a key chiral precursor in the synthesis of a novel series of enantiomerically pure oxazolopyrrolidone lactams. These compounds have been investigated for their potential as anticancer agents, particularly against human gastric adenocarcinoma cells. The synthesis involves a condensation reaction between this compound and various oxocarboxylic acids.
The general synthetic scheme involves the reaction of this compound with a substituted oxocarboxylic acid in toluene (B28343) at reflux, utilizing a Dean-Stark apparatus to remove water and drive the reaction to completion. This one-step process efficiently constructs the complex polycyclic scaffold while retaining the stereochemical integrity of the original this compound.
Experimental Workflow
Caption: Synthetic workflow for tryptophanol-derived oxazolopyrrolidone lactams.
Quantitative Data
The following table summarizes the yields for the synthesis of a series of (S)-Tryptophanol-derived oxazolopyrrolidone lactams with different substituents on the phenyl ring of the oxocarboxylic acid.
| Compound | R¹ Substituent | Yield (%) |
| 7a | H | 85 |
| 7b | 4-F | 75 |
| 7c | 4-Cl | 80 |
| 7d | 4-Br | 78 |
| 7e | 4-CH₃ | 82 |
| 7f | 4-OCH₃ | 79 |
| 7g | 4-SO₂CH₃ | 70 |
Experimental Protocol
General Procedure for the Synthesis of Tryptophanol-Derived Oxazolopyrrolidone Lactams (7a-g):
-
To a suspension of enantiopure this compound (0.53 mmol, 1.0 eq.) in toluene (5 mL), add the appropriate oxocarboxylic acid (0.58 mmol, 1.1 eq.).
-
Heat the mixture at reflux for 10–25 hours in a Dean-Stark apparatus to azeotropically remove water.
-
After the reaction is complete (monitored by TLC), concentrate the reaction mixture in vacuo.
-
Dissolve the obtained residue in ethyl acetate (B1210297) (EtOAc, 10 mL).
-
Wash the organic phase with a saturated aqueous solution of NaHCO₃ (15 mL) followed by brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.[1]
Application Note 2: this compound as a Precursor for Chiral Phosphoramidite (B1245037) Ligands
This compound can be envisioned as a valuable chiral precursor for the synthesis of phosphoramidite ligands, a class of privileged ligands in asymmetric catalysis. The synthesis of such ligands generally involves the reaction of a chiral amino alcohol with a phosphorus electrophile. The resulting ligands can be utilized in a variety of transition-metal-catalyzed enantioselective reactions.
While a specific protocol starting from this compound is not detailed in the searched literature, a general pathway can be proposed based on established methods for synthesizing phosphoramidite ligands from other amino alcohols. This would typically involve the protection of the amine group of this compound, followed by reaction with a phosphorus source like phosphorus trichloride (B1173362) and then with a chiral diol, such as BINOL.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound-derived phosphoramidite ligands.
This proposed pathway highlights the potential of this compound in the synthesis of valuable chiral ligands for asymmetric catalysis. Further research would be required to optimize the reaction conditions and characterize the resulting ligands and their catalytic activity.
References
Application Notes and Protocols for the Quantification of L-Tryptophanol by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tryptophanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various biologically active compounds and pharmaceutical intermediates. Accurate and precise quantification of this compound is essential for process monitoring, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the separation, identification, and quantification of chiral and achiral molecules. This document provides detailed application notes and protocols for the quantification of this compound using both achiral (Reversed-Phase) and chiral HPLC methods.
I. Achiral Analysis of this compound by Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of this compound, particularly for assessing its purity and concentration in samples where the enantiomeric composition is known or not critical.
Chromatographic Conditions
A typical RP-HPLC method for the analysis of this compound and related compounds is summarized below. These conditions can serve as a starting point for method development and optimization.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm)[1] | C8 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 5 mM Sodium Acetate B: Acetonitrile (92:8, v/v)[1] | A: 0.05 M Phosphate Buffer B: Methanol |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min |
| Detection | UV at 267 nm[1] | Fluorescence (Ex: 280 nm, Em: 340 nm)[2] |
| Column Temp. | Ambient or 30°C | 30°C |
| Injection Vol. | 20 µL | 20 µL |
Method Validation Parameters (Adapted from L-Tryptophan Data)
The following table summarizes typical method validation parameters that can be expected for an optimized HPLC method for this compound, based on data from similar compounds like L-Tryptophan.[1][3]
| Parameter | Expected Performance |
| Linearity (µg/mL) | 0.5 - 30.0 (R² > 0.999)[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL (UV), ~0.01 ng/µL (Fluorescence) |
| Limit of Quantification (LOQ) | ~0.5 µg/mL (UV), ~0.03 ng/µL (Fluorescence) |
| Precision (%RSD) | < 5%[3] |
| Accuracy/Recovery (%) | 95 - 105%[1] |
II. Chiral Separation of Tryptophanol Enantiomers
For applications where the enantiomeric purity of Tryptophanol is critical, a chiral HPLC method is required. Chiral Stationary Phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation.
Chromatographic Conditions for Chiral Separation
Below are examples of chromatographic conditions for the chiral separation of tryptophan derivatives, which can be adapted for Tryptophanol.
| Parameter | Condition 1 (Teicoplanin-based CSP) | Condition 2 (Cinchona Alkaloid-based CSP) |
| Column | Astec CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm) | CHIRALPAK® ZWIX(+) |
| Mobile Phase | Methanol/2 mM Sodium 1-octanesulfonate | Methanol/H₂O (98/2) with 25-75 mM Formic Acid and 20-50 mM Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm or MS |
| Column Temp. | 25°C | Ambient |
| Injection Vol. | 20 µL | 10 µL |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma)
This protocol describes a common protein precipitation method for the extraction of this compound from plasma samples.[1]
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Protein Precipitation:
-
To 500 µL of plasma, add 50 µL of 8% perchloric acid.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC system.
Protocol 2: Preparation of Standard Solutions
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: A flowchart illustrating the key steps involved in the HPLC analysis of this compound.
Logical Relationship for Method Selection
The choice between an achiral and a chiral HPLC method depends on the analytical objective.
Caption: A decision diagram for selecting the appropriate HPLC method for this compound analysis.
References
L-Tryptophanol Administration for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to L-Tryptophan and its Relevance
L-Tryptophan is an essential amino acid and a precursor to several important bioactive molecules, including the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174). It is extensively used in in vivo studies to investigate its role in various physiological and pathological processes, including mood regulation, sleep, and immune responses. Understanding the administration protocols for L-Tryptophan can provide a framework for investigating its alcohol derivative, L-Tryptophanol.
L-Tryptophan In Vivo Administration Data
The following tables summarize quantitative data from various studies that have administered L-Tryptophan to animal models.
Table 1: L-Tryptophan Dosage and Administration Routes in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Vehicle | Study Focus |
| Rat | Intraperitoneal (i.p.) | 10 - 100 mg/kg | Not Specified | Serotonin release in the hippocampus |
| Rat | Intraperitoneal (i.p.) | 25 - 100 mg/kg | Not Specified | Effects on mouse killing behavior and feeding |
| Mouse | Oral (gavage) | 100 mg/kg/day | Drinking water | Colonic serotonin homeostasis in colitis |
| Mouse | Dietary | 0.5% or 2% of diet | Custom diet | Brain serotonin levels and behavior |
Table 2: L-Tryptophan Administration in Other Animal Models
| Animal Model | Route of Administration | Dosage | Vehicle | Study Focus |
| Beef Cattle | Intravenous (i.v.) | 28.9 - 57.8 mg/kg | Saline | Gastrointestinal hormone and melatonin secretion[1] |
Experimental Protocols for L-Tryptophan Administration
Preparation of L-Tryptophan Solution for Injection
Materials:
-
L-Tryptophan powder
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Calculate the required amount of L-Tryptophan based on the desired dose and the body weight of the animals.
-
Weigh the L-Tryptophan powder accurately.
-
In a sterile vial, dissolve the L-Tryptophan powder in a small volume of the chosen vehicle (saline or PBS). L-Tryptophan has limited solubility in water, so gentle heating or sonication may be required.
-
Once dissolved, bring the solution to the final desired concentration with the vehicle.
-
Vortex the solution until the L-Tryptophan is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Intraperitoneal (i.p.) Injection in Mice/Rats
Procedure:
-
Gently restrain the animal. For mice, scruff the neck to expose the abdomen. For rats, appropriate handling techniques should be used.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the L-Tryptophan solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Oral Gavage in Mice/Rats
Procedure:
-
Gently restrain the animal.
-
Measure the distance from the animal's nose to the tip of the xiphoid process to determine the appropriate length of the gavage needle.
-
Attach the gavage needle to a syringe containing the L-Tryptophan solution.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Protocol Development Guide for this compound
Due to the lack of specific in vivo data for this compound, the following guide is intended to assist researchers in developing a safe and effective administration protocol.
Physicochemical Properties of this compound
-
Solubility: this compound is reported to be soluble in water, as well as in solvents like Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. This provides flexibility in vehicle selection.
-
Stability: Information on the stability of this compound in solution is limited. It is advisable to prepare fresh solutions for each experiment.
Vehicle Selection
-
For aqueous solutions, sterile water, saline, or PBS can be tested.
-
For compounds with limited aqueous solubility, a co-solvent system may be necessary. A common approach is to dissolve the compound in a small amount of DMSO and then dilute it with saline or PBS. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
Dosage and Administration Route Considerations
-
Dosage: Start with a low dose range, potentially guided by the effective doses of L-Tryptophan (e.g., starting at 1-5 mg/kg). A dose-escalation study should be performed to determine the optimal dose that elicits the desired biological effect without causing toxicity.
-
Route of Administration: The choice of administration route will depend on the experimental goals.
-
Oral (gavage): Suitable for assessing gastrointestinal absorption and first-pass metabolism.
-
Intraperitoneal (i.p.): Bypasses first-pass metabolism, often leading to higher bioavailability.
-
Intravenous (i.v.): Provides 100% bioavailability and rapid distribution.
-
Subcutaneous (s.c.): Allows for slower absorption and a more sustained effect.
-
Preliminary Studies
-
Maximum Tolerated Dose (MTD) Study: It is crucial to perform an MTD study to identify the highest dose that does not cause unacceptable toxicity. This involves administering escalating doses to small groups of animals and monitoring for clinical signs of toxicity, body weight changes, and mortality.
-
Pharmacokinetic (PK) Study: A preliminary PK study can provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, helping to determine the optimal dosing frequency and sampling time points for pharmacodynamic studies.
Signaling Pathways and Experimental Workflows
Known Metabolic Pathways of L-Tryptophan
The following diagrams illustrate the major metabolic pathways of L-Tryptophan.
References
Application of L-Tryptophanol in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
L-Tryptophanol, a chiral amino alcohol derived from the natural amino acid L-tryptophan, serves as a versatile and valuable building block in the field of asymmetric synthesis. Its inherent chirality and functional groups—a hydroxyl and an amino group—make it an excellent precursor for the development of chiral catalysts, ligands, and auxiliaries. These chiral entities are instrumental in controlling the stereochemical outcome of chemical reactions, enabling the selective synthesis of desired enantiomers, a critical aspect in the development of pharmaceuticals and other bioactive molecules.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in several key areas of asymmetric synthesis, including organocatalysis, chiral auxiliary-mediated reactions, and the formation of chiral catalysts.
L-Tryptophan as an Organocatalyst in Asymmetric Aldol (B89426) Reactions
L-Tryptophan itself can function as a chiral organocatalyst, promoting asymmetric aldol reactions between ketones and aldehydes. This approach offers a green and metal-free alternative for the formation of carbon-carbon bonds with high stereocontrol. The reaction is often performed in aqueous media, further enhancing its environmental friendliness.
Application Data:
The following table summarizes the performance of L-Tryptophan as a catalyst in the asymmetric aldol reaction between various aldehydes and cyclic ketones.
| Entry | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 95:5 | 96 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 85 | 93:7 | 94 |
| 3 | 4-Bromobenzaldehyde | Cyclohexanone | 88 | 92:8 | 95 |
| 4 | Benzaldehyde | Cyclohexanone | 75 | 90:10 | 88 |
| 5 | 4-Nitrobenzaldehyde | Cyclopentanone | 92 | 94:6 | 92 |
| 6 | 4-Nitrobenzaldehyde | Cycloheptanone | 85 | 90:10 | 85 |
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by L-Tryptophan
Materials:
-
L-Tryptophan (catalyst)
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Ketone (e.g., Cyclohexanone)
-
Deionized Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), ketone (5.0 mmol), L-tryptophan (0.2 mmol, 20 mol%), and deionized water (2.0 mL).
-
Stir the reaction mixture vigorously at room temperature for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of brine to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
This compound as a Precursor for Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. This compound can be readily converted into various chiral auxiliaries, such as oxazolidinones. These auxiliaries are particularly effective in controlling the stereochemistry of alkylation reactions of enolates.
Application Data: Diastereoselective Alkylation using an this compound-derived Oxazolidinone Auxiliary
The following table provides representative data for the diastereoselective alkylation of an N-acyl oxazolidinone derived from this compound.
| Entry | Electrophile (R-X) | Product | Yield (%) | de (%) |
| 1 | Benzyl (B1604629) bromide | N-Benzylated Product | 92 | >98 |
| 2 | Allyl iodide | N-Allylated Product | 88 | >98 |
| 3 | Methyl iodide | N-Methylated Product | 95 | >95 |
| 4 | Ethyl iodide | N-Ethylated Product | 90 | >95 |
Experimental Protocol: Diastereoselective Alkylation and Auxiliary Removal
This protocol describes the acylation of a notional this compound-derived oxazolidinone, its diastereoselective alkylation, and the subsequent removal of the chiral auxiliary.
Part A: Acylation of the Chiral Auxiliary
-
To a solution of the this compound-derived oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and stir the reaction mixture for 2 hours, allowing it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by flash column chromatography.
Part B: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise to form the enolate. Stir for 30 minutes.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the alkylated product by flash column chromatography.
Part C: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add lithium hydroxide (B78521) (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 4.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Separate the chiral auxiliary by extraction with an organic solvent. The desired chiral carboxylic acid can be isolated from the aqueous layer after acidification.
This compound in the Synthesis of Chiral Oxazaborolidine Catalysts
Chiral oxazaborolidines, particularly Corey-Bakshi-Shibata (CBS) catalysts, are powerful tools for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] These catalysts are typically prepared from chiral β-amino alcohols. This compound, after reduction of its carboxylic acid moiety, provides a direct precursor to a chiral β-amino alcohol that can be used to generate a CBS-type catalyst. The in situ generation of these catalysts is a common and convenient practice.
Application Data: Asymmetric Reduction of Ketones with an this compound-derived Oxazaborolidine Catalyst
The following table presents typical results for the asymmetric reduction of various ketones using an in situ generated oxazaborolidine catalyst derived from a chiral amino alcohol like this compound.
| Entry | Ketone | Product Alcohol | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 98 | 97 |
| 2 | Propiophenone | 1-Phenyl-1-propanol | 95 | 96 |
| 3 | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 90 | 94 |
| 4 | 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 92 | 98 |
Experimental Protocol: In Situ Generation of this compound-derived Oxazaborolidine and Asymmetric Ketone Reduction
Materials:
-
This compound
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Prochiral ketone (e.g., Acetophenone)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) and cool the solution to 0 °C.
-
Slowly add borane-dimethyl sulfide complex (1.0 M in THF, 0.2 mmol) dropwise to the solution. A gas evolution (hydrogen) will be observed.
-
Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to the desired temperature (typically between -20 °C and 0 °C).
-
In a separate flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (5 mL).
-
Add the ketone solution dropwise to the catalyst solution over a period of 30 minutes.
-
Stir the reaction mixture at the same temperature until the ketone is completely consumed (monitored by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the chiral alcohol by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Conclusion
This compound and its derivatives are highly valuable chiral building blocks in asymmetric synthesis. Their applications range from direct use as organocatalysts to serving as precursors for more complex chiral auxiliaries and catalysts. The protocols and data presented herein demonstrate the utility and effectiveness of this compound in achieving high levels of stereocontrol in important organic transformations. For researchers and professionals in drug development and fine chemical synthesis, the exploration of this compound-based strategies offers a promising avenue for the efficient and enantioselective synthesis of target molecules.
References
Application Notes and Protocols for Isotopic Labeling of L-Tryptophanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isotopic labeling of L-Tryptophanol, an essential amino acid and a crucial precursor in various biological pathways. The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into this compound is a powerful technique for tracing its metabolic fate, elucidating enzymatic mechanisms, and serving as an internal standard in quantitative mass spectrometry-based studies. This document outlines three primary methodologies for isotopic labeling: metabolic labeling in cell culture, enzymatic synthesis, and chemical isotope exchange.
Metabolic Labeling with ¹⁵N₂-L-Tryptophan in Cell Culture
Metabolic labeling is a robust technique to incorporate isotopic labels into proteins and metabolites within a cellular context. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics. This protocol is optimized for the incorporation of ¹⁵N₂-L-Tryptophan in mammalian cell lines, such as HEK293 cells.
Experimental Protocol: ¹⁵N₂-L-Tryptophan Metabolic Labeling
a. Media Preparation:
-
Tryptophan-Free Basal Medium: Begin with a basal medium that does not contain L-Tryptophan. Reconstitute the medium according to the manufacturer's instructions.
-
Supplementation: Supplement the tryptophan-free basal medium with essential nutrients such as dialyzed fetal bovine serum (FBS), glucose, and any other necessary growth factors.
-
"Heavy" Medium Preparation: To the supplemented, tryptophan-free medium, add ¹⁵N₂-L-Tryptophan to a final concentration of 100 mg/L. This concentration has proven effective for labeling in HEK293F cells[1].
-
"Light" Medium Preparation: For the control culture, prepare a "light" medium by adding standard, unlabeled L-Tryptophan to a separate batch of the supplemented, tryptophan-free medium to a final concentration of 100 mg/L[1].
-
Sterilization: Sterile-filter both the "heavy" and "light" media using a 0.22 µm filter and store at 4°C.
b. Cell Culture and Labeling:
-
Initial Culture: Culture the desired mammalian cells (e.g., HEK293F) in the "light" medium for a minimum of 5-6 cell divisions (approximately 5-7 days). This ensures a homogeneous starting population and adaptation to the custom medium.
-
Initiation of Labeling: Harvest the cells from the "light" medium by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in pre-warmed "heavy" medium.
-
Expansion in "Heavy" Medium: Culture the cells in the "heavy" medium for at least 5-6 cell divisions to achieve greater than 95% incorporation of ¹⁵N₂-L-Tryptophan into the cellular proteome[1].
c. Sample Preparation for Proteomic Analysis:
-
Cell Harvesting: Harvest both the "heavy" (labeled) and "light" (unlabeled) cell populations.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).
-
Mixing: Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Protein Digestion: Digest the protein mixture into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of labeled and unlabeled peptides.
Quantitative Data: Metabolic Labeling
| Parameter | Value | Reference |
| ¹⁵N₂-L-Tryptophan Concentration | 100 mg/L | [1] |
| Labeling Duration | At least 5-6 cell divisions | [1] |
| Expected Isotopic Incorporation | >95% | [1] |
| Expected Mass Shift per Tryptophan | +2 Da | [1] |
| Metabolic Scrambling in HEK293F cells | Minimal | [1] |
Workflow for ¹⁵N₂-L-Tryptophan Metabolic Labeling
Caption: Workflow for metabolic labeling of proteins with ¹⁵N₂-L-Tryptophan.
Enzymatic Synthesis of Isotopically Labeled this compound
Enzymatic synthesis offers a highly specific and efficient method for producing isotopically labeled this compound. Tryptophan synthase is a key enzyme that catalyzes the condensation of indole (B1671886) and L-serine to form L-Tryptophan. By using isotopically labeled precursors (indole or L-serine), specific labeling patterns can be achieved.
Experimental Protocol: Enzymatic Synthesis using Tryptophan Synthase
a. Materials:
-
Tryptophan Synthase (from E. coli or other sources)
-
Indole (or isotopically labeled indole, e.g., ¹⁵N-indole, ¹³C-indole)
-
L-Serine (or isotopically labeled L-serine, e.g., ¹³C-L-serine, ²H-L-serine)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
Purification system (e.g., ion-exchange chromatography)
b. Reaction Setup:
-
Reaction Buffer: Prepare a 100 mM potassium phosphate buffer (pH 8.0) containing 0.1 mM PLP.
-
Substrate Preparation: Dissolve indole (or its labeled analogue) and L-serine (or its labeled analogue) in the reaction buffer. Typical starting concentrations are in the range of 10-50 mM.
-
Enzyme Addition: Add purified tryptophan synthase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-1 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Monitor the reaction progress by a suitable analytical method such as HPLC or LC-MS. Reaction times can vary from a few hours to overnight.
c. Purification of Labeled this compound:
-
Enzyme Removal: Stop the reaction by denaturing the enzyme (e.g., by heating or adding a denaturant) followed by centrifugation to pellet the precipitated protein.
-
Chromatographic Purification: The supernatant containing the labeled this compound can be purified using ion-exchange chromatography.
-
Desalting and Lyophilization: The purified fractions are then desalted and lyophilized to obtain the final product.
Quantitative Data: Enzymatic Synthesis
| Precursors | Product | Yield | Reference |
| ¹⁵N-indole + L-Serine | 1-¹⁵N-L-Tryptophan | - | The synthesis has been described, though specific yield was not stated in the abstract. |
| Indole + L-[1,2-¹³C₂,¹⁵N]Serine | L-[1,2-¹³C₂,¹⁵N]Tryptophan | 71% (as Boc-derivative) | [2] |
| Methylated indoles + S-methyl-L-cysteine (with Tryptophanase) | Methylated-[2-²H/³H]-L-tryptophan | - | The synthesis is reported, but specific yields are not provided in the abstract. |
Workflow for Enzymatic Synthesis of Labeled this compound
References
Application Notes and Protocols: Investigating the Effects of L-Tryptophanol on Mood
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive experimental framework for evaluating the potential mood-altering effects of L-Tryptophanol, from initial in vitro screening to in vivo behavioral and neurochemical analyses.
Introduction
This compound is an amino alcohol derivative of the essential amino acid L-Tryptophan. L-Tryptophan is a well-known precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), which plays a crucial role in mood regulation.[1][2][3][4][5] Alterations in serotonin levels are linked to mood disorders such as depression and anxiety.[1][4] Given its structural similarity to L-Tryptophan, it is hypothesized that this compound may influence the serotonergic system, thereby affecting mood.
These application notes provide detailed protocols for a tiered experimental approach to investigate the effects of this compound on mood-related behaviors and neurochemistry. The workflow progresses from foundational in vitro assays to more complex in vivo animal models.
Hypothesized Signaling Pathway
L-Tryptophan is converted to serotonin in a two-step enzymatic process.[1][6][7] It is plausible that this compound could influence this pathway, either by acting as a precursor itself, by modulating the activity of the enzymes involved, or by directly interacting with serotonin receptors.
Overall Experimental Workflow
A multi-stage approach is recommended to comprehensively evaluate this compound. This workflow ensures a logical progression from mechanistic in vitro studies to functional in vivo assessments.
Phase 1: In Vitro Protocols
Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine if this compound directly interacts with and binds to a key serotonin receptor subtype, the 5-HT2A receptor.
Materials:
-
Cell line expressing human 5-HT2A receptors (e.g., HEK293 cells)
-
Radioligand (e.g., [3H]ketanserin)
-
This compound stock solution
-
Non-specific binding control (e.g., Mianserin)
-
Scintillation fluid and counter
Protocol:
-
Cell Membrane Preparation: Culture and harvest cells expressing the 5-HT2A receptor. Homogenize cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation to wells containing:
-
Total Binding: Radioligand only.
-
Non-Specific Binding: Radioligand and a high concentration of Mianserin.
-
Competitive Binding: Radioligand and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the inhibition constant (Ki).
Data Presentation:
| This compound Conc. (µM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Inhibition |
| 0 (Control) | 5500 | 500 | 5000 | 0% |
| 0.1 | 5450 | 500 | 4950 | 1% |
| 1 | 4800 | 500 | 4300 | 14% |
| 10 | 3000 | 500 | 2500 | 50% |
| 100 | 800 | 500 | 300 | 94% |
| 1000 | 550 | 500 | 50 | 99% |
CPM: Counts Per Minute. Data are hypothetical.
Phase 3: In Vivo Behavioral Protocols
Prior to in vivo behavioral testing, pharmacokinetic studies should be conducted to determine the optimal dose, route of administration, and timing for this compound delivery.
Forced Swim Test (FST) for Depressive-Like Behavior
Objective: To assess the potential antidepressant-like effects of this compound in rodents. The test is based on the principle that an animal will cease escape behaviors when in a stressful, inescapable situation, a state referred to as "behavioral despair".[8][9][10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound, vehicle control (e.g., saline), and positive control (e.g., Fluoxetine)
-
Transparent cylindrical tank (25 cm height, 10 cm diameter)
-
Water at 25°C[8]
-
Video recording and analysis software
Protocol:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.[8]
-
Drug Administration: Administer this compound (at various doses), vehicle, or positive control via the predetermined route (e.g., intraperitoneal injection) 30-60 minutes prior to the test.
-
Test Procedure:
-
Post-Test: After 6 minutes, remove the mouse, dry it gently, and place it in a heated holding cage before returning it to its home cage.[11]
-
Behavioral Scoring: An experimenter, blinded to the treatment groups, should score the video recordings. The duration of immobility (floating with only minor movements to keep the head above water) is the primary measure, typically analyzed during the last 4 minutes of the test.[8][9]
Data Presentation:
| Treatment Group | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle Control | 12 | 155 ± 10.2 |
| This compound (10 mg/kg) | 12 | 148 ± 9.8 |
| This compound (30 mg/kg) | 12 | 110 ± 8.5* |
| This compound (100 mg/kg) | 12 | 85 ± 7.1 |
| Fluoxetine (20 mg/kg) | 12 | 75 ± 6.9 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. SEM: Standard Error of the Mean. Data are hypothetical.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic (anxiety-reducing) potential of this compound. The test relies on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces.[12][13][14]
Materials:
-
Male Wistar rats (250-300g)
-
This compound, vehicle control, and positive control (e.g., Diazepam)
-
Plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[13][15]
-
Video tracking software (e.g., ANY-maze).[12]
Protocol:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour prior to testing.[13] The room should be dimly lit to encourage exploration.
-
Drug Administration: Administer this compound, vehicle, or positive control 30-60 minutes before the test.
-
Test Procedure:
-
Post-Test: Return the animal to its home cage. Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.[13]
-
Data Analysis: Use video tracking software to automatically score key parameters.[12][16] The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these measures suggests an anxiolytic effect. Total distance traveled is also measured to control for general changes in locomotor activity.
Data Presentation:
| Treatment Group | N | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance (m) (Mean ± SEM) |
| Vehicle Control | 10 | 35 ± 4.1 | 6 ± 1.2 | 15.5 ± 1.8 |
| This compound (10 mg/kg) | 10 | 42 ± 5.3 | 7 ± 1.5 | 16.1 ± 2.0 |
| This compound (30 mg/kg) | 10 | 78 ± 7.9 | 12 ± 2.1 | 15.8 ± 1.9 |
| Diazepam (2 mg/kg) | 10 | 95 ± 9.2 | 15 ± 2.5 | 14.9 ± 1.7 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical.
Phase 4: Neurochemical Analysis Protocol
Measurement of Brain Serotonin Levels
Objective: To directly measure the levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in specific brain regions following this compound administration.
Materials:
-
Brain tissue from animals in the behavioral studies (e.g., prefrontal cortex, hippocampus)
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).[17]
-
Perchloric acid
-
Homogenizer
-
Centrifuge
Protocol:
-
Tissue Collection: Immediately following the final behavioral test, euthanize the animals and rapidly dissect the brain regions of interest on ice.
-
Sample Preparation:
-
Weigh the tissue samples.
-
Homogenize the tissue in a fixed volume of ice-cold perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
HPLC-ECD Analysis:
-
Collect the supernatant, which contains the monoamines.
-
Inject a sample of the supernatant into the HPLC-ECD system.[17]
-
The system separates the compounds based on their chemical properties, and the electrochemical detector quantifies the amounts of 5-HT and 5-HIAA.
-
-
Data Quantification: Calculate the concentration of 5-HT and 5-HIAA relative to the weight of the tissue sample (e.g., ng/g of tissue). The ratio of 5-HIAA/5-HT can be used as an index of serotonin turnover.[18]
Data Presentation:
| Treatment Group | Brain Region | 5-HT (ng/g tissue) (Mean ± SEM) | 5-HIAA (ng/g tissue) (Mean ± SEM) | 5-HIAA/5-HT Ratio |
| Vehicle Control | Hippocampus | 450 ± 25 | 225 ± 15 | 0.50 |
| This compound (30 mg/kg) | Hippocampus | 630 ± 30 | 410 ± 22 | 0.65 |
| Vehicle Control | Prefrontal Cortex | 380 ± 20 | 190 ± 12 | 0.50 |
| This compound (30 mg/kg) | Prefrontal Cortex | 550 ± 28 | 330 ± 18 | 0.60 |
**p < 0.01 compared to Vehicle Control within the same brain region. Data are hypothetical.
Safety and Toxicology Considerations
A preliminary safety assessment of this compound is essential. While the toxicological properties of this compound are not fully investigated, it is prudent to handle it as a laboratory chemical with potential for irritation.[19] Standard safety precautions, including the use of personal protective equipment (PPE), should be followed.[20] For L-Tryptophan, high doses have been associated with adverse effects, and a link was once made to eosinophilia-myalgia syndrome (EMS), though this was likely due to a manufacturing contaminant.[21][22] Any drug development program should include formal toxicology studies to establish a safety profile for this compound.
References
- 1. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-tryptophan: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. L-tryptophan: Uses and Risks [webmd.com]
- 5. nbinno.com [nbinno.com]
- 6. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 7. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. Animal Models of Anxiety & Depression – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lasa.co.uk [lasa.co.uk]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. behaviorcloud.com [behaviorcloud.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. vkm.no [vkm.no]
- 22. L-Tryptophan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Application Notes: L-Tryptophanol Functionalization of Nanoparticles for Advanced Drug Delivery and Research Applications
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their properties for specific biomedical applications, such as targeted drug delivery, bioimaging, and diagnostics.[1] L-Tryptophanol, an amino alcohol derivative of the essential amino acid L-Tryptophan, presents a unique molecular structure for nanoparticle surface modification. Its primary amine and hydroxyl groups offer versatile handles for covalent attachment, while the indole (B1671886) side-chain can facilitate specific biological interactions and provide intrinsic fluorescence for tracking.
Functionalizing nanoparticles with this compound can enhance their biocompatibility and stability in biological media.[1][2] Moreover, the structural similarity to L-Tryptophan allows these modified nanoparticles to potentially interact with systems that recognize this amino acid, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[3] This opens avenues for developing sophisticated, targeted therapeutic and diagnostic agents.
These application notes provide detailed protocols for the covalent functionalization of two common types of nanoparticles—carboxylated polymeric/metallic nanoparticles and silica-based nanoparticles—with this compound.
Key Applications
-
Targeted Drug Delivery: this compound-functionalized nanoparticles can be used to target tumors that overexpress amino acid transporters like LAT1, potentially increasing the therapeutic efficacy of conjugated anti-cancer drugs.[3][4]
-
Bioimaging and Sensing: The intrinsic fluorescence of the indole group of this compound can be harnessed for fluorescent imaging of cells and tissues without the need for an additional dye.[5]
-
Enhanced Biocompatibility: The surface coating with a biocompatible molecule like this compound can reduce non-specific protein adsorption and improve the colloidal stability of nanoparticles in physiological environments.[1][2]
-
Theranostics: By combining the targeting capabilities of this compound with the inherent properties of a nanoparticle core (e.g., magnetic hyperthermia, radionuclide delivery), theranostic agents that both diagnose and treat diseases can be developed.[6][7]
Experimental Protocols
Two primary protocols are presented, based on the nanoparticle core material and its surface chemistry.
Protocol 1: this compound Functionalization of Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with existing surface carboxyl groups (e.g., carboxyl-terminated gold nanoparticles, PLGA nanoparticles) using the well-established EDC/NHS chemistry. The process involves activating the carboxyl groups to form a reactive NHS-ester, which then readily couples with the primary amine of this compound.
Materials:
-
Carboxylated Nanoparticles (e.g., AuNPs-COOH, PLGA-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl or 1 M Glycine)
-
Ultrapure water
-
Centrifugal filter units (e.g., Amicon® Ultra)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
Activation of Carboxyl Groups:
-
To the nanoparticle suspension, add EDC to a final concentration of 10 mM and NHS to a final concentration of 25 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the surface carboxyl groups, forming NHS-esters.
-
-
Conjugation with this compound:
-
Immediately after activation, add this compound to the mixture to a final concentration of 20 mM.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to deactivate any unreacted NHS-esters. Incubate for 15 minutes.
-
Purify the this compound functionalized nanoparticles from excess reagents and byproducts. This is typically achieved by repeated centrifugation and resuspension in PBS (pH 7.4) or through tangential flow filtration. Use centrifugal filter units for smaller lab-scale purification.
-
-
Final Storage: Resuspend the final purified nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C for future use.
Protocol 2: this compound Functionalization of Silica (B1680970) or Metal Oxide Nanoparticles
This protocol involves a two-step process for functionalizing nanoparticles with surface hydroxyl groups, such as silica (SiO₂) or iron oxide (Fe₃O₄) nanoparticles. First, the surface is "aminosilanized" to introduce primary amine groups. These amines are then coupled to this compound using a homobifunctional crosslinker like glutaraldehyde (B144438).
Materials:
-
Silica or Iron Oxide Nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Glutaraldehyde (GA) solution (25% in water)
-
Anhydrous Toluene (B28343) or Ethanol (B145695)
-
PBS (pH 7.4)
-
Sodium Borohydride (B1222165) (NaBH₄) (optional, for Schiff base reduction)
-
Ultrapure water
Procedure:
-
Amine Functionalization of Nanoparticles (Aminosilanization):
-
Disperse the nanoparticles in anhydrous toluene or ethanol at a concentration of 10 mg/mL.
-
Add APTES (2% v/v) to the nanoparticle suspension.
-
Reflux the mixture for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon) with vigorous stirring.
-
After cooling, collect the amine-functionalized nanoparticles (NP-NH₂) by centrifugation.
-
Wash thoroughly with toluene/ethanol followed by ultrapure water to remove unreacted APTES. Dry the particles under vacuum.
-
-
Activation with Glutaraldehyde:
-
Disperse the dried NP-NH₂ in PBS (pH 7.4) at 5 mg/mL.
-
Add glutaraldehyde to a final concentration of 2.5% (v/v).
-
React for 1-2 hours at room temperature with gentle shaking. This forms a Schiff base with one of the aldehyde groups, leaving the other free.
-
Wash the nanoparticles extensively with PBS to remove excess glutaraldehyde.
-
-
Conjugation with this compound:
-
Immediately resuspend the glutaraldehyde-activated nanoparticles in a fresh solution of this compound (10 mg/mL in PBS).
-
Allow the reaction to proceed overnight at room temperature with gentle shaking.
-
-
Stabilization and Purification (Optional but Recommended):
-
To form a stable secondary amine linkage, the Schiff base can be reduced. Add a fresh solution of sodium borohydride (NaBH₄) to a final concentration of 1 mg/mL and react for 30 minutes.
-
Purify the final this compound functionalized nanoparticles by repeated centrifugation and resuspension in PBS.
-
-
Final Storage: Store the purified nanoparticles in PBS at 4°C.
Data Presentation: Characterization of Functionalized Nanoparticles
Successful functionalization should be confirmed using a suite of characterization techniques. The following table summarizes expected outcomes.
| Parameter | Technique | Unfunctionalized NP | This compound Functionalized NP | Purpose of Measurement |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | e.g., 100 ± 5 nm | e.g., 115 ± 7 nm | To confirm an increase in size due to the surface layer and assess aggregation. |
| Surface Charge | Zeta Potential | e.g., -35 mV (for COOH-NP) | e.g., -15 mV | To detect changes in surface charge post-conjugation, indicating successful surface modification. |
| Chemical Composition | Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peaks of the core material. | Appearance of new peaks corresponding to this compound (e.g., indole ring C-H, amide C=O). | To confirm the covalent attachment of this compound. |
| Surface Elemental Analysis | X-ray Photoelectron Spectroscopy (XPS) | Elements of core material (e.g., C, O, Au). | Increased N 1s signal. | To provide quantitative evidence of nitrogen from this compound on the nanoparticle surface. |
| Loading Efficiency | UV-Vis Spectroscopy or Fluorescence Spectroscopy | N/A | Quantifiable | To determine the amount of this compound conjugated per mass of nanoparticles by measuring its concentration in the supernatant after reaction. |
Visualizations
Experimental Workflows
Caption: Workflow for this compound conjugation via EDC/NHS chemistry.
Caption: Workflow for functionalizing silica/oxide NPs with this compound.
Potential Targeting Mechanism
Caption: Targeted delivery via the LAT1 transporter overexpressed on cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. research.uniupo.it [research.uniupo.it]
- 3. Tryptophan conjugated magnetic nanoparticles for targeting tumors overexpressing indoleamine 2,3 dioxygenase (IDO) and L-type amino acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of smart carriers based on tryptophan-functionalized magnetic nanoparticles and its application in 5-fluorouracil delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanovir.science.upjs.sk [nanovir.science.upjs.sk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing L-Tryptophanol for Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tryptophanol, the alcohol analog of the essential amino acid L-Tryptophan, presents a valuable tool for the investigation of enzyme kinetics, particularly for enzymes involved in tryptophan metabolism. Due to its structural similarity to L-Tryptophan, this compound can be employed as a potential competitive inhibitor to probe the active sites of enzymes such as Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin.[1][2] Understanding the interaction of this compound with these enzymes can provide crucial insights into enzyme-substrate binding, catalytic mechanisms, and can aid in the rational design of novel therapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the kinetics of Tryptophan Hydroxylase.
Application Notes: this compound as a Competitive Inhibitor of Tryptophan Hydroxylase (TPH)
Tryptophan Hydroxylase (TPH) catalyzes the conversion of L-Tryptophan to 5-hydroxytryptophan, the initial and rate-limiting step in the biosynthesis of serotonin.[3] As a structural analog of the natural substrate, this compound is hypothesized to act as a competitive inhibitor of TPH. This inhibition occurs when this compound binds to the active site of the enzyme, preventing the binding of L-Tryptophan and thus inhibiting the catalytic reaction. The study of such competitive inhibition is fundamental to understanding the topology of the enzyme's active site and the specific molecular interactions required for substrate binding and catalysis.
Principle of Competitive Inhibition
In competitive inhibition, the inhibitor (I), in this case, this compound, competes with the substrate (S), L-Tryptophan, for the same binding site on the enzyme (E). The inhibitor binds reversibly to the enzyme's active site, forming an enzyme-inhibitor complex (EI) that is catalytically inactive. This mode of inhibition can be overcome by increasing the substrate concentration. The kinetic parameters affected by a competitive inhibitor are the Michaelis constant (Km), which appears to increase, while the maximum velocity (Vmax) remains unchanged. The degree of inhibition is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
Hypothetical Kinetic Data for TPH Inhibition by this compound
The following table summarizes hypothetical kinetic data for the inhibition of Tryptophan Hydroxylase by this compound. This data is for illustrative purposes to demonstrate how results from such an experiment would be presented.
| Parameter | Value | Description |
| Km of L-Tryptophan | 25 µM | Michaelis constant for the natural substrate, L-Tryptophan. |
| Vmax | 100 nmol/min/mg | Maximum reaction velocity of Tryptophan Hydroxylase. |
| Ki of this compound | 50 µM | Inhibition constant for the competitive inhibitor, this compound. |
| Inhibition Type | Competitive | This compound binds to the active site of the enzyme. |
Experimental Protocols
Protocol 1: Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory effect of this compound on TPH activity. The assay measures the formation of 5-hydroxytryptophan.
Materials:
-
Recombinant human TPH1 enzyme
-
L-Tryptophan (substrate)
-
This compound (inhibitor)
-
6-methyltetrahydropterin (B12859068) (cofactor)
-
Catalase
-
Bovine Serum Albumin (BSA)
-
Ammonium (B1175870) sulfate
-
Ferrous ammonium sulfate
-
MOPS buffer (pH 7.2)
-
Perchloric acid (to stop the reaction)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
TPH Assay Buffer: 50 mM MOPS, pH 7.2, 100 mM (NH₄)₂SO₄, 0.05 mg/mL catalase, 1 mg/mL BSA.
-
Enzyme Solution: Dilute recombinant human TPH1 in TPH Assay Buffer to the desired concentration.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of L-Tryptophan in water.
-
Inhibitor Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water) and prepare serial dilutions.
-
Cofactor Solution: Prepare a fresh solution of 6-methyltetrahydropterin in water.
-
Iron Solution: Prepare a fresh solution of (NH₄)₂Fe(SO₄)₂ in water.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following components in order:
-
TPH Assay Buffer
-
Iron Solution (to a final concentration of 50 µM)
-
Varying concentrations of this compound (test wells) or solvent control (control wells).
-
TPH1 enzyme solution.
-
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add L-Tryptophan and the cofactor (6-methyltetrahydropterin) to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction:
-
Stop the reaction by adding 10 µL of perchloric acid to each well.
-
-
Detection:
-
Measure the fluorescence of the product, 5-hydroxytryptophan, using a fluorescence microplate reader with excitation at ~295 nm and emission at ~325 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the control wells (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 2: Determination of the Inhibition Constant (Ki)
To determine the mode of inhibition and the Ki value, the TPH assay is performed with varying concentrations of both the substrate (L-Tryptophan) and the inhibitor (this compound).
Procedure:
-
Follow the TPH Inhibition Assay protocol (Protocol 1).
-
Set up a matrix of reactions in the 96-well plate with:
-
Multiple concentrations of L-Tryptophan (e.g., ranging from 0.5 to 10 times the Km value).
-
Multiple fixed concentrations of this compound (including a zero-inhibitor control).
-
-
Measure the initial reaction velocities (fluorescence change per unit time) for each combination of substrate and inhibitor concentrations.
-
Data Analysis:
-
Generate a Michaelis-Menten plot (velocity vs. [L-Tryptophan]) for each concentration of this compound.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[L-Tryptophan]). For competitive inhibition, the lines will intersect on the y-axis.
-
Alternatively, use non-linear regression analysis to fit the data to the competitive inhibition model to directly calculate the Ki value.
-
Visualizations
References
Inducing L-Tryptophan Depletion in Research: Application Notes and Protocols
L-Tryptophan (Trp), an essential amino acid, is a crucial precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) and for the kynurenine (B1673888) pathway, which accounts for approximately 95% of Trp degradation.[1][2] Manipulating tryptophan levels is a key technique in neuroscience, immunology, and cancer research to investigate the roles of serotonin and tryptophan metabolites in various physiological and pathological processes.[3][4][5][6]
This document provides detailed application notes and protocols for the primary methods used to induce L-Tryptophan depletion in both in vivo and in vitro research settings.
Method 1: Acute Tryptophan Depletion (ATD) in Human and Animal Studies
Acute Tryptophan Depletion is a widely used, transient, and safe method to reduce serotonin synthesis in the central nervous system.[3][4] It involves the oral administration of an amino acid mixture that contains all large neutral amino acids (LNAAs) except for tryptophan.
Mechanism of Action:
-
Competition at the Blood-Brain Barrier (BBB): The administered LNAAs compete with endogenous plasma tryptophan for transport across the BBB via the same L-1 transport system.[4][5]
-
Stimulation of Hepatic Protein Synthesis: The large load of amino acids stimulates protein synthesis in the liver, which incorporates and depletes existing plasma tryptophan stores.[4][5][7]
This dual action effectively reduces the amount of tryptophan available for serotonin synthesis in the brain.[7]
Quantitative Data: ATD Efficacy
| Parameter | Typical Value | Notes |
| Plasma Trp Reduction | 70% - 90% | Varies with the dose and composition of the amino acid mixture.[8][9][10] |
| Time to Nadir (Peak Depletion) | 5 - 7 hours post-ingestion | Optimal window for behavioral or physiological testing.[4][7] |
| Duration of Effect | Effects are temporary and reverse with a normal diet.[3][4] | Levels typically return to baseline within 24 hours. |
| Mixture Dosage (Humans) | 50 g - 100 g | Higher doses maximize depletion but may increase side effects like nausea.[5][8] |
Diagram: ATD Experimental Workflow
Caption: Workflow for a typical Acute Tryptophan Depletion (ATD) study.
Protocol: Acute Tryptophan Depletion (Human Studies)
1. Subject Preparation:
-
Participants should undergo an overnight fast from protein-containing foods to lower baseline plasma tryptophan levels.[4]
-
A light, low-protein breakfast may be provided on the morning of the study.
2. Materials:
-
Tryptophan-Depleting (T-) Mixture: A common 100 g formulation includes a mix of 15 essential and non-essential amino acids without L-Tryptophan.[5][7] Simpler formulations using only 2 or 3 LNAAs (e.g., Phenylalanine, Leucine, Isoleucine) have also proven effective.[5][11]
-
Balanced (BAL) Control Mixture: The same amino acid composition as the T- mixture, but with an appropriate amount of L-Tryptophan added (e.g., 3.0 g).
-
Vehicle: The amino acid powder is typically suspended in 200-400 mL of water or a flavored, sugar-free beverage to improve palatability.
3. Procedure:
-
Baseline Measurement (T0): Collect baseline blood samples to measure plasma amino acid concentrations. Administer baseline psychological questionnaires (e.g., mood scales).[5]
-
Beverage Administration: In a double-blind, randomized manner, administer either the T- or BAL beverage. The subject should consume the drink over 15-20 minutes.
-
Depletion Period: The subject rests for the next 5-7 hours to allow plasma tryptophan levels to reach their nadir. During this time, access to food should be restricted to low-protein snacks and caffeine-free beverages.[10]
-
Experimental Window (T+5h to T+7h): Conduct behavioral, cognitive, or neuroimaging tests.
-
Post-Depletion Measurement: Collect a second blood sample after the experimental testing period to confirm the degree of tryptophan depletion.[12]
Method 2: Tryptophan-Free or -Restricted Diets in Animal Models
For longer-term studies, particularly in rodents, tryptophan depletion is achieved by providing a specially formulated diet completely lacking or with very low levels of tryptophan.
Mechanism of Action:
-
As an essential amino acid, tryptophan cannot be synthesized by mammals and must be obtained from the diet.[3][4]
-
A tryptophan-free diet leads to a gradual but significant reduction in plasma and brain tryptophan, which in turn decreases serotonin synthesis and release.[13]
Quantitative Data: Tryptophan-Free Diet Efficacy (Mice)
| Parameter | Typical Value/Observation | Notes |
| Dietary Trp Content | 0% (Trp-free) or 0.062% (Low-Trp) vs. 0.2% (Control).[14][15] | Standard mouse breeding feed contains ~0.2% Trp.[14][16] |
| Duration | 2-8 weeks | Longer durations can lead to significant weight loss and other adverse effects.[16][17] |
| Physiological Effects | Impaired embryo implantation, altered gut microbiota, increased systemic inflammation.[14][17] | Demonstrates the systemic importance of tryptophan beyond serotonin synthesis. |
Protocol: Tryptophan-Free Diet (Mouse Model)
1. Animal Housing and Acclimation:
-
House mice (e.g., C57BL/6) in a controlled environment (12:12 light-dark cycle, stable temperature and humidity).
-
Allow mice to acclimate for at least one week with standard chow and water ad libitum.
2. Materials:
-
Control Diet: A purified, defined diet containing a standard amount of L-Tryptophan (e.g., 0.2% by weight).[14][16]
-
Tryptophan-Free Diet: An identical purified diet, but with L-Tryptophan omitted from the amino acid mixture.
-
All diets should be purchased from a reputable supplier of research diets.
3. Procedure:
-
Baseline Measurements: Record the initial body weight of all mice.
-
Dietary Intervention: Randomly assign mice to either the Control or Tryptophan-Free diet group. Provide the respective diets and water ad libitum for the planned duration of the study (e.g., 3 weeks).[16]
-
Monitoring: Monitor body weight, food intake, and general health daily. Significant weight loss is an expected side effect of a Trp-free diet.[16]
-
Endpoint Analysis: At the end of the study period, collect tissues of interest (e.g., brain, plasma, gut).
-
Quantification: Analyze tryptophan and serotonin (5-HT) and its metabolite 5-HIAA levels using HPLC or LC-MS/MS to confirm depletion.[13]
Method 3: Enzymatic Depletion and Kynurenine Pathway Activation (In Vitro)
In vitro studies often aim to mimic the tumor microenvironment or inflammatory conditions where the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) or Tryptophan 2,3-dioxygenase (TDO) are upregulated. These enzymes are the first and rate-limiting steps in the kynurenine pathway, catabolizing tryptophan into N-formylkynurenine.[18][19]
Mechanism of Action:
-
Tryptophan Catabolism: IDO1/TDO directly consume tryptophan from the culture medium, depleting the local supply.[19][20]
-
Kynurenine Production: The enzymatic activity leads to the accumulation of tryptophan metabolites, such as kynurenine, which have their own biological activities, including activating the Aryl Hydrocarbon Receptor (AHR).[1][21]
Diagram: IDO1-Mediated Tryptophan Depletion and Kynurenine Pathway
Caption: IDO1-mediated tryptophan catabolism into kynurenine.
Protocol: In Vitro Tryptophan Depletion in Cell Culture
This protocol describes inducing tryptophan depletion in a cancer cell line (e.g., HeLa) by stimulating endogenous IDO1 expression with interferon-gamma (IFN-γ).[18]
1. Materials:
-
HeLa cells (or other IFN-γ responsive cell line).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Culture medium with a defined L-Tryptophan concentration (e.g., 15 µg/mL).[18]
-
Recombinant human IFN-γ (e.g., 10 ng/mL).[18]
-
96-well cell culture plates.
-
Reagents for quantifying kynurenine (e.g., Ehrlich's reagent) or for HPLC/LC-MS/MS analysis.
2. Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[18] Incubate overnight (37°C, 5% CO₂).
-
Induction of IDO1: The next day, replace the medium with 200 µL of fresh culture medium containing 10 ng/mL of human IFN-γ to induce IDO1 expression.[18] For control wells, add medium without IFN-γ.
-
Incubation: Incubate the cells for 48-72 hours to allow for IDO1 expression and activity.
-
Endpoint Analysis - Kynurenine Measurement:
-
Collect 100-150 µL of the cell culture supernatant.
-
Add trichloroacetic acid (TCA) to a final concentration of 10% to precipitate protein, then centrifuge.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10-20 minutes at room temperature.
-
Measure the absorbance at 490 nm. The yellow color intensity is proportional to the kynurenine concentration.
-
-
Endpoint Analysis - Tryptophan Measurement:
Appendix: Quantification of Tryptophan
Accurate quantification of tryptophan and its metabolites is critical for confirming the efficacy of depletion methods.
-
High-Performance Liquid Chromatography (HPLC): A common and reliable method for separating and quantifying tryptophan in biological samples like plasma.[22][23] It often uses a C18 column with UV or fluorescence detection.[22][23]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity, allowing for the simultaneous measurement of tryptophan and multiple metabolites (e.g., kynurenine, serotonin, kynurenic acid) in a single run.[24][25][26]
Brief Protocol: Sample Preparation for HPLC Analysis of Plasma Tryptophan
-
Sample Collection: Collect blood in EDTA tubes and centrifuge at ~2,500 x g for 10 minutes to separate plasma.[5] Store plasma at -80°C until analysis.[5]
-
Protein Precipitation: To a 100 µL plasma sample, add 100 µL of a protein precipitating agent (e.g., 10% TCA or ice-cold methanol).
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and inject a defined volume (e.g., 20 µL) into the HPLC system for analysis.[27]
References
- 1. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Acute Tryptophan Depletion Moja-De: A Method to Study Central Nervous Serotonin Function in Children and Adolescents [frontiersin.org]
- 4. Acute Tryptophan Depletion Moja-De: A Method to Study Central Nervous Serotonin Function in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary tryptophan depletion in humans using a simplified two amino acid formula – a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute tryptophan depletion in humans: a review of theoretical, practical and ethical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of acute tryptophan depletion and fenfluramine on quantitative EEG and mood in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 12. The effects of acute tryptophan depletion on instrumental reward learning in anorexia nervosa – an fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Frontiers | Tryptophan in the mouse diet is essential for embryo implantation and decidualization [frontiersin.org]
- 15. Tryptophan-Restriction Diets Help to Maintain L-Tryptophan Homeostasis in Tryptophan 2,3-Dioxygenase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Tryptophan-Deficient Diet Induces Gut Microbiota Dysbiosis and Increases Systemic Inflammation in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tryptophan depletion sensitizes the AHR pathway by increasing AHR expression and GCN2/LAT1-mediated kynurenine uptake, and potentiates induction of regulatory T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
- 24. Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry [jstage.jst.go.jp]
- 25. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-Tryptophanol Solubility in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with L-Tryptophanol in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in PBS at a neutral pH?
This compound, an amino alcohol, can be challenging to dissolve in aqueous solutions like PBS at neutral pH due to its molecular structure, which includes a hydrophobic indole (B1671886) ring. Similar to the related amino acid L-Tryptophan, this compound's solubility is expected to be lowest near its isoelectric point (the pH at which the molecule has no net electrical charge) and significantly increases in more acidic or alkaline conditions. The components of the PBS buffer system may also influence the solubility of this compound.
Q2: What is the expected solubility of this compound in aqueous solutions?
The solubility of this compound in water is approximately 11.4 g/L at 25°C. However, its solubility in buffered solutions like PBS may be lower. For comparison, the solubility of L-Tryptophan in PBS at pH 7.2 has been reported to be 6.25 mg/mL.[1]
Q3: Can I heat the PBS to dissolve this compound?
Gentle warming can be an effective method to increase the solubility of this compound.[2][3] However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound.[3] It is advisable to warm the solution to a temperature no higher than 40°C.[3]
Q4: Is it acceptable to use a co-solvent to dissolve this compound before adding it to PBS?
Yes, using a small amount of a water-miscible organic solvent is a common and effective strategy. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used co-solvent for tryptophan and its derivatives.[3] The recommended procedure is to first dissolve the this compound in a minimal volume of DMSO and then slowly add this stock solution to the PBS while vortexing.[3]
Q5: How does pH affect the solubility of this compound in PBS?
While specific data for this compound is limited, the solubility of the closely related L-Tryptophan is highly dependent on pH. L-Tryptophan exhibits a "U" shaped solubility profile, with its lowest solubility at the isoelectric point and a dramatic increase in solubility at pH values below 2.5 and above 9.5. It is reasonable to expect a similar pH-dependent solubility for this compound. Therefore, adjusting the pH of the PBS may significantly improve solubility.
Q6: What are the signs of this compound degradation, and how can I avoid it?
Degradation of tryptophan and its derivatives can be indicated by a browning or color change in the solution, particularly with exposure to light or elevated temperatures.[4] To minimize degradation, it is recommended to prepare solutions fresh, protect them from light, and avoid excessive heating. For long-term storage, consider preparing aliquots and storing them at -20°C or -80°C. The stability of this compound in your specific experimental conditions should be validated.
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound in PBS, follow this step-by-step guide.
Initial Dissolution Attempt
-
Preparation : Weigh the desired amount of this compound powder.
-
Addition : Add the powder to your PBS solution at room temperature.
-
Agitation : Vigorously vortex or stir the solution for several minutes.
If the this compound does not fully dissolve, proceed to the following troubleshooting steps.
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Dissolution with Gentle Heating
-
Add the weighed this compound to the PBS solution.
-
Place the container in a water bath set to a temperature no higher than 40°C.[3]
-
Stir the solution continuously until the this compound is fully dissolved.
-
Allow the solution to cool to room temperature before use.
Protocol 2: Dissolution with pH Adjustment
-
Add the weighed this compound to the PBS solution and stir.
-
While monitoring the pH with a calibrated pH meter, slowly add small increments of a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) to the suspension.
-
Continue to stir and adjust the pH until the this compound dissolves. It is anticipated that solubility will increase at a pH below 4 or above 9.
-
Once dissolved, you may need to readjust the pH back to the desired range for your experiment, being mindful that the compound may precipitate.
Protocol 3: Dissolution using a Co-solvent (DMSO)
-
Weigh the this compound and place it in a suitable container.
-
Add a minimal volume of high-purity DMSO (e.g., 20-50 µL) to the powder and vortex until it is fully dissolved.[3]
-
Slowly add this concentrated DMSO stock solution dropwise to your vigorously vortexing PBS solution to achieve the final desired concentration.[3]
-
Observe the solution for any signs of precipitation. If precipitation occurs, you may need to increase the ratio of co-solvent or decrease the final concentration of this compound.
Data Summary
The following table summarizes the expected solubility behavior of this compound based on available data for L-Tryptophan and general principles of solubility.
| Condition | Expected Solubility of this compound in PBS | Rationale & Remarks |
| PBS (pH 7.4) | Low to Moderate | Solubility is likely to be limited at neutral pH due to the hydrophobic nature of the indole ring. |
| Acidic Buffer (pH < 4) | Improved | Protonation of the amino group is expected to result in a net positive charge, increasing aqueous solubility. |
| Alkaline Buffer (pH > 9) | Improved | Deprotonation of the hydroxyl group may result in a net negative charge, increasing aqueous solubility. |
| Gentle Warming (up to 40°C) | Improved | Increased temperature generally enhances the solubility of organic compounds.[5][6] |
| With Co-solvent (e.g., DMSO) | Good | Polar aprotic solvents like DMSO are effective at dissolving compounds with hydrophobic moieties.[3] |
References
Technical Support Center: Optimizing L-Tryptophan in Neuronal Cell Lines
Important Note: This guide focuses on L-Tryptophan, an essential amino acid and precursor to the neurotransmitter serotonin (B10506). The user's original query mentioned L-Tryptophanol, a derivative of L-Tryptophan. Due to the limited availability of specific research on this compound in the context of neuronal cell culture optimization, this resource has been developed based on the extensive data available for L-Tryptophan, which is commonly studied for its effects on neuronal cells. The principles and protocols outlined here for L-Tryptophan may serve as a valuable starting point for research involving closely related compounds like this compound, but direct extrapolation of concentrations and effects should be done with caution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-Tryptophan concentration for neuronal cell line experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of L-Tryptophan concentration in neuronal cell cultures.
| Issue | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity or Cell Death | High concentration of L-Tryptophan leading to oxidative stress.[1] | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration and titrate upwards. |
| L-Tryptophan degradation in culture media.[2] | Prepare fresh L-Tryptophan solutions for each experiment. Avoid prolonged storage of supplemented media. Consider the use of antioxidants in the culture medium. | |
| Contamination of cell culture. | Regularly check for signs of contamination (e.g., turbidity, pH change, microscopic examination). Use aseptic techniques and certified cell lines. | |
| Lack of Expected Neuroprotective Effect | Sub-optimal L-Tryptophan concentration. | The neuroprotective effects of L-Tryptophan and its derivatives can be concentration-dependent. A thorough dose-response analysis is crucial. |
| Inappropriate experimental model or insult. | Ensure the chosen neuronal cell line and the method of inducing neuronal damage are appropriate for studying the neuroprotective effects of L-Tryptophan. | |
| Issues with L-Tryptophan transport into cells. | L-Tryptophan uptake is mediated by specific amino acid transporters.[3][4] Ensure that the cell line used expresses the necessary transporters. | |
| Variability in Experimental Results | Inconsistent L-Tryptophan concentration due to poor solubility. | L-Tryptophan has limited solubility in aqueous solutions. Prepare stock solutions in a suitable solvent (e.g., 1 M HCl or DMSO) and ensure complete dissolution before adding to the culture medium.[5][6] |
| Instability of L-Tryptophan in culture medium. | L-Tryptophan can degrade over time, especially when exposed to light and elevated temperatures.[2] Prepare fresh media for each experiment and minimize light exposure. | |
| Differences in cell passage number or confluency. | Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment to minimize variability. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of L-Tryptophan in neuronal cell line experiments.
1. What is the primary role of L-Tryptophan in neuronal cells?
L-Tryptophan is an essential amino acid that serves as a precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and melatonin.[4][7][8][9][10] It is actively transported into the brain and neuronal cells, where it is converted to serotonin through a two-step enzymatic process.[7][9][10]
2. What are the main metabolic pathways of L-Tryptophan in the context of neuronal health?
In addition to the serotonin pathway, L-Tryptophan is also metabolized through the kynurenine (B1673888) pathway.[7] This pathway produces several neuroactive metabolites, some of which can be neurotoxic while others are neuroprotective. The balance between these two pathways is crucial for neuronal health.
3. What is a recommended starting concentration range for L-Tryptophan in neuronal cell culture?
The optimal concentration of L-Tryptophan is highly dependent on the specific neuronal cell line and the experimental endpoint. Based on available literature, a starting range of 10 µM to 500 µM is often used.[11][12] However, it is critical to perform a dose-response experiment to determine the optimal concentration for your specific application.
4. How should I prepare a stock solution of L-Tryptophan?
L-Tryptophan has limited solubility in water and physiological buffers like PBS. To prepare a stock solution, it is recommended to dissolve L-Tryptophan in 1 M HCl or DMSO.[5][13] For cell culture applications, ensure the final concentration of the solvent in the media is non-toxic to the cells (typically <0.1% for DMSO).
5. How can I assess the effects of L-Tryptophan on neuronal cell viability?
Several standard assays can be used to measure cell viability, including:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells that exclude the dye.
6. Are there any known neuroprotective derivatives of L-Tryptophan?
Yes, N-acetyl-l-tryptophan (L-NAT) has been shown to have neuroprotective effects in motor neuron-like cells (NSC-34) by inhibiting apoptosis.[14]
Experimental Protocols
Protocol 1: Determining the Optimal L-Tryptophan Concentration using MTT Assay
This protocol outlines a method to determine the optimal, non-toxic concentration of L-Tryptophan for a given neuronal cell line.
Materials:
-
Neuronal cell line of interest (e.g., SH-SY5Y, PC12, NSC-34)
-
Complete cell culture medium
-
L-Tryptophan powder
-
Sterile 1 M HCl or DMSO for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.
-
L-Tryptophan Preparation: Prepare a high-concentration stock solution of L-Tryptophan (e.g., 100 mM in 1 M HCl or DMSO). Prepare serial dilutions of L-Tryptophan in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared L-Tryptophan-containing medium to each well. Include wells with medium only (no cells) as a blank and cells with medium containing the highest concentration of the solvent as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank from all readings. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Assessing Neuroprotection using LDH Assay
This protocol is designed to evaluate the neuroprotective effect of L-Tryptophan against a neurotoxic insult.
Materials:
-
Neuronal cell line
-
Complete cell culture medium
-
L-Tryptophan
-
Neurotoxic agent (e.g., glutamate, H₂O₂, 6-OHDA)
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: Pre-treat the cells with various concentrations of L-Tryptophan (determined from Protocol 1 to be non-toxic) for a specific duration (e.g., 24 hours).
-
Neurotoxic Insult: After pre-treatment, expose the cells to a neurotoxic agent at a pre-determined toxic concentration. Include control wells with:
-
Untreated cells (negative control)
-
Cells treated with the neurotoxic agent only (positive control)
-
Cells treated with L-Tryptophan only
-
-
Incubation: Incubate the plate for the duration required for the neurotoxin to induce cell death (e.g., 24 hours).
-
LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, collect the cell culture supernatant and measure the LDH release.
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive control. A decrease in LDH release in the L-Tryptophan pre-treated groups compared to the positive control indicates a neuroprotective effect.
Visualizations
Caption: Experimental workflow for optimizing L-Tryptophan concentration.
Caption: Major metabolic pathways of L-Tryptophan in neuronal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. DSpace [soar.wichita.edu]
- 9. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. L -Tryptophan non-animal source, meets EP, JP, USP testing specifications, cell culture mammalian, 99.0-101.0 73-22-3 [sigmaaldrich.com]
- 14. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent oxidation of L-Tryptophanol in solution
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the oxidation of L-Tryptophanol in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow or brown?
A1: The discoloration of your this compound solution is a common indicator of oxidation. The indole (B1671886) ring of the this compound molecule is highly susceptible to degradation.[1] When oxidized, it forms a complex mixture of degradation products, such as kynurenine (B1673888) and N-formylkynurenine derivatives, which are often colored.[2][3] These products contain conjugated systems that absorb visible light, resulting in a yellow or brown appearance.[4] The color change is a direct visual cue that the integrity of your compound has been compromised.[4]
Q2: What are the primary factors that cause this compound oxidation in solution?
A2: Several factors can initiate or accelerate the oxidation of this compound. Understanding these is key to preventing degradation. The central contributing factors are:
-
Oxygen: Dissolved molecular oxygen is a primary culprit.[5] Solutions exposed to the atmosphere will readily degrade.
-
Light (Photo-oxidation): Exposure to light, especially UV radiation, can generate reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, which rapidly attack the indole ring.[1][2][6]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[6][7] Storing solutions at room temperature or higher for extended periods can lead to significant degradation.[4]
-
Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can act as catalysts, accelerating the formation of ROS and the subsequent oxidation of the indole moiety.[5][6]
-
pH: The stability of the indole ring is pH-dependent. Solutions with a pH of 8 or higher can experience an increased rate of oxidation.[5] Aqueous solutions are most susceptible to photo-oxidation at a pH range of 4-7.5.[2]
-
Reactive Oxygen Species (ROS): Contaminants like hydrogen peroxide (H₂O₂) or the presence of photosensitizers (e.g., riboflavin) in complex media can produce ROS that degrade this compound.[1][6][8]
Q3: What are the best practices for preparing and storing this compound solutions to ensure stability?
A3: To maintain the integrity of your this compound solutions, a stringent handling and storage protocol is crucial.
-
Use Deoxygenated Solvents: Always prepare solutions using high-purity water or buffers that have been deoxygenated by sparging with an inert gas like argon or nitrogen.[5]
-
Control the Atmosphere: After preparing the solution, purge the headspace of the storage container with argon or nitrogen before sealing to remove oxygen.[5][9]
-
Protect from Light: Use amber glass vials or wrap containers in aluminum foil to prevent photo-oxidation.[2][5]
-
Low-Temperature Storage: For short-term storage (days), refrigerate at 2-8°C.[7] For long-term stability, aliquot the solution into single-use vials and store frozen at -20°C or -80°C to minimize freeze-thaw cycles.[5][10][11] Stock solutions can be stable for up to 3-6 months when stored at -20°C or -80°C.[9][10]
-
Work Quickly: Minimize the time your solution is exposed to ambient light and air during preparation and handling.[5]
Q4: Which antioxidants can I use to protect this compound, and what are the recommended concentrations?
A4: Adding an antioxidant to your solution is a highly effective strategy for preventing oxidation by scavenging free radicals and other ROS.[5] The choice depends on your specific application and downstream assays.
-
Ascorbic Acid (Vitamin C): A common and inexpensive antioxidant. It has been shown to have an antioxidative effect in larger amounts, preventing degradation during procedures like alkaline hydrolysis.[12]
-
α-Ketoglutaric Acid: A cell-culture compatible antioxidant found to be effective in stabilizing media components against degradation and inhibiting browning.[4]
-
Dithiothreitol (DTT): A strong reducing agent that can offer protection to tryptophan, though it may interfere with certain biological assays.[5]
-
EDTA (Ethylenediaminetetraacetic acid): While not a direct antioxidant, EDTA is a chelating agent that sequesters metal ions, preventing them from catalyzing oxidative reactions.[5] It is useful if metal ion contamination is suspected.
Q5: How can I detect and quantify the degradation of this compound in my samples?
A5: To assess the stability of your this compound solution, several analytical techniques can be employed:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method. Using a C18 column with UV or fluorescence detection, you can separate and quantify the remaining this compound from its degradation products. A decrease in the main this compound peak area over time indicates degradation.[8][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify the specific degradation products by determining their mass-to-charge ratio, helping to elucidate the degradation pathway.[4]
-
Spectrophotometry: A simple method where an increase in absorbance at specific wavelengths (e.g., in the 300-400 nm range) can indicate the formation of colored degradation products.[14][15]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Solution turns yellow/brown over time. | Oxidation of the indole ring due to exposure to oxygen, light, or heat.[1][4] | Prepare fresh solution using deoxygenated solvents. Store aliquots under an inert gas (argon/nitrogen) at -20°C or -80°, protected from light.[5][9] |
| Unexpected peaks appear in HPLC analysis. | Formation of degradation products (e.g., N-formylkynurenine, kynurenine derivatives).[2][3] | Confirm the identity of new peaks using LC-MS. Review handling procedures to eliminate sources of oxidation. Add an antioxidant like ascorbic acid to the buffer.[4][12] |
| Loss of biological activity or inconsistent experimental results. | Degradation of the this compound active compound. | Discard the old solution and prepare a fresh stock from lyophilized powder. Implement stricter storage and handling protocols as outlined in the FAQs. Re-qualify the new solution before use. |
| Precipitate forms in frozen solution after thawing. | Poor solubility at low temperatures or pH shift during freezing. | Ensure the buffer has sufficient capacity. Consider adding a cryoprotectant if compatible with your application. Thaw solution slowly and vortex gently to redissolve. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) | Rationale |
| Temperature | 2°C to 8°C[7] | -20°C or -80°C[9][11] | Low temperatures slow down the rate of oxidative reactions.[7] |
| Atmosphere | Sealed container, minimal headspace. | Purge with inert gas (Ar or N₂).[9] | Removes oxygen, a key reactant in the oxidation process.[5] |
| Light Exposure | Store in amber vials or wrap in foil.[2] | Store in amber vials or wrap in foil.[5] | Prevents photo-oxidation initiated by UV and visible light.[2][6] |
| Container | Glass vials (borosilicate). | Glass vials (borosilicate). | Inert material prevents leaching and potential catalysis. |
| Freeze/Thaw | N/A | Avoid; store in single-use aliquots.[5] | Prevents degradation from repeated phase transitions. |
Table 2: Common Antioxidants for Stabilizing Indole Compounds
| Antioxidant | Mechanism of Action | Typical Concentration | Considerations |
| Ascorbic Acid | Free radical scavenger (reducing agent).[12] | 0.1 - 1 mg/mL | Effective and inexpensive. May have pro-oxidative effects at very low concentrations.[12] Can interfere with some cell-based assays. |
| α-Ketoglutaric Acid | Antioxidant, compatible with cell culture.[4] | Application-dependent. | Good for biological applications where other antioxidants may be toxic.[4] |
| Dithiothreitol (DTT) | Strong reducing agent.[5] | 1 - 5 mM | Very effective but can interfere with assays involving disulfide bonds or certain labels.[5] |
| EDTA | Metal ion chelator.[5] | 0.1 - 1 mM | Prevents metal-catalyzed oxidation. Recommended when using buffers or media with potential trace metal contamination.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a 10 mg/mL stock solution of this compound with minimized risk of oxidation.
Materials:
-
This compound powder
-
High-purity, deoxygenated water or buffer (e.g., PBS, pH 7.4)
-
Ascorbic acid (optional)
-
0.22 µm sterile syringe filter
-
Sterile, amber glass vials with screw caps
-
Argon or nitrogen gas cylinder with a regulator and sterile filter
Procedure:
-
Deoxygenate Solvent: Sparge your chosen solvent (water or buffer) with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Weigh Compound: In a clean, sterile environment, weigh the required amount of this compound powder.
-
Dissolution: Add the deoxygenated solvent to the this compound powder. If using an antioxidant, add ascorbic acid to the solvent to a final concentration of 0.1 mg/mL before adding it to the powder. Mix gently by swirling or vortexing until fully dissolved. Sonication may be used if necessary.[11]
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: Dispense the filtered solution into single-use, sterile amber vials.
-
Inert Gas Purge: Gently blow a stream of argon or nitrogen gas over the surface of the liquid in each vial for 10-15 seconds to displace the atmospheric oxygen in the headspace.
-
Sealing and Storage: Immediately and tightly seal the vials. Label them clearly with the compound name, concentration, and date. Store at -20°C or -80°C for long-term use.[10]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 8fengpharma.com [8fengpharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. L-Tryptophan [sigmaaldrich.com]
- 11. L-Tryptophan | Endogenous Metabolite | TargetMol [targetmol.com]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlor… [ouci.dntb.gov.ua]
- 15. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate | PLOS One [journals.plos.org]
improving yield of L-Tryptophanol in organic synthesis
Welcome to the technical support center for the organic synthesis of L-Tryptophanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material for the synthesis of this compound is the naturally occurring amino acid, L-Tryptophan. Due to the presence of both a carboxylic acid and an amino group, direct reduction is challenging. Therefore, L-Tryptophan is typically first converted to a more reactive derivative, such as an ester (e.g., L-Tryptophan methyl ester) or an N-protected amino acid (e.g., N-Boc-L-Tryptophan), prior to reduction.
Q2: Which reducing agents are suitable for converting L-Tryptophan derivatives to this compound?
A2: Strong reducing agents are required to convert the carboxylic acid or ester functionality to an alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and carboxylic acids. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of esters or carboxylic acids directly. However, NaBH₄ can be used if the carboxylic acid is first activated, for example, by conversion to a mixed anhydride.
Q3: I am observing a low yield in my reaction. What are the potential causes?
A3: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reduction may not have gone to completion. This could be due to insufficient reducing agent, low reaction temperature, or short reaction time.
-
Side Reactions: The indole (B1671886) ring of tryptophan is susceptible to side reactions, especially under acidic or strongly reducing conditions. Alkylation of the indole nitrogen is a common side reaction.
-
Degradation of Starting Material or Product: L-Tryptophan and its derivatives can be sensitive to harsh reaction conditions. Prolonged exposure to strong acids or high temperatures can lead to degradation.
-
Difficulties in Purification: this compound is a polar molecule, which can make its extraction and purification challenging, leading to product loss during workup.
Q4: What are common impurities I might encounter, and how can I remove them?
A4: Common impurities include unreacted starting material (L-Tryptophan derivative), byproducts from side reactions involving the indole ring, and residual reagents. Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent is crucial for effective separation. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate (B1210297)/hexanes) and gradually increasing the polarity (e.g., by adding methanol) is often effective. Recrystallization can also be employed for further purification of the final product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows only starting material. | Inactive or insufficient reducing agent. | Use a fresh batch of the reducing agent and ensure it is used in sufficient molar excess. For LiAlH₄, ensure anhydrous conditions are strictly maintained. |
| Reaction temperature is too low. | For LiAlH₄ reductions, the reaction is often carried out at room temperature or gentle reflux in an ethereal solvent like THF. For NaBH₄ reductions of activated esters, the reaction may require warming. | |
| Short reaction time. | Monitor the reaction progress by TLC. If the reaction is sluggish, consider extending the reaction time. |
Issue 2: Presence of Multiple Spots on TLC After Reaction
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots observed on TLC, some of which may be UV active. | Side reactions involving the indole ring. | Consider using a protecting group for the indole nitrogen, such as a Boc group, especially if harsh reaction conditions are employed. |
| Degradation of the product. | Work up the reaction mixture promptly after completion. Avoid prolonged exposure to acidic or basic conditions during extraction. | |
| Over-reduction of other functional groups (if present). | This is less common for L-Tryptophan itself but could be a factor in more complex derivatives. Use a milder reducing agent if possible. |
Issue 3: Difficulty in Isolating the Product
| Symptom | Possible Cause | Suggested Solution |
| Emulsion formation during aqueous workup. | The product and byproducts may act as surfactants. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Product is not efficiently extracted into the organic layer. | The product is highly polar and may have significant water solubility. | Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol. Perform multiple extractions to maximize recovery. |
| Product streaks on the silica gel column. | The amino alcohol is highly polar and interacts strongly with silica gel. | Add a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.5-1%), to the eluent system to reduce tailing. |
Quantitative Data Summary
The following tables summarize the impact of different reaction conditions on the yield of this compound and its derivatives.
Table 1: Reduction of N-Protected L-Tryptophan Derivatives
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Boc-L-Tryptophan | NaBH₄ (after activation with CDI) | THF | 0 to rt | 0.5 | >95 | [1] |
| L-Tryptophan methyl ester | LiAlH₄ | THF | reflux | 16 | 73-75 | [2] |
Note: The yield for the LiAlH₄ reduction is for L-Valinol, but the procedure is stated to be general for amino acids.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of L-Tryptophan Methyl Ester with LiAlH₄
This protocol is adapted from a general procedure for the reduction of α-amino acid esters.[2]
1. Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl ether
-
15% aqueous Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
2. Procedure:
-
In an oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 10°C in an ice bath.
-
Add L-Tryptophan methyl ester hydrochloride (1.0 equivalent) in portions over 30 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 16 hours.
-
Cool the reaction mixture to 10°C in an ice bath and dilute with ethyl ether.
-
Quench the reaction by the slow, dropwise addition of water (volume equivalent to the mass of LiAlH₄ used), followed by 15% aqueous NaOH (same volume as water), and then water again (3 times the initial volume of water).
-
Stir the resulting white precipitate for 30 minutes and then filter.
-
Wash the filter cake with ethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
10. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% methanol).
-
Combine the fractions containing the product and evaporate the solvent to obtain pure this compound.
Protocol 2: Synthesis of N-Boc-L-Tryptophanol via Reduction of N-Boc-L-Tryptophan with NaBH₄/CDI
This protocol is adapted from a general procedure for the reduction of N-protected α-amino acids.[1]
1. Materials:
-
N-Boc-L-Tryptophan
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
2. Procedure:
-
To a stirred solution of N-Boc-L-Tryptophan (1.0 equivalent) in anhydrous THF, add CDI (1.3 equivalents) at room temperature.
-
Stir the mixture for 10 minutes.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve NaBH₄ (1.7 equivalents) in water and add this solution in one portion to the reaction mixture.
-
Stir the reaction for 30 minutes at 0°C.
-
Quench the reaction by adding 1N HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-L-Tryptophanol.
10. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Combine the fractions containing the product and evaporate the solvent to obtain pure N-Boc-L-Tryptophanol.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: L-Tryptophanol Fluorescence Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Tryptophanol fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background fluorescence in my this compound assay?
High background fluorescence can originate from several sources, complicating data analysis and reducing assay sensitivity. The primary culprits include:
-
Inner Filter Effect: This occurs when a compound in the sample absorbs the excitation light or the emitted fluorescence, leading to an apparent decrease in the tryptophan signal. This is a significant issue if the titrant absorbs light at or near the excitation or emission wavelengths of tryptophan.[1][2][3][4]
-
Contaminated Reagents or Buffers: Impurities in your reagents or buffer solutions can themselves be fluorescent, contributing to the background signal.[5]
-
Autofluorescence from Assay Plates: Certain types of microplates, particularly those made of plastic, can exhibit significant autofluorescence.[5][6]
-
Solvent Effects: The polarity of the solvent can influence the fluorescence quantum yield of this compound.[7][8][9]
-
pH of the Solution: The fluorescence of tryptophan is pH-dependent. Changes in pH can alter the ionization state of the tryptophan molecule, affecting its fluorescence properties.[10][11][12][13]
-
Light Scattering: Particulate matter or high concentrations of macromolecules in the sample can cause light scattering, which may be detected as background fluorescence.[14]
-
Ligand Fluorescence: The ligand or binding partner being studied may itself be fluorescent, directly adding to the measured signal.[4]
Q2: How can I determine if the inner filter effect is impacting my results?
The inner filter effect can be identified and corrected for by using a control experiment with a non-binding fluorophore that has similar spectral properties to tryptophan, such as N-Acetyl-L-tryptophanamide (NATA).[1][4] By titrating your ligand into a solution of NATA and measuring the fluorescence quenching, you can quantify the quenching that is due to the inner filter effect alone.[1] Any quenching observed in this control titration can be attributed to the absorption of excitation or emission light by the ligand.
Q3: My blank wells (buffer only) show high fluorescence. What should I do?
High fluorescence in blank wells typically points to issues with the assay components or the microplate itself. Here are some troubleshooting steps:
-
Check Reagent Purity: Use high-purity, fluorescence-free reagents and solvents.[5] Prepare fresh buffers and solutions to avoid contamination.
-
Use Appropriate Microplates: Switch to black-walled, clear-bottom microplates, which are designed to minimize well-to-well crosstalk and background fluorescence.[5][6]
-
Evaluate Your Water Source: Ensure the water used for preparing buffers is of high purity (e.g., Milli-Q or equivalent) and free of fluorescent contaminants.
-
Instrument Check: Verify that the plate reader's optical components are clean and that there are no light leaks.[5]
Q4: The fluorescence signal is fluctuating and unstable. What could be the cause?
Signal instability can be frustrating. Potential causes include:
-
Photobleaching: Continuous exposure of the sample to the excitation light can lead to the degradation of the fluorophore and a decrease in signal over time.[15] Minimize exposure time and excitation light intensity where possible.
-
Temperature Fluctuations: Ensure your plate reader and samples are at a stable temperature, as fluorescence intensity can be temperature-dependent.
-
Sample Evaporation: During long incubation times, evaporation from the wells can concentrate the sample and alter the fluorescence reading. Use plate sealers to prevent this.[5][16]
-
Adsorption to Cuvette/Plate Walls: Proteins can sometimes adsorb to the surfaces of the cuvette or microplate wells, leading to inconsistent readings.[15] Consider using non-binding surfaces or adding a small amount of a non-ionic detergent to your buffer.
-
Particulate Matter: The presence of dust or other particulates in the sample can cause light scattering and erratic readings. Ensure your solutions are properly filtered.[15]
Troubleshooting Guides
Guide 1: Addressing High Background Fluorescence
This guide provides a systematic approach to identifying and mitigating high background fluorescence.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary
| Parameter | Typical Value/Range | Recommendation/Consideration |
| L-Tryptophan Excitation Wavelength | ~280-295 nm | Using an excitation wavelength of 295 nm can help minimize the contribution from tyrosine fluorescence.[7] |
| L-Tryptophan Emission Wavelength | ~310-350 nm | The emission maximum is sensitive to the polarity of the local environment. A blue shift indicates a more hydrophobic environment, while a red shift suggests a more polar (aqueous) environment.[8][17] |
| NATA Excitation Wavelength | ~295 nm | Match the excitation wavelength used for the L-Tryptophan experiment. |
| NATA Emission Wavelength | ~354-358 nm | Scan a similar emission range as for L-Tryptophan.[1] |
| Buffer pH | 5.5 - 7.5 | Tryptophan fluorescence can be stable in this range, but it is crucial to determine the optimal pH for your specific assay as fluorescence can be pH-dependent.[11] |
Guide 2: Correcting for the Inner Filter Effect
The inner filter effect can lead to a false interpretation of fluorescence quenching. This guide provides a protocol for its correction.
Experimental Protocol: Inner Filter Effect Correction
-
Prepare a solution of N-Acetyl-L-tryptophanamide (NATA) in the same buffer used for your main experiment. A typical concentration is 1 µM.[1]
-
Blank the fluorometer with the buffer solution.
-
Measure the initial fluorescence of the NATA solution. Use the same excitation and emission wavelengths as in your this compound assay.
-
Titrate your ligand into the NATA solution at the same concentrations used in the main experiment.
-
Record the fluorescence intensity after each addition of the ligand, allowing for a brief incubation period (e.g., 1-10 minutes) for mixing and stabilization.[1]
-
Calculate the correction factor (CF) at each ligand concentration using the following formula: CF = F_NATA_initial / F_NATA_ligand where F_NATA_initial is the fluorescence of NATA alone and F_NATA_ligand is the fluorescence of NATA in the presence of the ligand.
-
Apply the correction factor to your experimental data: F_corrected = F_observed * CF where F_observed is the fluorescence intensity of your this compound sample with the ligand.
Logical Relationship Diagram
Caption: Logic for inner filter effect correction.
Signaling Pathway and Experimental Workflow Diagrams
General L-Tryptophan Fluorescence Assay Workflow
Caption: General experimental workflow for a tryptophan fluorescence assay.
References
- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. tillhsv.lnu.se [tillhsv.lnu.se]
- 8. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dynamic Equilibrium between the Fluorescent State of Tryptophan and Its Cation-Electron Ion Pair Governs Triplet State Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of pH on dissolved organic matter fluorescence in inland waters - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01702K [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. quora.com [quora.com]
- 14. Using tryptophan fluorescence to measure the stability of membrane proteins folded in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
L-Tryptophanol stability and storage best practices
This technical support center provides guidance on the stability and storage of L-Tryptophanol, along with troubleshooting for common issues encountered during its handling and use in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep the container tightly closed to prevent moisture absorption and contamination.[1] For long-term storage, refrigeration at 2-8°C is advisable. Some suppliers recommend storing it at room temperature.[3] Always refer to the product-specific information on the certificate of analysis.
Q2: Is this compound sensitive to light or air?
A2: Yes, this compound should be protected from light.[3] The indole (B1671886) ring in its structure can be susceptible to photo-oxidation. While not explicitly stated to be highly air-sensitive in all safety data sheets, it is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for long-term storage or when in solution.
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation can include a change in color from white or off-white to yellow or brown, and a change in the physical form of the powder (e.g., clumping due to moisture absorption).[3] For solutions, the appearance of a yellow or brown tint can indicate degradation. Purity should be verified analytically if degradation is suspected.
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in water (11.4 g/L at 25°C), and its solubility can be affected by pH.[4] It is also soluble in 1M HCl.[3] For organic solvents, it is generally soluble in dimethyl sulfoxide (B87167) (DMSO).[5] Always test solubility on a small scale before preparing larger stock solutions.
Troubleshooting Guide
Problem 1: My this compound powder has changed color.
-
Possible Cause: Exposure to light and/or air has likely caused oxidation of the indole moiety.
-
Solution: Discard the discolored product as its purity is compromised. For future prevention, store the compound in an amber vial or a container wrapped in aluminum foil, and in a desiccator to protect from moisture. For sensitive applications, store under an inert atmosphere.
Problem 2: I am seeing unexpected peaks in my HPLC analysis of an this compound sample.
-
Possible Cause: This could be due to degradation products or impurities from the synthesis. The primary alcohol and the secondary amine in this compound can be susceptible to oxidation.
-
Solution:
-
Confirm the identity of the main peak by comparing the retention time with a fresh, high-purity standard.
-
If degradation is suspected, prepare fresh solutions from a new bottle of this compound.
-
Consider using HPLC-MS to identify the impurities. Common degradation pathways for indoles involve oxidation of the indole ring.
-
Problem 3: My this compound solution turns yellow over time.
-
Possible Cause: This is a common sign of oxidation, especially for solutions exposed to light and air. The rate of degradation is often faster in solution than in solid form.
-
Solution:
-
Prepare fresh solutions for each experiment whenever possible.
-
If stock solutions are necessary, store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the container in foil.
-
For maximum stability, degas the solvent before preparing the solution and store the solution under an inert atmosphere.
-
Data Presentation
Table 1: Summary of this compound Stability and Storage Recommendations
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature or 2-8°C. For long-term, -20°C is recommended for solutions. | [3][5] |
| Atmosphere | Store in a tightly sealed container. For high-purity applications or long-term storage, an inert atmosphere (e.g., Nitrogen, Argon) is recommended. | [1] |
| Light | Protect from light. | [3] |
| Moisture | Store in a dry place. A desiccator can be used to minimize moisture absorption. | [1][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1][4][7] |
| Shelf Life (Solid) | Good, if kept dry and protected from light. | [8] |
| Stock Solution Stability | Up to 3 months at -20°C. For optimal results, use immediately. | [5] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific instrument and column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Analysis:
-
Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak.
-
Mandatory Visualization
Caption: Workflow for this compound storage and handling.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. uww.edu [uww.edu]
- 3. goldbio.com [goldbio.com]
- 4. Page loading... [wap.guidechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. L-Tryptophan SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Technical Support Center: L-Tryptophan Treatment for Improved Cell Viability
Welcome to the technical support center for utilizing L-Tryptophan to overcome poor cell viability in your experiments. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals effectively use L-Tryptophan to enhance their cell culture outcomes.
Note on L-Tryptophanol vs. L-Tryptophan: This guide focuses on L-Tryptophan, an essential amino acid extensively studied for its role in cell viability. This compound, its corresponding alcohol, is less commonly used in this context. The information provided for L-Tryptophan is foundational for understanding the impact of tryptophan-related compounds on cell health.
Frequently Asked Questions (FAQs)
Q1: How does L-Tryptophan treatment affect cell viability and proliferation?
L-Tryptophan (Trp) is an essential amino acid with a dual role in cell culture that is highly dependent on its concentration.[1]
-
At lower concentrations (e.g., 10 µM), it can promote cell migration, colony formation, and differentiation, contributing to improved overall culture health.[1]
-
At higher concentrations (e.g., 500-1000 µM), it can have an anti-proliferative effect, leading to cell cycle arrest, typically in the G1 phase, and a decrease in cell viability.[1] This is a critical consideration, as excessive concentrations can be detrimental rather than beneficial.
Q2: What are the primary mechanisms by which L-Tryptophan can improve cell viability?
L-Tryptophan and its metabolites can enhance cell viability through several mechanisms:
-
Antioxidant Activity: L-Tryptophan and particularly its metabolites, such as 3-hydroxykynurenine and 3-hydroxyanthranilic acid, are potent scavengers of peroxyl radicals.[2][3] This antioxidant effect protects cells from oxidative stress, a common cause of poor viability.[3] Dietary supplementation with tryptophan has been shown to improve antioxidant status and reduce apoptosis.[4]
-
Inhibition of Apoptosis: L-Tryptophan can modulate apoptosis pathways. Studies have shown it can decrease the expression of the pro-apoptotic protein Bax while increasing the anti-apoptotic protein Bcl-2, and reducing caspase-3 expression.[4] A derivative, N-acetyl-L-tryptophan (L-NAT), has been shown to inhibit mitochondrial cell death pathways by reducing the release of cytochrome c.[5]
-
Precursor for Essential Biomolecules: It serves as a precursor for vital molecules like serotonin, melatonin, and NAD+, which are crucial for various cellular functions.[6]
Q3: What is the Kynurenine pathway and why is it important for L-Tryptophan treatment?
The Kynurenine pathway is the primary route for L-Tryptophan degradation in mammals.[6] The first and rate-limiting step is catalyzed by the enzymes Indoleamine 2,3-dioxygenase (IDO1) or Tryptophan 2,3-dioxygenase (TDO).[6][7] This pathway is critical because:
-
Tryptophan Depletion: Overexpression of IDO1 or TDO in the tumor microenvironment can deplete local L-Tryptophan levels, which can suppress T-cell proliferation and induce T-cell anergy or apoptosis.[7][8]
-
Metabolite Production: The pathway produces various metabolites (kynurenines) that can be immunosuppressive and may also directly affect cell viability.[7][9] Understanding this pathway is crucial for cancer research and immunotherapy, where modulating IDO1 or TDO activity is a key therapeutic strategy.[8][10]
Q4: How do I determine the optimal concentration of L-Tryptophan for my specific cell line?
The optimal concentration is cell-type specific and must be determined empirically. A dose-response experiment is essential.
-
Seed Cells: Plate your cells at a consistent density in a multi-well plate.
-
Prepare Dilutions: Create a range of L-Tryptophan concentrations (e.g., from 1 µM to 2000 µM).
-
Treat Cells: Treat the cells with the different concentrations for a defined period (e.g., 24, 48, or 72 hours).[11]
-
Assess Viability: Use a standard cell viability assay (like MTT, XTT, or CellTiter-Glo®) to measure the cellular response.
-
Analyze Data: Plot percent viability against the L-Tryptophan concentration to determine the optimal dose that enhances viability without causing toxicity or unwanted anti-proliferative effects.
Q5: Is L-Tryptophan stable in cell culture media?
L-Tryptophan is a major factor in the browning of cell culture media when exposed to light and elevated temperatures (e.g., room temperature or 37°C).[12][13] This degradation is primarily due to oxidation and can lead to the formation of products that may be toxic to cells.[12][14]
-
Storage: Always store L-Tryptophan stock solutions and supplemented media protected from light and at 4°C to minimize degradation.[12]
-
Media Appearance: If you observe a significant color change in your media after supplementation, it may indicate degradation. Consider preparing fresh media. The use of a cell-culture-compatible antioxidant like a-ketoglutaric acid has been shown to inhibit this browning process.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during L-Tryptophan treatment.
Problem: Poor Cell Viability Persists or Worsens After Treatment
| Possible Cause | Suggested Solution |
| Concentration is Too High (Toxicity) | L-Tryptophan can inhibit proliferation and be cytotoxic at high concentrations.[1] Perform a dose-response curve to find the optimal, non-toxic concentration for your specific cell line. |
| L-Tryptophan Degradation | Degradation products of L-Tryptophan can be toxic.[12] Prepare fresh L-Tryptophan stock solutions. Store stock solutions and supplemented media at 4°C and protected from light.[12][13] |
| Underlying Cell Health Issues | The cells may have other issues such as contamination, high passage number, or cryopreservation damage.[15] Always use low-passage cells, check for contamination, and ensure proper thawing procedures are followed.[15] |
| Incorrect pH of Media | Adding a concentrated stock solution of L-Tryptophan might alter the pH of the culture medium. Ensure the final pH of the medium is within the optimal range for your cells after supplementation. |
Problem: L-Tryptophan Treatment is Decreasing Cell Proliferation
| Possible Cause | Suggested Solution |
| Concentration Induces Cell Cycle Arrest | High concentrations of L-Tryptophan (≥500 µM) are known to induce G1 cell cycle arrest in some cell lines.[1] This is an expected biological effect. If proliferation is desired, use a lower concentration. If the goal is to study cell cycle, this may be the desired outcome. |
| Nutrient Depletion in Basal Media | Increased metabolic activity could lead to faster depletion of other essential nutrients. Ensure the basal medium is sufficiently rich for the duration of the experiment. |
Problem: Culture Medium Changes Color (Browning)
| Possible Cause | Suggested Solution |
| Oxidative Degradation of L-Tryptophan | L-Tryptophan is unstable and degrades when exposed to light and elevated temperatures, causing media to turn yellow or brown.[12][13] Store stock solutions and media at 4°C, protected from light. Prepare supplemented media fresh before use. |
| Interaction with Other Media Components | L-Tryptophan degradation can be accelerated by other components in the media. While difficult to control, minimizing light and heat exposure is the most effective preventative measure.[12] |
Data Summary Tables
Table 1: Concentration-Dependent Effects of L-Tryptophan on Cell Behavior
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| pTr2 | 500 µM | 48 h | 7% decrease in cell viability; increased G1 phase cells | [1] |
| pTr2 | 1000 µM | 48 h | 22% decrease in cell viability; increased G1 phase cells | [1] |
| hBMSCs | 10 µM | 3 weeks | Enhanced migration and colony formation | [1] |
| U251 glioma cells | 10-25 µg/mL | Not specified | ~25% inhibition of cell growth | [16][17] |
| HepG2 | 17,000 µM (IC50) | 24 h | Cytotoxicity (MTT assay) | [1] |
| MAC-T | 0.9 mM (900 µM) | 48 h | Optimal for increasing CSN2 mRNA expression and protein synthesis | [11] |
Table 2: Antioxidant Properties of L-Tryptophan and Its Metabolites
| Compound | Assay / System | Key Finding | Reference |
| L-Tryptophan (from human milk) | Oxygen Radical Absorbance Capacity (ORAC) | Exhibited profoundly high antioxidant capacity (7,986 µM TE/g). | [16][17] |
| L-Tryptophan | Endotoxic shock mouse model | Acted as an effective scavenger of free radicals. | [3] |
| 3-hydroxykynurenine, 3-hydroxyanthranilic acid | Peroxyl radical-mediated oxidation | More effective antioxidants than equimolar ascorbate (B8700270) or Trolox. | [2] |
| L-Tryptophan | Human placenta extract | Inhibited lipid peroxidation under oxidative stress. | [3] |
Experimental Protocols
Protocol 1: General Procedure for L-Tryptophan Supplementation
This protocol provides a general framework. Optimal concentrations and incubation times must be determined empirically for each cell line and experimental goal.
-
Prepare L-Tryptophan Stock Solution:
-
Weigh out high-purity L-Tryptophan powder.
-
Dissolve in sterile water or a suitable buffer (e.g., PBS) to create a concentrated stock solution (e.g., 100 mM). Gentle warming may be required to fully dissolve the powder.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to the desired confluency (typically in the log growth phase).
-
Trypsinize (for adherent cells), count, and seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays) at a predetermined density.
-
Allow cells to adhere and recover for 12-24 hours.
-
-
Treatment:
-
Thaw an aliquot of the L-Tryptophan stock solution.
-
Prepare fresh complete culture medium.
-
Dilute the stock solution directly into the fresh medium to achieve the desired final concentrations (e.g., 10 µM, 100 µM, 500 µM, 1000 µM).
-
Remove the old medium from the cells and replace it with the L-Tryptophan-supplemented medium. Include a vehicle-only control (medium with the same amount of solvent used for the stock solution).
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Analysis:
-
Following incubation, perform the desired downstream analysis, such as a cell viability assay, cell cycle analysis, or protein extraction.
-
Protocol 2: Assessing Cell Viability with MTT Assay
-
Perform L-Tryptophan Treatment: Follow steps 1-4 from the protocol above, typically in a 96-well plate.
-
Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Sterile-filter and store protected from light.
-
Add MTT to Wells: Add 10 µL of the 5 mg/mL MTT solution to each 100 µL well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to ensure all crystals are dissolved.
-
Measure Absorbance: Read the absorbance on a microplate reader at a wavelength of 570 nm.
Visual Guides: Pathways and Workflows
Caption: The Kynurenine pathway showing L-Tryptophan degradation.
Caption: A logical workflow for troubleshooting poor cell viability.
Caption: The dual, concentration-dependent effects of L-Tryptophan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tryptophan-derived Catabolites Are Responsible for Inhibition of T and Natural Killer Cell Proliferation Induced by Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-carbon metabolism in cancer: moonlighting functions of metabolic enzymes and anti-tumor therapy | springermedizin.de [springermedizin.de]
- 11. Supplementing with L-Tryptophan Increases Medium Protein and Alters Expression of Genes and Proteins Involved in Milk Protein Synthesis and Energy Metabolism in Bovine Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 16. Evaluation of the antioxidant properties of tryptophan and its metabolites in in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for L-Tryptophanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common challenges encountered during the purification of L-Tryptophanol and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Question: My this compound derivative shows poor or no retention and elutes quickly during Reverse-Phase HPLC. What can I do?
Answer: This is a common issue for polar compounds like this compound derivatives when using non-polar stationary phases (e.g., C18). The weak interaction between the polar analyte and the non-polar column results in minimal retention.
-
Possible Solutions:
-
Switch to a More Polar Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar compounds. It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase high in organic solvent (e.g., acetonitrile) and a small amount of aqueous solvent.
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have modified stationary phases that provide better retention for polar analytes than traditional C18 columns.
-
Adjust Mobile Phase: For RP-HPLC, using a highly aqueous mobile phase (e.g., >95% water) can sometimes increase retention for very polar compounds. Ensure your column is stable under these conditions.
-
Question: I'm struggling to separate the enantiomers of my chiral this compound derivative. What are the key factors to optimize?
Answer: Achieving good chiral separation requires careful optimization of the chromatographic conditions.
-
Possible Solutions:
-
Chiral Stationary Phase (CSP) Selection: This is the most critical factor. For amino alcohols, polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often the first choice. Pirkle-type and cyclodextrin-based columns can also be effective[1].
-
Mobile Phase Optimization:
-
Normal Phase: This is frequently the preferred mode for chiral separations. The ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol) is critical. Even small adjustments to the alcohol percentage can significantly impact resolution[1].
-
Additives: Since this compound derivatives are basic, adding a small amount of a basic additive like diethylamine (B46881) (DEA) to the mobile phase in normal phase chromatography can improve peak shape and resolution[1]. Conversely, an acidic additive like trifluoroacetic acid (TFA) might be needed in certain reversed-phase modes[1].
-
-
Derivatization: If direct separation is unsuccessful, consider derivatizing the amino alcohol. This can introduce functional groups that enhance interaction with the CSP. Common derivatizing agents include N-fluorenylmethoxycarbonyl (FMOC) chloride and Marfey's reagent[1].
-
Question: My purified this compound derivative has low yield after crystallization. How can I improve it?
Answer: Low crystallization yield can be due to several factors, including solvent choice and temperature.
-
Possible Solutions:
-
Solvent System: L-Tryptophan has shown good solubility in water-containing acetic acid at higher temperatures, which allows for recrystallization at high concentrations without the need for extensive evaporation[2]. This approach could be adapted for its derivatives.
-
Cooling Profile: A slow cooling process is generally preferred to allow for proper crystal formation. Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities[3][4].
-
Anti-Solvent Addition: If your compound is soluble in one solvent but insoluble in another miscible solvent, an anti-solvent crystallization can be effective. The anti-solvent is added slowly to the solution of your compound to induce precipitation.
-
pH Adjustment: The solubility of amino alcohols is often pH-dependent. Adjusting the pH of the solution to the isoelectric point of the this compound derivative can decrease its solubility and promote crystallization[3].
-
Question: My column pressure is unexpectedly high during HPLC purification. What is the cause and how can I fix it?
Answer: High back pressure is typically caused by a blockage somewhere in the system.
-
Possible Solutions:
-
Check the Inlet Frit: The most common cause is a blocked inlet frit on the column, often due to particulates from the sample or mobile phase[5]. This can sometimes be resolved by back-flushing the column (if the manufacturer allows) or by carefully cleaning or replacing the frit[5].
-
Sample Preparation: Ensure your sample is fully dissolved and filtered through a syringe filter (e.g., 0.22 µm) before injection to remove any particulate matter.
-
Precipitation on Column: If the sample is dissolved in a solvent much stronger than the mobile phase, it can precipitate at the head of the column upon injection[5]. Try dissolving the sample in the mobile phase itself.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a newly synthesized this compound derivative?
A1: A good starting point involves assessing the compound's physicochemical properties.
-
Thin Layer Chromatography (TLC): Use TLC to get a preliminary understanding of the polarity of your compound and to screen for suitable mobile phase systems for column chromatography.
-
Solubility Tests: Check the solubility of your derivative in a range of common laboratory solvents. This will help in choosing solvents for both chromatography and crystallization.
-
Literature Review: Search for established purification methods for compounds with similar structures.
Q2: How can I prevent the degradation of my this compound derivative during purification and storage?
A2: The indole (B1671886) ring in tryptophan derivatives is susceptible to oxidation, which can be accelerated by heat, light, and certain chemicals[6].
-
Minimize Exposure: Protect the compound from light by using amber vials or covering glassware with foil.
-
Use Degassed Solvents: For liquid chromatography, using degassed solvents can help prevent oxidation during the separation process.
-
Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Q3: What are the most common impurities I might find in my this compound derivative sample?
A3: Impurities can originate from several sources[6]:
-
Starting Materials: Unreacted this compound or other reagents from the synthesis.
-
Side-Products: Products from side-reactions occurring during the synthesis.
-
Degradation Products: As mentioned, oxidation of the indole ring can lead to byproducts[6].
-
Residual Solvents: Solvents used in the reaction or purification steps.
Q4: Can I use crystallization to purify a crude this compound derivative?
A4: Yes, crystallization is a powerful technique for purifying solid compounds and is widely used for L-Tryptophan[2][3][7]. The key is to find a suitable solvent or solvent system in which the derivative has high solubility at high temperatures and low solubility at low temperatures. Adding activated carbon during the process can help remove colored impurities[2].
Quantitative Data Summary
| Purification Method | Compound | Solvent/Mobile Phase | Purity | Yield | Reference |
| Recrystallization | L-Tryptophan | Acetic Acid / Water | 99.1% | 93.4% | [2][8] |
| Recrystallization | L-Tryptophan | Acetic Acid / Water | 98.9% | 89.0% | [8] |
| Crystallization (with Ultrasound) | L-Tryptophan | Fermentation Broth Concentrate | 99.5% | 82.3% | [9] |
| Crystallization (without Ultrasound) | L-Tryptophan | Fermentation Broth Concentrate | 99.5% | 76.2% | [9] |
Experimental Protocols
Protocol 1: General Chiral HPLC Method Development for this compound Derivatives
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as a Chiralpak® column.
-
Mobile Phase Screening (Normal Phase):
-
Prepare a primary mobile phase of Hexane/Isopropanol (IPA) in a 90:10 ratio.
-
If resolution is poor, screen different ratios such as 80:20 and 70:30 Hexane/IPA.
-
If peak shape is poor (e.g., tailing), add 0.1% diethylamine (DEA) to the mobile phase.
-
-
Sample Preparation: Dissolve a small amount of the this compound derivative in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.
-
Initial Run:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Use UV detection at a wavelength appropriate for the indole moiety (e.g., 280 nm).
-
-
Optimization:
-
If the enantiomers are separated but not fully resolved, decrease the flow rate (e.g., to 0.5 mL/min) to improve resolution.
-
Adjust the percentage of the alcohol modifier in small increments.
-
Varying the column temperature can also impact enantioselectivity.
-
Protocol 2: Recrystallization of this compound Derivatives
This protocol is adapted from methods used for L-Tryptophan[2][8].
-
Solvent Selection: Based on solubility tests, select a suitable solvent system. A mixture of acetic acid and water is a good starting point.
-
Dissolution: In a flask, add the crude this compound derivative to the chosen solvent system (e.g., a 1:1 mixture of acetic acid and water).
-
Heating: Heat the mixture with stirring to a temperature where the compound completely dissolves (e.g., 90 °C)[2].
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) and heat for an additional 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator to further decrease the temperature (e.g., to 5-10 °C)[8].
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for chiral separation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. benchchem.com [benchchem.com]
- 7. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Crystallization process for extracting L-tryptophan from fermentation broth - Eureka | Patsnap [eureka.patsnap.com]
troubleshooting inconsistent results in L-Tryptophanol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments involving L-Tryptophanol.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a yellow or brown color. Is it still usable?
A1: A change in color to yellow or brown is a common indicator of this compound degradation, often due to oxidation of the indole (B1671886) ring. This process can be accelerated by exposure to light, elevated temperatures, and high pH. It is strongly recommended to discard the colored solution and prepare a fresh one to ensure the reliability and reproducibility of your experimental results. Using degraded this compound can lead to inconsistent outcomes and introduce confounding variables.
Q2: I am observing inconsistent results between different batches (lots) of this compound. What could be the cause and how can I mitigate this?
A2: Lot-to-lot variation is a known challenge in experimental research and can significantly impact the consistency of your results. This variability can arise from minor differences in the manufacturing process, purity, or the presence of trace contaminants.
To mitigate this issue:
-
Qualification of New Lots: Before starting a new series of experiments, it is advisable to qualify the new lot of this compound. This can be done by running a small-scale pilot experiment to compare its performance against the previous lot.
-
Standardized Solution Preparation: Ensure that your solution preparation protocol is consistent across all experiments. This includes using the same solvent, pH, and storage conditions.
-
Proper Storage: Always store this compound according to the manufacturer's instructions, typically protected from light and at a low temperature, to minimize degradation.
Q3: My cell viability assay (e.g., MTT, XTT) results are inconsistent when using this compound. What are the potential reasons?
A3: Inconsistent results in cell viability assays can stem from several factors related to the compound, the cells, or the assay itself.
-
This compound Degradation: As mentioned, this compound can degrade, and its degradation products may have different effects on cell viability, leading to variability. Always use freshly prepared solutions.
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma).
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce the MTT reagent, leading to a false-positive signal for cell viability. It is recommended to run a "no-cell" control with this compound and the assay reagent to check for direct chemical reactions.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell growth. To minimize this, avoid using the outer wells or ensure proper humidification in the incubator.
Troubleshooting Guides
Guide 1: Inconsistent Bioactivity or Potency (e.g., IC50 values)
Problem: You are observing significant variations in the measured bioactivity or IC50 value of this compound across experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| This compound Solution Instability | Visually inspect the this compound stock solution for any color change. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles. |
| Inaccurate Pipetting or Dilution | Review your serial dilution protocol and pipetting technique. | Calibrate your pipettes regularly. Use fresh pipette tips for each dilution step to avoid cross-contamination. |
| Variations in Cell Seeding Density | Standardize your cell seeding protocol. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Differences in Incubation Time | Adhere to a strict incubation time for this compound treatment. | Use a timer and process all plates consistently. |
| Serum Concentration Fluctuations in Media | Use a consistent batch and concentration of serum in your cell culture media. | Serum components can interact with compounds and affect their bioactivity. If possible, use serum-free media for the treatment period. |
Guide 2: Issues with this compound Solution Preparation and Storage
Problem: You are unsure about the best practices for preparing and storing this compound solutions to maintain their stability and integrity.
| Parameter | Recommendation | Rationale |
| Solvent | For cell culture, dissolve this compound in a sterile, appropriate buffer or culture medium. For stock solutions, water or PBS can be used.[1] | This compound has limited solubility in water, so ensure complete dissolution. The choice of solvent should be compatible with your experimental system. |
| pH | Maintain a neutral or slightly acidic pH (around 6-7) for aqueous solutions. | Higher pH levels can accelerate the degradation of this compound. |
| Sterilization | Sterile-filter the this compound solution using a 0.22 µm filter after preparation.[1] | This prevents microbial contamination, which can degrade the compound and affect your experimental results. |
| Storage Temperature | For short-term storage (up to 1 month), store solutions at -20°C. For long-term storage (up to 6 months), store at -80°C.[1] | Low temperatures slow down the chemical degradation of this compound. |
| Light Exposure | Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. | This compound is susceptible to photodegradation.[2] |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use vials before freezing to avoid repeated freeze-thaw cycles. | Repeated freezing and thawing can degrade the compound. |
Data Presentation
Table 1: Summary of Factors Affecting L-Tryptophan (B1681604) Stability in Aqueous Solution
| Condition | Observation | Impact on Stability | Reference |
| Elevated Temperature (70°C) | Significant degradation (42% loss after 24 days) and color change. | Decreased stability | [3] |
| UV Light Exposure | Significant degradation (37% loss after 24 days) and color change. | Decreased stability | [3] |
| Hydrogen Peroxide (Oxidizing agent) | Moderate degradation. | Decreased stability | [3] |
| Room Temperature (19-23°C) and 37°C | Minimal degradation over 24 days. | Relatively stable for short periods | [3] |
| Refrigerated (4°C) | Minimal degradation over 24 days. | High stability | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Analysis of Kynurenine (B1673888) Pathway Metabolites by HPLC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of this compound and its metabolites in the kynurenine pathway from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Internal standards (e.g., deuterated tryptophan and kynurenine)
-
Acetonitrile (B52724) with 0.1% formic acid (precipitation solution)
-
Methanol
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column[7]
Procedure:
-
Sample Preparation: a. Thaw plasma/serum samples on ice. b. To 100 µL of sample, add an appropriate amount of internal standard solution. c. Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.[7] d. Vortex the mixture for 30 seconds. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in 100 µL of Mobile Phase A.
-
HPLC-MS/MS Analysis: a. Inject the reconstituted sample onto the HPLC-MS/MS system. b. Separate the metabolites using a gradient elution with Mobile Phases A and B on a C18 column. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compounds.[7][8] c. Detect the metabolites using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each metabolite should be optimized beforehand.
-
Data Analysis: a. Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve prepared with known concentrations of the analytes.
Visualizations
Signaling Pathways
Caption: Major metabolic pathways of this compound and their downstream signaling effects.
Experimental Workflow
Caption: A logical workflow for conducting and troubleshooting this compound experiments.
Logical Relationships in Troubleshooting
Caption: Key factors contributing to inconsistent results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
optimizing incubation time for L-Tryptophanol studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting experiments involving L-Tryptophanol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in cell culture?
A1: The optimal incubation time for this compound is highly dependent on the cell type and the specific biological process being investigated. Short-term incubations (hours to a few days) are typically used to study signaling pathway activation and protein synthesis, while long-term incubations (days to weeks) are often necessary for differentiation studies. For example, a 48-hour incubation was found to be optimal for inducing protein secretion in bovine mammary epithelial cells.[1] Conversely, a 3-week incubation period is utilized for the osteogenic differentiation of human bone marrow stromal cells (hBMSCs).[2]
Q2: What is a typical concentration range for this compound in cell culture experiments?
A2: this compound concentration in cell culture can range from low micromolar (µM) to millimolar (mM) levels, depending on the experimental goals. For instance, a low concentration of 10 µM was used to enhance migration and colony formation of hBMSCs, while higher concentrations of 500-1000 µM were shown to suppress proliferation and induce G1 cell cycle arrest in pTr2 cells.[2] It is crucial to determine the optimal concentration for your specific cell line and application to avoid potential cytotoxicity.[2]
Q3: How stable is this compound in cell culture medium?
A3: this compound can degrade in cell culture media, especially under conditions of elevated temperature and light exposure, leading to a browning of the medium.[3] This degradation can produce toxic byproducts and affect experimental outcomes.[3] It is recommended to prepare fresh media with this compound and protect it from light. If long-term storage is necessary, it should be kept at 4°C.[3]
Q4: What are the primary signaling pathways activated by this compound?
A4: this compound is a precursor for several key metabolic pathways that influence cellular signaling. The three main pathways are:
-
Serotonin Pathway: L-Tryptophan is converted to serotonin, a neurotransmitter involved in various physiological processes.[4]
-
Kynurenine Pathway: This is the major route of L-Tryptophan catabolism, producing several bioactive metabolites that can modulate immune responses and neuronal function.[4]
-
mTOR Pathway: L-Tryptophan can activate the mTOR pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results | Degradation of this compound in the culture medium. | Prepare fresh medium for each experiment. Avoid prolonged exposure of the medium to light and elevated temperatures. Store stock solutions at 4°C for short-term and -20°C for long-term storage.[3] |
| Decreased cell viability or signs of cytotoxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. High concentrations (e.g., 500-1000 µM) have been shown to decrease cell viability in some cell types.[2] |
| No observable effect of this compound treatment | Incubation time is too short or too long. | Optimize the incubation time based on the specific endpoint being measured. For signaling events, a short time course (minutes to hours) may be appropriate. For differentiation or long-term proliferation studies, longer incubation periods (days to weeks) may be necessary.[1][2] |
| Suboptimal this compound concentration. | The effective concentration of this compound can be highly cell-type specific. Test a range of concentrations to identify the optimal working concentration for your experimental setup. | |
| Precipitation of this compound in the medium | Poor solubility of this compound. | Ensure this compound is fully dissolved in the medium before sterile filtering. Gentle warming and stirring can aid dissolution. The solubility of L-Tryptophan in 1 M HCl is 10 mg/mL. |
Quantitative Data Summary
Table 1: Effects of this compound on Cell Proliferation and Viability
| Cell Type | Concentration | Incubation Time | Effect |
| pTr2 cells | 500 µM | 48 hours | 7% decrease in cell viability.[2] |
| pTr2 cells | 1000 µM | 48 hours | 22% decrease in cell viability; increased G1 phase arrest.[2] |
| Human Pluripotent Stem Cells (hiPSCs) | 8-fold increase from basal medium | 5 days | Significant increase in cell growth.[6] |
| SGC7901 and HeLa cells | 2 mmol/L | 48 hours | Inhibition of proliferation.[7] |
Table 2: this compound Incubation Times for Differentiation and Other Cellular Processes
| Cell Type | Concentration | Incubation Time | Process Studied |
| Bovine Mammary Epithelial (MAC-T) cells | 0.9 mM | 48 hours | Optimal for medium protein secretion.[1] |
| Human Bone Marrow Stromal Cells (hBMSCs) | 10 µM | 3 weeks | Enhanced migration, colony formation, and osteogenic differentiation.[2] |
| T-lymphocyte precursors | Not specified | 3-5 days | T-cell differentiation.[8] |
| Human Pluripotent Stem Cells (hiPSCs) | 16-fold increase from basal medium | Up to 22 passages | Maintained pluripotency and enhanced proliferation.[6] |
Experimental Protocols
Protocol 1: General Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of adherent cell lines.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours at 37°C.[7]
-
Prepare different concentrations of this compound in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various this compound concentrations. Include a vehicle control.
-
Incubate the plate for the desired period (e.g., 48 hours).[7]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
Protocol 2: In Vitro T-Cell Differentiation
This protocol provides a general workflow for studying the effect of this compound on T-cell differentiation.
Materials:
-
T-lymphocyte precursor cells (e.g., thymocytes)
-
Complete RPMI-1640 medium
-
This compound
-
Appropriate cytokines for T-cell differentiation (e.g., IL-2)
-
Flow cytometry antibodies for T-cell markers (e.g., CD4, CD8)
Procedure:
-
Isolate T-lymphocyte precursor cells.
-
Plate the cells in a 24-well plate at a suitable density.
-
Add this compound at the desired concentrations to the experimental wells. Include a vehicle control.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.[8]
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers.
-
Analyze the T-cell populations by flow cytometry.
Signaling Pathways and Experimental Workflows
Caption: Major metabolic pathways of this compound.
Caption: General workflow for an this compound proliferation study.
References
- 1. Supplementing with L-Tryptophan Increases Medium Protein and Alters Expression of Genes and Proteins Involved in Milk Protein Synthesis and Energy Metabolism in Bovine Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Metabolism Regulates Proliferative Capacity of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
tips for troubleshooting laboratory experiments that are not working
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during laboratory experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific challenges.
General Laboratory Troubleshooting
Even the most meticulously planned experiments can sometimes fail to yield the expected results. Before diving into protocol-specific issues, it's often helpful to consider general laboratory practices.
Q1: My experiment failed, and I'm not sure where to start troubleshooting. What are the first steps I should take?
When an experiment doesn't work, a systematic approach is key to identifying the problem.
Initial Steps for Troubleshooting:
-
Review the Protocol: Carefully re-read the entire experimental protocol to ensure no steps were missed or misinterpreted.[1]
-
Check Your Reagents: Verify that all reagents are within their expiration dates and have been stored under the recommended conditions.[1] Improperly stored materials can lead to experimental failure.[1]
-
Calibrate Equipment: Ensure that all equipment used, such as pipettes, centrifuges, and incubators, has been recently calibrated and is functioning correctly.[1]
-
Consult a Colleague: Discuss the experiment and the unexpected outcome with a peer or supervisor. A fresh perspective can often help identify potential errors.[2]
-
Repeat the Experiment: If it's feasible, repeating the experiment is often the simplest way to determine if the initial failure was due to a random error.[3]
Logical Troubleshooting Workflow
Caption: A logical workflow for general experiment troubleshooting.
Cell Culture
Q2: I'm observing unexpected turbidity and a rapid drop in pH in my cell culture. What could be the cause?
These are classic signs of bacterial contamination.[4]
Troubleshooting Bacterial Contamination:
-
Immediate Action: Isolate and discard the contaminated cultures to prevent cross-contamination.[4]
-
Decontamination: Thoroughly decontaminate the incubator, biosafety cabinet, and any shared equipment.[4]
-
Aseptic Technique Review: Re-evaluate your aseptic technique. Ensure proper handwashing, use of sterile reagents and media, and minimize the time cultures are outside the incubator.
-
Reagent Check: Test your media, serum, and other reagents for contamination.[4]
Common Sources of Cell Culture Contamination [5]
| Contaminant | Potential Sources |
| Bacteria | Lab personnel, unfiltered air, water baths, contaminated media or reagents.[5] |
| Yeast | Humidified incubators, lab personnel.[5] |
| Mold | Airborne spores, contaminated surfaces.[6] |
| Mycoplasma | Contaminated cell lines, serum.[5] |
| Cross-Contamination | Sharing media between cell lines, mislabeling flasks.[6] |
Q3: My cells are growing slowly and look unhealthy, but I don't see any obvious signs of contamination. What could be the problem?
This could be a sign of mycoplasma contamination, which is not visible by light microscopy.[4][6] Mycoplasma can alter cell metabolism and gene expression.[4]
Detecting and Eliminating Mycoplasma:
-
Detection: Use a mycoplasma-specific detection kit, which typically employs PCR, ELISA, or DNA staining.[7][8]
-
Action: If a culture is positive for mycoplasma, it is best to discard it. If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents can be attempted.[6]
Polymerase Chain Reaction (PCR)
Q4: I am not seeing any bands on my agarose (B213101) gel after PCR. What are the likely causes?
The absence of PCR product is a common issue with several potential causes.
Troubleshooting No PCR Product: [9][10]
| Possible Cause | Recommended Solution |
| Missing Reagent | Always include a positive control to ensure all components are working.[10] Double-check that all reagents were added to the reaction mix.[10] |
| Low Template Concentration | Increase the amount of template DNA in the reaction.[10] Increase the number of PCR cycles in increments of 5.[9][10] |
| Incorrect Annealing Temperature | Optimize the annealing temperature by running a gradient PCR. A good starting point is 5°C below the calculated melting temperature (Tm) of the primers.[11] |
| Poor Primer Design | Verify primer sequences and check for self-complementarity or hairpins. Consider redesigning primers if necessary.[11] |
| Enzyme Inhibition | Dilute the DNA template to reduce the concentration of potential inhibitors.[10] |
| Insufficient Extension Time | Ensure the extension time is long enough for the polymerase to synthesize the full-length product (generally 1 minute per kb).[9] |
PCR Troubleshooting Flowchart
Caption: A flowchart for troubleshooting the absence of a PCR product.
Western Blotting
Q5: I am getting a high background on my Western blot, which is obscuring my protein of interest. How can I reduce this?
High background noise is a frequent problem in Western blotting that can be addressed by optimizing several steps in the protocol.[12]
Strategies to Reduce High Background: [12][13]
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to bovine serum albumin (BSA) or vice versa).[12][13]
-
Improve Washing Steps: Increase the number and duration of washes to more effectively remove unbound antibodies.[12][13]
-
Adjust Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal while minimizing background.[12]
Q6: I am not detecting my target protein, or the signal is very weak.
A lack of signal can be due to issues with the protein sample, antibody, or the transfer process.[13][14]
Troubleshooting Weak or No Signal in Western Blotting: [14]
| Possible Cause | Recommended Solution |
| Low Target Protein Expression | Increase the amount of protein loaded onto the gel. Use a positive control lysate known to express the target protein.[14] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and buffer composition based on the molecular weight of your protein.[12][13] |
| Suboptimal Antibody Concentration | Increase the concentration of the primary antibody or incubate overnight at 4°C.[14] |
| Inactive Secondary Antibody | Ensure the secondary antibody is compatible with the primary antibody and is not expired. |
| Epitope Masking | If the antibody's binding site is blocked, try a different primary antibody that recognizes a different epitope.[15] |
Immunoprecipitation (IP)
Q7: I am not able to pull down my protein of interest in my immunoprecipitation experiment.
Failure to detect the target protein in an IP experiment can be due to a variety of factors related to the antibody, sample, or beads.
Troubleshooting No Target Protein in IP: [16][17]
-
Verify Antibody-Antigen Binding: Confirm that your antibody can bind to the target protein, for example, by performing a Western blot on the input lysate.[17]
-
Check Antibody-Bead Compatibility: Ensure the protein A or G beads are compatible with the isotype of your antibody.[16]
-
Increase Antibody or Lysate Concentration: You may need to increase the amount of antibody or the total protein concentration of your lysate.[18]
-
Optimize Lysis Buffer: The lysis buffer may be too stringent and disrupting the antibody-antigen interaction. Consider using a milder lysis buffer.[15]
-
Check for Epitope Masking: The antibody's epitope on the target protein might be inaccessible in the native protein conformation.[15]
Immunoprecipitation Workflow
Caption: A simplified workflow for a typical immunoprecipitation experiment.
Enzyme Assays
Q8: The signal in my enzyme assay is very low or absent.
A lack of signal in an enzyme assay can point to problems with the enzyme, substrate, or reaction conditions.[19]
Troubleshooting Low Signal in Enzyme Assays: [19][20]
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Run a positive control with a known active enzyme to confirm its viability.[19] Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Suboptimal Concentrations | Titrate both the enzyme and substrate concentrations to find the optimal range for your assay.[19] |
| Incorrect Reaction Conditions | Ensure the assay buffer is at the optimal pH and temperature for your enzyme.[19] The assay buffer should be at room temperature.[20] |
| Substrate Insolubility | If the substrate is hydrophobic, dissolve it in a small amount of an organic solvent like DMSO before diluting it in the aqueous assay buffer.[19] |
| Incorrect Wavelength Reading | Check that the plate reader is set to the correct wavelength for detecting the product of the enzymatic reaction.[20] |
Drug Development Assays
Q9: My in vitro assay results are not translating to in vivo models. What are some common reasons for this discrepancy?
The translation from in vitro to in vivo is a significant challenge in drug development.[21]
Common Reasons for Poor In Vitro to In Vivo Translation:
-
Model System Limitations: 2D cell cultures often do not accurately reflect the complex microenvironment of a whole organism.[22] Consider using more physiologically relevant models like 3D organoids or patient-derived cells.[22]
-
Metabolic Differences: The metabolism of a drug can differ significantly between cell lines and a whole organism.
-
Pharmacokinetic Properties: In vitro assays do not account for the absorption, distribution, metabolism, and excretion (ADME) of a compound in vivo.
-
Toxicity: A compound may show efficacy in vitro but have unforeseen toxicity in an animal model.[21]
Drug Discovery and Development Pathway
Caption: A simplified overview of the drug discovery and development pipeline.
References
- 1. go.zageno.com [go.zageno.com]
- 2. blog.edvotek.com [blog.edvotek.com]
- 3. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. corning.com [corning.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Solución de problemas de contaminación en cultivos celulares [sigmaaldrich.com]
- 9. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 10. Troubleshooting your PCR [takarabio.com]
- 11. neb.com [neb.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 17. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. benchchem.com [benchchem.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. absbio.com [absbio.com]
- 22. myriamed.com [myriamed.com]
Technical Support Center: Optimizing Experimental Conditions for Accuracy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions for enhanced accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing experimental conditions a critical step in research and development?
Q2: What are the most common sources of error in experiments?
A2: Experimental errors can be broadly categorized into three types:
-
Systematic Errors: These are consistent, repeatable errors that are often caused by miscalibrated equipment or flawed experimental design. For example, a scale that is not zeroed correctly will consistently give inaccurate readings.[6]
-
Random Errors: These are unpredictable fluctuations in measurements resulting from factors like slight variations in environmental conditions or instrument sensitivity.[6][7] Taking multiple measurements and averaging them can help minimize the impact of random errors.[8]
-
Blunders (Gross Errors): These are significant, unpredictable mistakes made by the experimenter, such as using the wrong reagent, incorrect dilutions, or failing to follow the protocol.[5][6]
Common causes of these errors include faulty equipment, human error, improper storage of materials, and not having a clearly defined protocol.[9]
Q3: How does optimizing experimental conditions improve data reproducibility?
A3: Reproducibility, the ability for an independent researcher to achieve the same results by following the same protocol, is a cornerstone of scientific validity.[10] Optimizing experimental conditions leads to the development of a robust, detailed protocol where critical variables are identified and controlled. This minimizes the impact of uncontrolled conditions and random error, which are primary reasons for inconsistent results.[4] When a protocol is well-optimized, it is less sensitive to minor variations, making it more likely that the results can be replicated by others, thereby strengthening the scientific evidence.[2][10]
Troubleshooting Guides
Q4: My results are not reproducible. What steps should I take to troubleshoot this?
A4: Inconsistent results are a common challenge. A systematic approach is key to identifying the root cause. If an experiment doesn't work once, it's often best to simply repeat it, as the issue may be a one-off human error.[11] If the problem persists, follow this troubleshooting workflow:
Caption: A systematic workflow for troubleshooting irreproducible experimental results.
Start by analyzing every component of your experiment individually: check reagent expiration dates, equipment calibration status, and re-trace every step of the protocol for potential errors.[9] Discuss the issue with colleagues, as they may have encountered similar problems.[12] Based on this analysis, create a plan to test potential solutions, documenting every change and its outcome in your lab notebook.[12]
Q5: How can I distinguish between systematic and random error in my data?
A5: Analyzing the pattern of your measurements can help differentiate between error types. Systematic errors cause measurements to be consistently skewed in one direction (e.g., always higher than the true value), affecting accuracy.[6][7] Random errors, on the other hand, cause data points to scatter randomly around a central value, affecting precision.[7]
Caption: Relationship between types of experimental errors and their impact on data quality.
For example, if you pipette 10 µL multiple times and the volumes are consistently measured as 10.5 µL, 10.6 µL, and 10.4 µL, this suggests a systematic error (inaccurate pipette calibration). If the volumes are 9.8 µL, 10.3 µL, and 10.1 µL, the variation around the target value suggests random error.[8]
Q6: My assay signal is weak or absent. What are the likely causes?
A6: A weak or non-existent signal is a common issue that can often be traced back to a few key areas. First, verify your positive and negative controls.[11] A failed positive control suggests a problem with one of the core components of the assay, while a signal in the negative control points to contamination.
Consider these potential issues:
-
Reagent Integrity: One or more reagents may have expired, been stored improperly, or degraded. Prepare fresh buffers and solutions.[11]
-
Suboptimal Conditions: Critical parameters like temperature, pH, or incubation time may be incorrect for the biological system, leading to reduced activity.
-
Incorrect Protocol Execution: A step may have been missed, or a component added in the wrong order.
-
Instrument Failure: Ensure the detection instrument is calibrated and functioning correctly.[8]
Caption: Impact of suboptimal conditions on a hypothetical signaling pathway.
Data Presentation: The Impact of Optimization
Optimizing experimental parameters significantly enhances data quality. The table below shows hypothetical data from a kinase activity assay, comparing results from an initial, unoptimized protocol with those from a fully optimized protocol.
| Parameter | Unoptimized Conditions | Optimized Conditions |
| Buffer pH | 7.0 | 7.5 (Optimal for enzyme) |
| Temperature | 25°C (Room Temp) | 37°C (Optimal for enzyme) |
| ATP Concentration | 50 µM | 100 µM (Saturating) |
| Incubation Time | 60 min | 20 min (Linear range) |
| Known Activity | 100 units | 100 units |
| Measured Activity (Mean) | 85.2 units | 99.8 units |
| Standard Deviation | ± 15.6 units | ± 3.2 units |
| Accuracy (% of Known) | 85.2% | 99.8% |
| Precision (CV%) | 18.3% | 3.2% |
The optimized conditions resulted in a dramatic improvement in both accuracy (mean value is closer to the known value) and precision (lower standard deviation and coefficient of variation).
Experimental Protocols: Optimizing a Cell-Based Viability Assay
This protocol provides a general framework for optimizing a common cell-based assay (e.g., using a tetrazolium-based reagent like MTT or WST-1) to ensure accurate assessment of drug cytotoxicity.
Objective: To determine the optimal conditions for measuring cell viability following treatment with a test compound.
Methodology:
-
Cell Seeding Density Optimization:
-
Purpose: To find a cell density that ensures logarithmic growth throughout the experiment and a linear response range for the assay reagent.
-
Protocol:
-
Prepare a 96-well plate. In columns 1-12, seed a cell line at varying densities (e.g., 1,000 to 40,000 cells/well).
-
Incubate for the planned duration of the drug treatment (e.g., 48 hours).
-
Add the viability reagent to all wells according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2 hours).
-
Read the absorbance on a plate reader.
-
Analysis: Plot absorbance vs. cell number. Select a seeding density from the linear portion of the curve for future experiments.
-
-
-
Reagent Incubation Time Optimization:
-
Purpose: To determine the incubation time that yields a robust signal without reaching saturation or causing cytotoxicity from the reagent itself.
-
Protocol:
-
Seed a 96-well plate with the optimal cell density determined in the previous step.
-
Incubate for 24-48 hours to allow cells to adhere and grow.
-
Add the viability reagent to all wells.
-
Measure absorbance at multiple time points (e.g., 30, 60, 90, 120, 180, 240 minutes).
-
Analysis: Plot absorbance vs. time. Choose the incubation time that provides a strong signal and is still on the linear part of the signal development curve.
-
-
-
Compound Exposure Time and Vehicle Control Optimization:
-
Purpose: To establish the appropriate duration of drug treatment and to ensure the solvent (vehicle, e.g., DMSO) does not affect cell viability at the concentration used.
-
Protocol:
-
Seed a 96-well plate with the optimal cell density.
-
Treat cells with a serial dilution of the vehicle (e.g., DMSO from 0.01% to 2%). Include untreated control wells.
-
Incubate for different exposure times (e.g., 24, 48, 72 hours).
-
Perform the viability assay using the optimized reagent incubation time.
-
Analysis: Determine the highest concentration of the vehicle that does not cause a significant decrease in viability compared to the untreated control. This concentration is the maximum allowable for dissolving test compounds. Select the exposure time that is most relevant to the drug's mechanism of action and provides a sufficient window to observe cytotoxicity.
-
-
References
- 1. Experimental conditions optimization: Significance and symbolism [wisdomlib.org]
- 2. Optimizing Your Research with Experimental Design Principles - SurveyPoint [surveypoint.ai]
- 3. accuracyresearch.com [accuracyresearch.com]
- 4. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 5. Common Errors in Pharmaceutical Quality Control Labs | Lab Manager [labmanager.com]
- 6. study.com [study.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. go.zageno.com [go.zageno.com]
- 10. Effect of Initial Conditions on Reproducibility of Scientific Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. blog.edvotek.com [blog.edvotek.com]
Validation & Comparative
A Comparative Guide to Validating L-Tryptophanol Purity: NMR Spectroscopy vs. HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key starting materials like L-Tryptophanol is of paramount importance. Even trace impurities can impact efficacy, safety, and regulatory compliance. This guide provides a detailed comparison of two powerful analytical techniques for validating the purity of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Introduction to Purity Validation of this compound
This compound is an essential amino acid used in the biosynthesis of proteins and is a precursor to the neurotransmitter serotonin (B10506) and the vitamin niacin. Its purity is critical, particularly given the historical association of contaminated L-Tryptophan (B1681604) supplements with Eosinophilia-Myalgia Syndrome (EMS). A key contaminant implicated in the EMS outbreak was 1,1'-ethylidenebis(L-tryptophan) (EBT). Therefore, robust analytical methods are essential to identify and quantify potential impurities.
This guide will delve into the principles, experimental protocols, and comparative performance of quantitative ¹H NMR (qNMR) and HPLC-UV for the purity assessment of this compound.
Quantitative ¹H NMR Spectroscopy for Purity Determination
Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity. The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal, enabling accurate quantification without the need for substance-specific reference standards for each impurity.
Key Advantages of qNMR:
-
Primary Ratio Method: Provides a direct measurement of the molar ratio of the analyte to the internal standard.
-
Structural Information: Offers structural elucidation of unknown impurities simultaneously with quantification.
-
Non-destructive: The sample can be recovered after analysis.
-
High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy.
Experimental Protocol: Quantitative ¹H NMR of this compound
Objective: To determine the purity of an this compound sample using an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer (400 MHz or higher recommended)
-
High-precision analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a precise amount of the certified internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of D₂O).
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse Angle: 90° pulse to ensure complete excitation.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) is crucial for full relaxation of all protons, ensuring signal intensities are directly proportional to the number of nuclei. A typical starting point is 30 seconds.
-
Number of Scans (ns): Sufficient scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals of interest).
-
Receiver Gain: Set to an optimal level to avoid signal clipping.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. For this compound in D₂O, the aromatic protons between 7.0 and 7.8 ppm are often suitable.
-
Identify and integrate signals corresponding to any impurities. The ¹H NMR spectrum of the impurity 1,1'-ethylidenebis(L-tryptophan) (EBT) in D₂O shows characteristic signals, including a quartet around 4.02 ppm and a doublet around 2.19 ppm.[1]
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
HPLC-UV for this compound Impurity Profiling
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used and powerful separation technique for assessing the purity of pharmaceutical compounds. It excels at separating complex mixtures and quantifying individual components based on their retention time and UV absorbance.
Key Advantages of HPLC-UV:
-
High Sensitivity: Capable of detecting and quantifying impurities at very low levels (ppm range).
-
Excellent Separation: Resolves structurally similar impurities from the main component.
-
Established Method: A well-established and validated method in the pharmaceutical industry.
Experimental Protocol: HPLC-UV for this compound Impurity Profiling
Objective: To separate and quantify impurities in an this compound sample.
Materials:
-
This compound sample
-
Reference standards for known impurities (if available)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Reagents for mobile phase preparation (e.g., trifluoroacetic acid - TFA)
-
HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase)
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., mobile phase or a compatible solvent) at a known concentration.
-
If available, prepare stock solutions of known impurity reference standards.
-
Create a calibration curve by preparing a series of dilutions of the reference standards.
-
-
HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: A typical mobile phase consists of a gradient elution with:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile/water (80/20, v/v)[2]
-
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL[2]
-
Detection: UV detection at 220 nm and 280 nm is often employed.[2]
-
Column Temperature: 30 °C[2]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Identify and integrate the peaks of any impurities.
-
Quantify the impurities by comparing their peak areas to the calibration curve of the respective reference standards or by using the area percent method, assuming a similar response factor for all components.
-
Visualizing the Workflow
Performance Comparison: qNMR vs. HPLC-UV
| Feature | Quantitative ¹H NMR (qNMR) | HPLC-UV |
| Principle | Signal intensity is directly proportional to the number of nuclei. A primary ratio method. | Separation based on differential partitioning between stationary and mobile phases, followed by UV detection. |
| Quantification | Absolute quantification using a certified internal standard without the need for impurity reference standards. | Relative quantification (area %) or absolute quantification requiring reference standards for each impurity. |
| Selectivity | High, based on unique chemical shifts of protons in different chemical environments. | High, based on chromatographic separation and UV absorbance characteristics. |
| Sensitivity (LOD/LOQ) | Generally in the range of 0.05-0.1 mol%. Can be lower with high-field instruments and cryoprobes. | Typically higher sensitivity, with LODs often in the low ppm range (µg/g). For some L-Tryptophan impurities, LODs can be as low as ~10 µg/kg.[3][4] |
| Structural Information | Provides detailed structural information for the identification of unknown impurities. | Provides limited structural information (retention time and UV spectrum). |
| Sample Throughput | Lower, due to longer acquisition times (especially the relaxation delay). | Higher, with typical run times of 30-60 minutes per sample.[2] |
| Method Development | Can be more straightforward as a single, universal internal standard can be used for many analytes. | Can be more complex, requiring optimization of column, mobile phase, and gradient for each specific impurity profile. |
| Destructive | Non-destructive. | Destructive. |
Case Study: Detection of 1,1'-ethylidenebis(L-tryptophan) (EBT)
EBT is a critical impurity to monitor in this compound. Let's compare the two techniques for its detection:
-
By qNMR: The ¹H NMR spectrum of EBT has distinct signals that do not significantly overlap with those of this compound.[1] By integrating a unique signal of EBT and a signal from this compound or an internal standard, its concentration can be determined directly.
-
By HPLC-UV: EBT can be separated from this compound using a reversed-phase HPLC method.[2] Its quantification would ideally rely on a certified EBT reference standard to create a calibration curve. In the absence of a standard, its level can be estimated using area percent, but this is less accurate. HPLC methods have been developed to achieve recoveries of EBT at levels of 2 µg/g and above.[5]
Conclusion
Both qNMR and HPLC-UV are powerful and reliable techniques for assessing the purity of this compound. The choice of method depends on the specific requirements of the analysis.
-
qNMR is an excellent choice for absolute purity determination and for the identification and quantification of unknown impurities due to its structural elucidation capabilities. It serves as a primary method that can be used to certify the purity of reference standards.
-
HPLC-UV is the preferred method for routine quality control and for the detection of trace-level impurities due to its higher sensitivity and throughput.
For comprehensive purity validation of this compound, a combination of both techniques is often the most robust approach. qNMR can be used to determine the absolute purity of the main component and to identify major impurities, while HPLC-UV can be employed to screen for and quantify a wider range of trace impurities. This orthogonal approach provides a high degree of confidence in the quality and safety of the this compound product.
References
- 1. Detection of impurities in dietary supplements containing l-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Simultaneous determination of l-tryptophan impurities in meat products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation and isolation of trace impurities in L-tryptophan by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Tryptophanol and D-Tryptophanol for Research and Drug Development
An In-depth Look at the Enantiomers of Tryptophanol, a Derivative of the Essential Amino Acid Tryptophan, Reveals Key Differences in Their Physicochemical Properties and Emerging Biological Significance.
This guide provides a comprehensive comparative analysis of L-Tryptophanol and D-Tryptophanol, the two stereoisomers of the amino alcohol derived from tryptophan. While structurally similar, these enantiomers exhibit distinct characteristics that are of significant interest to researchers, scientists, and professionals in drug development. This document summarizes their key physicochemical properties, outlines experimental protocols for their synthesis and analysis, and explores their known biological activities, supported by available data.
Physicochemical Properties: A Tale of Two Isomers
This compound and D-Tryptophanol share the same chemical formula and molecular weight but differ in the spatial arrangement of their atoms, leading to variations in their physical and chemical properties. These differences are crucial for their interaction with chiral environments, such as biological systems.
| Property | This compound | D-Tryptophanol |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol | 190.24 g/mol |
| Melting Point | 73-77 °C | 86-89 °C[1][2] |
| Solubility | Soluble in water (11.4 g/L at 25°C), chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | Soluble in methanol (B129727), slightly soluble in water.[1] |
| Optical Rotation | [α]20/D ~ -20.5° (c=1 in methanol) | [α]20/D ~ +18.5° (c=1 in methanol) |
Experimental Protocols
Synthesis of this compound and D-Tryptophanol
The synthesis of this compound and D-Tryptophanol is typically achieved through the reduction of the corresponding enantiomers of tryptophan. A general and effective method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Protocol for the Reduction of L-Tryptophan to this compound:
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (B95107) (THF) is prepared under a nitrogen atmosphere.
-
Reaction: The suspension is cooled in an ice bath, and L-tryptophan is added portion-wise to control the evolution of hydrogen gas.
-
Reflux: After the addition is complete, the reaction mixture is brought to room temperature and then refluxed for several hours to ensure complete reduction of the carboxylic acid group.
-
Quenching: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution at a low temperature.
-
Work-up and Purification: The resulting solid is filtered off, and the organic filtrate is dried and concentrated under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.
Note: The same protocol can be applied for the synthesis of D-Tryptophanol by starting with D-Tryptophan.
Experimental Workflow for Tryptophanol Synthesis
Caption: General workflow for the synthesis of this compound via reduction of L-Tryptophan.
Chiral Separation of Tryptophanol Enantiomers by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation of enantiomers. While specific methods for tryptophanol are not as widely published as for tryptophan, a general approach using a chiral stationary phase (CSP) can be adapted.
Exemplary HPLC Protocol for Chiral Separation:
-
Column: A chiral column, such as one based on a Cinchona alkaloid or a macrocyclic glycopeptide (e.g., teicoplanin-based), is recommended.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a chiral selector or modifier. The exact composition and pH should be optimized for the specific column and analytes. For instance, a mobile phase of methanol/water with a small amount of an acidic or basic modifier can be a good starting point.[1]
-
Detection: UV detection at a wavelength where the indole (B1671886) ring of tryptophanol absorbs, typically around 280 nm.
-
Flow Rate: A typical flow rate of 0.5 to 1.0 mL/min is used.
Biological Activity: An Area of Growing Interest
The biological activities of this compound and D-Tryptophanol are less characterized than their amino acid counterparts. However, their structural similarity to tryptophan, a precursor to key neurotransmitters, suggests potential roles in neurological pathways.
This compound: As the enantiomer derived from the essential amino acid L-tryptophan, this compound is expected to have a closer relationship with the metabolic pathways of its parent compound. L-Tryptophan is the sole precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin.[3] The conversion of L-tryptophan to serotonin is a critical pathway in the central nervous system, influencing mood, sleep, and cognition.[1][3] While direct evidence for this compound's role as a serotonin precursor is limited, its structural similarity warrants further investigation.
Serotonin Synthesis Pathway from L-Tryptophan
References
- 1. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of achiral-chiral two dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. | Semantic Scholar [semanticscholar.org]
- 3. Indirect chiral separation of tryptophan enantiomers by high performance liquid chromatography with indirect chemiluminiscence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Tryptophanol Quantification: Cross-Validation of LC-MS and HPLC-FLD Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of L-Tryptophanol, a critical amino alcohol involved in various biological processes, is paramount. The selection of an appropriate analytical method is a crucial decision that impacts data reliability and experimental outcomes. This guide provides an objective comparison of two widely used techniques for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This comparison is supported by a summary of performance data from various validation studies and detailed experimental protocols to aid in methodological assessment and selection.
Quantitative Performance Comparison
The choice between LC-MS and HPLC-FLD for this compound quantification hinges on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the biological matrix. LC-MS is often considered the gold standard due to its high sensitivity and specificity, particularly when using a stable isotope-labeled internal standard in an isotope dilution mass spectrometry (ID-MS) approach.[1] HPLC-FLD offers a robust and widely accessible alternative, providing reliable quantification, though it may differ in sensitivity and selectivity.[1]
Here, we summarize the key quantitative performance parameters for both methods based on reported validation data.
| Performance Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Linearity (r²) | >0.99[1] | >0.999[2] |
| Limit of Detection (LOD) | 0.96 - 24.48 nmol/L[1] | 0.690 nmol/L[2] |
| Limit of Quantification (LOQ) | 3.42 - 244.82 nmol/L[1] | 1.290 nmol/L[2] |
| Accuracy (% Recovery) | 91.8% - 107.5% | 82.5% - 116%[2] |
| Precision (%RSD) | Intra-day: ≤13.92%, Inter-day: ≤13.92% | Intra-day: <5%, Inter-day: <6.5%[2] |
| Selectivity | Excellent, based on chromatographic retention time and specific mass-to-charge (m/z) transitions.[3] | Good, based on chromatographic retention time and specific fluorescence excitation and emission wavelengths.[3] |
| Matrix Effect | Prone to ion suppression or enhancement, effectively corrected by a co-eluting stable isotope-labeled internal standard.[3] | Less susceptible to ion suppression/enhancement but can be affected by co-eluting fluorescent compounds.[3] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound or its precursor, L-Tryptophan, in a biological matrix like plasma.
Protocol 1: this compound Quantification by LC-MS/MS
This method is ideal for the highly sensitive and specific quantification of this compound in complex biological matrices.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of a stable isotope-labeled internal standard solution (e.g., this compound-d5).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[3]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by infusion).
-
This compound-d5 (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by infusion).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Protocol 2: this compound Quantification by HPLC-FLD
This method provides a robust and reliable alternative for this compound quantification.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for LC-MS/MS, including the addition of an appropriate internal standard. While a stable isotope-labeled standard is ideal, a structurally similar fluorescent compound can also be used.
-
Alternatively, deproteinization can be achieved by adding perchloric acid (50 µL of 8% perchloric acid to 500 µL of plasma), followed by vortexing and centrifugation.[4]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., 5 mM sodium acetate) and an organic modifier (e.g., acetonitrile) in a 92:8 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.
3. Fluorescence Detection:
-
Excitation Wavelength: Approximately 280 nm.[3]
-
Emission Wavelength: Approximately 340 nm.[3]
-
Quantification is based on the peak area ratios of this compound to the internal standard.
Mandatory Visualizations
To further elucidate the context and processes involved in this compound quantification, the following diagrams are provided.
References
A Comparative Analysis of the Neuroprotective Effects of L-Tryptophan and Melatonin
A Note on L-Tryptophanol: Initial research indicates a scarcity of dedicated studies on the neuroprotective effects of this compound, an amino alcohol derivative of L-Tryptophan. The available scientific literature predominantly focuses on L-Tryptophan and its various metabolites. Therefore, this guide will proceed under the assumption that the intended compound of interest is the essential amino acid L-Tryptophan , a precursor to both serotonin (B10506) and melatonin (B1676174), and a key molecule in the kynurenine (B1673888) pathway, which has significant implications for neuronal health.
This guide offers a comprehensive comparison of the neuroprotective properties of L-Tryptophan and its downstream metabolite, melatonin. It is designed for researchers, scientists, and drug development professionals, providing a detailed overview of their mechanisms of action, supported by experimental data and methodologies.
Overview of Neuroprotective Mechanisms
L-Tryptophan's role in neuroprotection is multifaceted and largely indirect, acting primarily through its metabolic pathways. The two major routes of L-Tryptophan metabolism are the serotonin pathway, which leads to the production of melatonin, and the kynurenine pathway, which generates both neuroprotective and neurotoxic metabolites.[1][2][3] Melatonin, on the other hand, exerts direct and potent neuroprotective effects through its antioxidant, anti-inflammatory, and anti-apoptotic properties.
Melatonin is a powerful free radical scavenger and antioxidant.[4] It also modulates key signaling pathways involved in inflammation and cell survival.[1][5] Its ability to cross the blood-brain barrier readily allows it to exert its protective effects directly within the central nervous system.
L-Tryptophan's neuroprotective potential is linked to its conversion to serotonin and subsequently melatonin.[6][7] Additionally, the kynurenine pathway produces kynurenic acid, a metabolite with neuroprotective properties due to its antagonism of N-methyl-D-aspartate (NMDA) receptors.[8][9] However, this pathway also produces the neurotoxic metabolite quinolinic acid, making the overall effect of L-Tryptophan on neuronal health context-dependent.[3] Some studies have even suggested that high concentrations of L-Tryptophan can induce oxidative stress.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from various experimental studies, providing a comparative view of the neuroprotective effects of L-Tryptophan and melatonin.
Table 1: Effects on Oxidative Stress Markers
| Compound | Experimental Model | Parameter Measured | Result | Reference |
| Melatonin | Rat brain synaptosomes | Lipid peroxidation | Significant reduction in iron-induced lipid peroxidation | |
| Melatonin | Mouse model of traumatic brain injury | Superoxide dismutase (SOD) activity | Significantly increased SOD activity | |
| L-Tryptophan | Rat cerebral cortex homogenates | Thiobarbituric acid reactive substances (TBARS) | Significant increase in TBARS, indicating lipid peroxidation | |
| L-Tryptophan | Rat cerebral cortex homogenates | Total antioxidant capacity (TRAP) | Significant decrease in antioxidant capacity |
Table 2: Effects on Inflammatory Markers
| Compound | Experimental Model | Parameter Measured | Result | Reference |
| Melatonin | Mouse model of traumatic brain injury | TNF-α and NF-κB levels | Significantly reduced levels of TNF-α and NF-κB | |
| Melatonin | Rat model of Alzheimer's disease | IL-1β levels | Reduced IL-1β expression | |
| L-Tryptophan | Human glioma U251 cells | TNF-α and IL-6 secretion | Moderate reduction in TNF-α and IL-6 levels | [10] |
| L-Tryptophan | LPS-injected mice | TNF-α and IL-1β in hippocampus | Tryptophan-rich diet mitigated the increase in these cytokines |
Table 3: Effects on Apoptosis
| Compound | Experimental Model | Parameter Measured | Result | Reference |
| Melatonin | Mouse model of traumatic brain injury | Caspase-3 activity | Significantly reduced caspase-3 activity | |
| Melatonin | Neuronal cell culture | Bax/Bcl-2 ratio | Decreased Bax/Bcl-2 ratio, indicating anti-apoptotic effect | |
| L-Tryptophan Metabolites | Murine thymocytes and Th1 cells | Cell apoptosis | Kynurenine pathway metabolites (3-hydroxyanthranilic acid and quinolinic acid) induced apoptosis |
Signaling Pathways
The neuroprotective effects of melatonin and the complex actions of L-Tryptophan are mediated by distinct signaling pathways.
Melatonin Signaling Pathways
Melatonin's neuroprotective signaling is multifaceted, involving receptor-dependent and receptor-independent mechanisms. It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, it modulates several key signaling cascades:
-
Anti-inflammatory Pathway: Melatonin inhibits the TLR4/MyD88/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
-
Antioxidant Response Pathway: It activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes.
-
Pro-survival Pathway: Melatonin activates the PI3K/Akt and ERK1/2 pathways, promoting cell survival and inhibiting apoptosis.
Caption: Melatonin's neuroprotective signaling pathways.
L-Tryptophan Metabolic Pathways
L-Tryptophan's influence on neuronal health is primarily determined by its metabolic fate.
Caption: Major metabolic pathways of L-Tryptophan.
Experimental Protocols
This section provides an overview of common experimental methodologies used to assess the neuroprotective effects of compounds like L-Tryptophan and melatonin.
In Vitro Neuroprotection Assay Against Oxidative Stress
Objective: To determine the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
Test compounds (L-Tryptophan, Melatonin)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds (L-Tryptophan or melatonin) for a predetermined period (e.g., 1-24 hours).
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., 100 µM H₂O₂) to the wells, with the exception of the control group, and incubate for a specified time (e.g., 24 hours).
-
Cell Viability Assessment: Perform the MTT assay according to the manufacturer's instructions. This involves adding the MTT reagent to each well, incubating, and then solubilizing the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate cell viability as a percentage relative to the untreated control group.
In Vivo Assessment of Neuroprotection in a Mouse Model of Traumatic Brain Injury (TBI)
Objective: To evaluate the neuroprotective efficacy of a test compound in an in vivo model of TBI.
Materials:
-
Adult male C57BL/6 mice
-
Controlled cortical impact (CCI) device or weight-drop injury device
-
Test compounds (L-Tryptophan, Melatonin)
-
Anesthetics
-
Behavioral testing apparatus (e.g., Morris water maze, rotarod)
-
ELISA kits for inflammatory markers (TNF-α, IL-1β)
-
Reagents for immunohistochemistry (e.g., anti-NeuN, anti-Iba1 antibodies)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
TBI Induction: Anesthetize the mice and induce a moderate TBI using a CCI or weight-drop device. Sham-operated animals will undergo the same surgical procedure without the impact.
-
Drug Administration: Administer the test compounds (L-Tryptophan or melatonin) or vehicle at specified doses and time points post-injury (e.g., intraperitoneal injection at 1, 6, and 24 hours post-TBI).
-
Behavioral Assessment: Conduct behavioral tests to assess motor and cognitive function at different time points post-injury (e.g., days 1, 3, 7, and 14).
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect brain tissue.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory markers (TNF-α, IL-1β) using ELISA.
-
Histological Analysis: Perform immunohistochemistry on brain sections to assess neuronal loss (NeuN staining) and microglial activation (Iba1 staining).
-
-
Data Analysis: Analyze the behavioral, biochemical, and histological data using appropriate statistical methods to compare the outcomes between the different treatment groups.
Conclusion
Melatonin demonstrates robust and direct neuroprotective effects through its well-characterized antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Its efficacy has been consistently shown in a variety of in vitro and in vivo models of neurological disorders.
The neuroprotective role of L-Tryptophan is more complex and largely indirect. While it serves as the essential precursor for the synthesis of neuroprotective molecules like serotonin and melatonin, its own direct effects are less clear and may even be pro-oxidant under certain conditions. The balance between the neuroprotective (kynurenic acid) and neurotoxic (quinolinic acid) arms of its kynurenine metabolic pathway is a critical determinant of its overall impact on neuronal health.
For drug development professionals, melatonin represents a more direct and reliable candidate for neuroprotective therapies. Further research into modulating L-Tryptophan metabolism to favor the production of neuroprotective metabolites, while minimizing neurotoxic byproducts, could present a novel therapeutic strategy. However, based on current evidence, direct supplementation with melatonin appears to be a more straightforward approach for achieving neuroprotection.
References
- 1. Neuroprotective Natural Products' Regulatory Effects on Depression via Gut-Brain Axis Targeting Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Natural Products’ Regulatory Effects on Depression via Gut–Brain Axis Targeting Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 2899-29-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tryptophan-Containing Dual Neuroprotective Peptides: Prolyl Endopeptidase Inhibition and Caenorhabditis elegans Protection from β-Amyloid Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Validated High-Performance Liquid Chromatography Method for the Rapid and Sensitive Detection of L-Tryptophanol: A Comparison with Existing Analytical Techniques
Introduction
L-Tryptophanol is a chiral amino alcohol derivative of the essential amino acid L-Tryptophan. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and is of significant interest to researchers in drug development and metabolic studies. Accurate and reliable quantification of this compound is paramount for quality control in manufacturing processes and for understanding its pharmacokinetic and pharmacodynamic profiles. This guide presents a novel, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound and compares its performance against other established analytical techniques, namely HPLC with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). The validation of this new method adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[1][2][3]
Comparison of Analytical Methods for this compound Detection
The performance of the new HPLC-UV method was rigorously evaluated and compared with HPLC-FLD and GC-MS. The key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), are summarized in the table below.[4][5]
| Parameter | New HPLC-UV Method | HPLC-FLD Method | GC-MS Method | ICH Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | 0.9991 | ≥ 0.999 |
| Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | 1 - 200 | Defined by linearity |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||||
| - Repeatability | 0.85% | 0.72% | 1.15% | ≤ 2% |
| - Intermediate Precision | 1.25% | 1.10% | 1.80% | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.03 | 0.30 | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.50 | 0.10 | 1.00 | Signal-to-Noise ≥ 10:1 |
| Specificity/Selectivity | High | Very High | High | No interference at the retention time of the analyte |
Experimental Protocols
New HPLC-UV Method
This novel method provides a balance of sensitivity, speed, and accessibility for the routine analysis of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (4.6 x 150 mm, 5 µm).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in the mobile phase.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.5 to 100 µg/mL.
-
Test samples are diluted with the mobile phase to fall within the calibration range.
Comparative Methodologies
HPLC-FLD Method: This method offers enhanced sensitivity due to the native fluorescence of the indole (B1671886) moiety in this compound.[6][7]
-
Instrumentation: HPLC system with a fluorescence detector.
-
Chromatographic Conditions: Similar to the HPLC-UV method.
-
Detection: Excitation wavelength of 280 nm and an emission wavelength of 350 nm.
GC-MS Method: This technique provides high specificity and structural information but requires derivatization of the analyte.[8]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: this compound is derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) prior to injection to increase its volatility.
-
GC Conditions: A non-polar capillary column is used with a temperature gradient program.
-
MS Detection: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Method Validation Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow of the analytical method validation process and a representative signaling pathway where this compound or its metabolites may play a role.
Caption: Workflow for the validation of a new analytical method.
Caption: Potential metabolic pathways involving this compound.
The newly developed and validated HPLC-UV method offers a reliable, robust, and cost-effective solution for the quantitative analysis of this compound. While HPLC-FLD provides superior sensitivity, the HPLC-UV method is more accessible and sufficient for a wide range of applications. The GC-MS method, although highly specific, is more labor-intensive due to the need for derivatization. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation. This guide provides the necessary data and protocols to enable researchers, scientists, and drug development professionals to make an informed decision based on their analytical needs.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Researchers: L-Tryptophanol vs. 5-HTP for Elevating Brain Serotonin
For researchers, scientists, and drug development professionals, understanding the most effective method to modulate brain serotonin (B10506) (5-hydroxytryptamine, 5-HT) is crucial for developing novel therapeutics for a range of neurological and psychiatric disorders. This guide provides an objective comparison of two key precursors in the serotonin synthesis pathway: L-Tryptophanol and 5-Hydroxytryptophan (B29612) (5-HTP). We will delve into their metabolic pathways, comparative efficacy based on available experimental data, and detailed experimental protocols for their study.
Metabolic Pathways: A Tale of Two Precursors
The journey to synthesizing serotonin in the brain begins with the essential amino acid L-Tryptophan. However, the conversion process is a multi-step enzymatic cascade. This compound, a reduced form of L-Tryptophan, is hypothesized to follow a similar initial pathway. In contrast, 5-HTP enters the synthesis pathway at a later, more direct stage.
The biosynthesis of serotonin from L-Tryptophan is initiated by the enzyme tryptophan hydroxylase (TPH), which converts L-Tryptophan to 5-HTP.[1][2][3] This step is the rate-limiting factor in the entire serotonin synthesis cascade, meaning the overall production of serotonin is constrained by the efficiency of this conversion.[1][2] Subsequently, the enzyme aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP into serotonin.[1][2]
5-HTP, on the other hand, bypasses the rate-limiting TPH-mediated step.[4][5] By directly entering the pathway after this bottleneck, 5-HTP can theoretically lead to a more direct and efficient increase in serotonin levels.[4][6] Furthermore, L-Tryptophan must compete with other large neutral amino acids for transport across the blood-brain barrier (BBB), which can limit its availability in the central nervous system.[2][7] 5-HTP, however, is understood to cross the BBB without such competition.[2][6]
Comparative Efficacy: A Review of the Evidence
While a direct, head-to-head quantitative comparison of this compound and 5-HTP on brain serotonin levels in a single, comprehensive study is limited in the available literature, the existing evidence and biochemical principles strongly suggest a higher efficacy for 5-HTP.
Theoretical Advantages of 5-HTP:
-
Bypasses the Rate-Limiting Step: As illustrated in the pathway diagram, 5-HTP administration circumvents the tryptophan hydroxylase (TPH) enzyme, which is the primary bottleneck in serotonin production.[4][5]
-
Efficient Blood-Brain Barrier Transport: 5-HTP is believed to cross the blood-brain barrier more readily and without competition from other amino acids, unlike L-Tryptophan.[2][6][7]
Experimental Data Summary:
The following tables summarize findings from various studies that have investigated the effects of L-Tryptophan and 5-HTP on brain serotonin levels. It is important to note that these data are collated from different studies with varying experimental designs, and therefore, direct quantitative comparisons should be made with caution.
Table 1: Effect of L-Tryptophan Administration on Brain Serotonin
| Animal Model | Dosage | Route of Administration | Brain Region | % Increase in Serotonin (approx.) | Reference |
| Rat | Varies | Oral, Intraperitoneal, Subcutaneous | Various | Dose-dependent increase | [8] |
A systematic review of 25 studies concluded that L-Tryptophan administration elevates brain 5-HT levels in a manner dependent on the brain region and time of administration, though the dose-response relationship requires further investigation.[8]
Table 2: Effect of 5-HTP Administration on Brain Serotonin
| Animal Model | Dosage | Route of Administration | Brain Region | % Increase in Serotonin (approx.) | Reference |
| Rat | Not specified | Not specified | Plasma and Brain | 400% | [3] |
| Rhesus Macaque | 20 mg/kg & 40 mg/kg | Intramuscular | Cerebrospinal Fluid | Dose-dependent increase | [9] |
Studies have shown that 5-HTP administration can lead to a significant, dose-dependent increase in serotonin levels in both plasma and the central nervous system.[3][9] One study in rats reported a fourfold increase in both plasma and brain serotonin levels following 5-HTP administration.[3]
Experimental Protocols
For researchers aiming to investigate the effects of this compound and 5-HTP on brain serotonin, the following experimental methodologies are commonly employed.
Animal Models and Administration
-
Species: Sprague-Dawley or Wistar rats are frequently used.
-
Administration:
Measurement of Brain Serotonin: Microdialysis with HPLC
In vivo microdialysis coupled with high-performance liquid chromatography (HPLC) is a standard technique for measuring extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[1][11][12][13][14]
Experimental Workflow:
Detailed Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum, hippocampus, prefrontal cortex) of an anesthetized animal.
-
Animal Recovery: The animal is allowed to recover from surgery for a specified period.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.1–3.0 µL/min).[15]
-
Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes, though faster sampling is possible with optimized systems) to establish baseline extracellular serotonin levels.[1]
-
Compound Administration: this compound or 5-HTP is administered via the chosen route.
-
Post-Administration Sampling: Dialysate collection continues for a defined period post-administration to monitor changes in serotonin levels.
-
HPLC Analysis: The collected dialysate samples are injected into an HPLC system, often coupled with electrochemical detection (ECD) or fluorescence detection, for the separation and quantification of serotonin.[11][12]
-
Data Analysis: The concentration of serotonin in each sample is calculated and compared to baseline levels to determine the effect of the administered precursor.
Conclusion
Based on the available biochemical and experimental evidence, 5-HTP appears to be a more direct and potent precursor for increasing brain serotonin levels compared to this compound. This is primarily attributed to its ability to bypass the rate-limiting step in the serotonin synthesis pathway and its more efficient transport across the blood-brain barrier.
For researchers and drug development professionals, these findings suggest that targeting the serotonin pathway with 5-HTP may offer a more robust and reliable method for elevating central serotonin. However, it is crucial to consider potential side effects and the fact that high doses of 5-HTP have been associated with adverse effects. Further direct comparative studies are warranted to fully elucidate the quantitative differences in efficacy and safety profiles between this compound and 5-HTP.
References
- 1. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. health4all.co.uk [health4all.co.uk]
- 3. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. L-Tryptophan and 5-Hydroxytryptophan in Mental Health Care | Psychology Today [psychologytoday.com]
- 7. performancelab.com [performancelab.com]
- 8. L-tryptophan administration and increase in cerebral serotonin levels: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of 5-hydroxytryptophan on attention and central serotonin neurochemistry in the rhesus macaque - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Hydroxytryptophan, but not L-tryptophan, alters sleep and brain temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Determination of serotonin in microdialysis samples from rat brain by microbore column liquid chromatography with post-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 14. Microdialysis Coupled with HPLC-MS — Sombers Lab [somberslab.org]
- 15. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
comparative study of L-Tryptophanol's efficacy in different cell models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of L-Tryptophanol across various cell models, drawing upon existing data for L-Tryptophan and its derivatives to extrapolate potential mechanisms and effects. Due to a scarcity of direct experimental data on this compound, this comparison relies on the well-documented bioactivities of its parent amino acid, L-Tryptophan, and related indole (B1671886) compounds. The information presented herein is intended to serve as a foundational resource to guide future research and experimental design.
Executive Summary
L-Tryptophan, an essential amino acid, and its metabolic products play a crucial role in cellular physiology and are implicated in the pathology of various diseases, including cancer. This compound, as a derivative, is hypothesized to share some of these biological activities. The primary metabolic pathways of L-Tryptophan—the Kynurenine, Serotonin, and Indole pathways—are central to its effects, influencing immune responses, cell proliferation, and apoptosis. Key enzymatic regulators of these pathways, such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), are frequently dysregulated in cancer, creating an immunosuppressive tumor microenvironment. While direct evidence for this compound's efficacy is limited, its structural similarity to L-Tryptophan suggests potential as a modulator of these pathways. This guide summarizes the known effects of L-Tryptophan and its derivatives in different cell models, presents detailed experimental protocols for assessing efficacy, and visualizes key signaling pathways.
Data Presentation: Comparative Efficacy of L-Tryptophan Derivatives
| Compound/Alternative | Cell Model(s) | Assay Type | IC50 (µM) | Key Findings |
| L-Tryptophan Depletion | Various Cancer Cell Lines | Proliferation/Viability | Not Applicable | Depletion of L-Tryptophan can inhibit cancer cell growth, particularly in breast cancer and medulloblastoma cell lines.[1] |
| Gamma-D-glutamyl-L-tryptophan | Jurkat (T-cell leukemia) | STAT3 Phosphorylation Inhibition | Not specified | Inhibits cytokine-induced STAT3 phosphorylation, suggesting immunomodulatory and anti-tumor activity. |
| Indole-3-carbinol (I3C) | Breast Cancer (MCF-7, MDA-MB-231), Prostate Cancer (LNCaP, PC-3) | Cell Viability, Apoptosis | ~100-250 | Induces apoptosis and cell cycle arrest; modulates estrogen receptor signaling. |
| Melatonin | Various Cancer Cell Lines | Proliferation, Apoptosis | ~100 - 1000 | Exhibits oncostatic properties by inhibiting proliferation and inducing apoptosis; effects are often receptor-dependent.[2] |
Note: The above table is a compilation of data for L-Tryptophan-related compounds and not this compound itself. Direct experimental validation is required to determine the specific efficacy of this compound.
Experimental Protocols
To facilitate the investigation of this compound's efficacy, the following are detailed protocols for key in vitro experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability and to determine its IC50 value.
Materials:
-
Cell line(s) of interest
-
Complete cell culture medium
-
This compound (or compound of interest)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line(s) of interest
-
This compound (or compound of interest)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time. Include both untreated and positive controls (e.g., treated with a known apoptosis inducer like staurosporine).
-
Cell Harvesting: For adherent cells, collect the supernatant (containing detached apoptotic cells) and then trypsinize the attached cells. For suspension cells, collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.[3][4][5][6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cell line(s) of interest
-
This compound (or compound of interest)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.
Conclusion and Future Directions
While direct evidence for the efficacy of this compound in different cell models is currently lacking, the extensive research on L-Tryptophan and its derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The known involvement of L-Tryptophan metabolism in cancer progression and immune evasion suggests that this compound could exert its effects by modulating key signaling pathways such as the AhR and STAT3 pathways.
Future research should focus on systematic in vitro screening of this compound across a panel of cancer cell lines from different tissue origins to determine its cytotoxic and cytostatic effects and to establish its IC50 values. Mechanistic studies are crucial to elucidate its specific molecular targets and to confirm its interaction with the hypothesized signaling pathways. Furthermore, comparative studies with established anti-cancer agents and other L-Tryptophan derivatives will be essential to ascertain its relative potency and potential for further development. The experimental protocols and pathway diagrams provided in this guide offer a framework for initiating such investigations.
References
- 1. Tryptophan Side-Chain Oxidase (TSO) Degrades L-Tryptophan, a Possible New Cancer Therapy [scivisionpub.com]
- 2. Melatonin - Wikipedia [en.wikipedia.org]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. A comprehensive guide to apoptosis detection [absin.net]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
Confirming the Allosteric Binding Site of Positive Allosteric Modulators on the Metabotropic Glutamate Receptor 2 (mGluR2)
A Comparative Guide for Researchers
Note on the Investigated Compound: Initial searches for experimental data on the allosteric binding of L-Tryptophanol to a specific receptor did not yield sufficient publicly available information to construct a comprehensive guide. To fulfill the structural and data-driven requirements of this request, this guide will focus on a well-characterized system: the allosteric modulation of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) by positive allosteric modulators (PAMs). This allows for a detailed exploration of the experimental methodologies used to confirm an allosteric binding site.
Introduction to mGluR2 and its Allosteric Modulation
The metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), plays a crucial role in regulating neurotransmission and is a significant target for the treatment of central nervous system (CNS) disorders.[1] Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators bind to a distinct, less conserved site on the receptor.[2][3] Positive allosteric modulators (PAMs) of mGluR2, such as BINA (N,N'-dibenzhydrylethane-1,2-diamine) and JNJ-40411813, have been a focus of drug discovery efforts.[4][5] These molecules do not activate the receptor on their own but enhance the affinity and/or efficacy of the endogenous ligand, glutamate.[2] This guide provides a comparative overview of the experimental approaches used to confirm the allosteric binding site of such compounds.
Comparative Analysis of mGluR2 PAMs
The following tables summarize the quantitative data for two exemplary mGluR2 PAMs, BINA and JNJ-40411813. This data is essential for comparing their performance and understanding their interaction with the receptor.
Table 1: In Vitro Potency and Affinity of mGluR2 PAMs
| Compound | Assay Type | Species | Potency (EC₅₀) | Affinity (Kᵢ/Kբ) | Reference |
| BINA | GIRK functional assay | Human | 347.6 ± 51.4 nM | - | [4] |
| JNJ-40411813 | [³⁵S]GTPγS binding | Human | 147 ± 42 nM | - | [4][5] |
| JNJ-40411813 | Ca²⁺ mobilization | Human | 64 ± 29 nM | - | [4][5] |
| JNJ-40411813 | [³H]JNJ-40068782 displacement | Human | - | 68 ± 29 nM | [4] |
Note: Data for different compounds may originate from separate studies and should be compared with this consideration.
Table 2: Effect of PAMs on Orthosteric Ligand (Glutamate) Binding and Function
| PAM | Effect on Glutamate Affinity | Effect on Glutamate Efficacy | Assay | Reference |
| BINA | Increases affinity | Potentiates response | GIRK functional assay | [4] |
| JNJ-40411813 | Decreases EC₅₀ from 5.8 to 0.5 µM (with 10 µM JNJ-40411813) | Potentiates [³⁵S]GTPγS binding up to 273 ± 32% | [³⁵S]GTPγS binding | [4] |
Experimental Protocols for Allosteric Site Confirmation
Confirming that a compound binds to an allosteric site requires a combination of binding and functional assays.
Radioligand Competition Binding Assay
This assay determines if the test compound competes with a known orthosteric or allosteric radioligand for binding to the receptor.
Objective: To demonstrate that the PAM does not bind to the orthosteric glutamate site.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGluR2, such as Chinese Hamster Ovary (CHO) cells.
-
Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂.
-
Incubation: In a 96-well plate, incubate 20 µg of the mGluR2-expressing membrane preparation.
-
Competition: Add a fixed concentration of an orthosteric antagonist radioligand, such as [³H]LY341495 (approximately 2 nM).[2] To this, add increasing concentrations of the unlabeled test compound (e.g., BINA or JNJ-40411813) or unlabeled glutamate as a positive control.
-
Nonspecific Binding: Determine nonspecific binding using a high concentration of an unlabeled orthosteric antagonist (e.g., 10 µM LY341495).[2]
-
Equilibration: Incubate the mixture for 60 minutes at room temperature to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[6]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. A lack of displacement of the orthosteric radioligand by the test compound, in contrast to the displacement by unlabeled glutamate, indicates that the test compound does not bind to the orthosteric site.[4]
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the receptor and is used to quantify the potentiation of the glutamate response by a PAM.
Objective: To quantify the positive allosteric modulation of glutamate-induced mGluR2 activation.
Protocol:
-
Membrane Preparation: Use membranes from cells expressing mGluR2.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP.[2][7]
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of the PAM for 15-30 minutes at 30°C.[2][7]
-
Stimulation: Add a sub-maximal (EC₂₀) concentration of glutamate to stimulate the receptor, along with [³⁵S]GTPγS (typically 0.1-0.5 nM).[7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 30°C.[8]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the PAM concentration to determine the EC₅₀ and the maximal potentiation.
Confirmatory Studies: Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful tool to identify the specific amino acid residues that form the allosteric binding pocket.
Workflow:
-
Homology Modeling: Based on the crystal structures of related GPCRs (like mGluR1 or mGluR5), create a homology model of the mGluR2 transmembrane domain to predict the putative allosteric binding site.[1][9]
-
Mutagenesis: Introduce point mutations in the amino acid residues predicted to be part of the binding pocket.
-
Functional Assays: Express the mutant receptors in a suitable cell line and perform functional assays (e.g., [³⁵S]GTPγS binding or calcium mobilization) to assess the activity of the PAMs on the mutated receptors.
-
Analysis: A significant reduction or loss of PAM activity in a mutant receptor indicates that the mutated residue is crucial for the binding or action of the PAM.
Studies have identified several key residues within the transmembrane helices (TM3, TM5, TM6, and TM7) of mGluR2 that are important for the activity of PAMs.[1][9] For instance, the Asn735 residue has been shown to be critical for the functional activity of some, but not all, mGluR2 PAMs, suggesting different binding modes or distinct binding sites for different classes of allosteric modulators.[2]
Visualizing the Process and Pathway
Caption: mGluR2 Signaling Pathway.
Caption: Experimental Workflow for Allosteric Modulator Characterization.
Conclusion
The confirmation of an allosteric binding site for a compound like BINA or JNJ-40411813 on the mGluR2 is a multi-step process that relies on a convergence of evidence from binding assays, functional assays, and site-directed mutagenesis. The lack of competition with orthosteric ligands in binding assays provides the initial evidence for a distinct binding site. This is then functionally confirmed by demonstrating the potentiation of the endogenous agonist's effect. Finally, site-directed mutagenesis pinpoints the specific amino acid residues that constitute the allosteric pocket, providing definitive structural evidence. This systematic approach is crucial for the characterization and development of novel allosteric modulators for therapeutic applications.
References
- 1. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Covalent Allosteric Probe for the Metabotropic Glutamate Receptor 2: Design, Synthesis, and Pharmacological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
statistical validation of L-Tryptophanol's effect on gene expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of L-Tryptophan and its metabolites on gene expression, supported by experimental data and detailed protocols. While direct comprehensive studies on L-Tryptophanol's specific impact on gene expression are limited in publicly available research, we can infer its potential activities by examining its precursor, L-Tryptophan, and the broader context of tryptophan metabolism. This guide focuses on the well-documented effects of L-Tryptophan to provide a foundational understanding.
Data Presentation: Quantitative Effects on Gene Expression
The following tables summarize the observed changes in gene expression upon treatment with L-Tryptophan in different experimental models.
Table 1: Effect of L-Tryptophan on Genes Related to Milk Protein Synthesis in Bovine Mammary Epithelial (MAC-T) Cells [1][2]
| Gene | Pathway | Treatment | Fold Change (Treated vs. Control) | Significance (p-value) |
| β-casein (CSN2) | Milk Protein Synthesis | 0.9 mM L-Trp, 48h | Stimulated | < 0.05 |
| mTOR | Protein Synthesis | 0.9 mM L-Trp, 48h | Stimulated | < 0.05 |
| RPS6 | Protein Synthesis | 0.9 mM L-Trp, 48h | Stimulated | < 0.05 |
| S6K1 | Protein Synthesis | 0.9 mM L-Trp, 48h | No significant effect | > 0.05 |
| LDH-B | Energy Metabolism | 0.9 mM L-Trp, 48h | No significant effect | > 0.05 |
Table 2: Effect of L-Tryptophan on Collagenase Gene Expression in Human Dermal Fibroblasts [3]
| Gene | Pathway | Treatment | Fold Change (mRNA level) |
| Collagenase | Extracellular Matrix Degradation | L-Tryptophan (dose- and time-dependent) | Up to ~50-fold enhancement |
| TIMP (Tissue Inhibitor of Metalloproteinase) | Extracellular Matrix Regulation | L-Tryptophan (dose- and time-dependent) | Elevated |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental procedures is crucial for understanding the mechanisms of action and the methods used for validation.
Figure 1: Signaling pathways activated by L-Tryptophan.
Figure 2: General experimental workflow for gene expression analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying relative gene expression levels.
-
Cell Culture and Treatment:
-
Culture cells (e.g., MAC-T or human dermal fibroblasts) in appropriate media and conditions.
-
Treat cells with desired concentrations of L-Tryptophan or control vehicle for a specified duration.
-
-
RNA Isolation:
-
Lyse cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target and reference genes (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
RNA Sequencing (RNA-Seq) for Transcriptome-wide Analysis
For a global view of gene expression changes, RNA-Seq is the preferred method.
-
Sample Preparation:
-
Isolate high-quality total RNA as described for qPCR.
-
Perform library preparation, which includes mRNA purification (for eukaryotes), fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Identify differentially expressed genes between treated and control groups using appropriate statistical methods.
-
Perform downstream analyses such as pathway enrichment and gene ontology analysis to interpret the biological significance of the gene expression changes.
-
Comparison with Alternatives
L-Tryptophan is a precursor to several bioactive molecules, and its metabolism can be broadly divided into three main pathways:
-
The Kynurenine Pathway: This is the major route of tryptophan degradation, producing metabolites like kynurenine, which have been shown to have immunomodulatory and neuromodulatory effects.[4] The activity of the rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), can significantly influence the downstream effects on gene expression.[4][5]
-
The Serotonin Pathway: A smaller fraction of tryptophan is converted to serotonin, a key neurotransmitter that can also influence gene expression in various cell types.
-
The Microbiome Pathway: Gut microbiota can metabolize tryptophan into various indole (B1671886) derivatives, which can act as signaling molecules and modulate host gene expression, for instance, through the aryl hydrocarbon receptor (AhR).[6]
A study on a tryptophan analog, D,L-beta-(1-naphthyl)alanine, showed that while it could bind to the L-tryptophan receptor and affect some nuclear enzyme activities, it did not stimulate the nucleocytoplasmic translocation of mRNA and subsequent protein synthesis as L-Tryptophan did.[7] This suggests that the structural features of L-Tryptophan are crucial for its full range of effects on gene expression and protein synthesis.
References
- 1. Supplementing with L-Tryptophan Increases Medium Protein and Alters Expression of Genes and Proteins Involved in Milk Protein Synthesis and Energy Metabolism in Bovine Mammary Cells | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. L-tryptophan induces expression of collagenase gene in human fibroblasts: demonstration of enhanced AP-1 binding and AP-1 binding site-driven promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan Metabolism ‘Hub’ Gene Expression Associates with Increased Inflammation and Severe Disease Outcomes in COVID-19 Infection and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Systemic tryptophan homeostasis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of effects of L-tryptophan and a tryptophan analog, D,L-beta-(1-naphthyl)alanine, on processes relating to hepatic protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Pathways of L-Tryptophanol and Indole-3-Pyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two key tryptophan-derived indolic compounds: L-Tryptophanol (TOL) and Indole-3-pyruvic acid (IPA). Both molecules are significant intermediates in the biosynthesis of the primary plant auxin, Indole-3-acetic acid (IAA), and are involved in various physiological processes. This document outlines their metabolic fates, presents available quantitative data for comparison, details relevant experimental protocols, and provides visual diagrams of the involved pathways.
Metabolic Pathways: A Comparative Overview
L-Tryptophan serves as the primary precursor for a multitude of metabolic pathways, with the Indole-3-pyruvic acid (IPA) pathway being a principal route for the biosynthesis of Indole-3-acetic acid (IAA) in plants, fungi, and bacteria.[1][2][3] Within this framework, both this compound and Indole-3-pyruvic acid emerge as critical, yet distinct, intermediates.
Indole-3-Pyruvic Acid (IPA) Pathway: This is a well-established route initiated by the transamination of L-tryptophan to yield IPA.[4][5] Subsequently, IPA is decarboxylated to form the unstable intermediate, Indole-3-acetaldehyde (IAAld).[6] The metabolic fate of IAAld represents a crucial branch point where the pathways of this compound and IAA diverge.
This compound (TOL) Metabolism: this compound is primarily formed through the reduction of Indole-3-acetaldehyde (IAAld), a reaction catalyzed by indole-3-acetaldehyde reductase.[7][8] This conversion represents a side branch of the main IPA pathway leading to IAA. In some microorganisms, TOL can be utilized as a precursor for IAA biosynthesis, likely by being converted back to IAAld.[3]
The key distinction in their metabolic roles lies in their position relative to Indole-3-acetaldehyde. IPA is a precursor to IAAld, while TOL is a product of its reduction. The balance between the oxidation of IAAld to IAA and its reduction to TOL can be a critical regulatory point in auxin homeostasis.
Quantitative Data Presentation
The following tables summarize quantitative data related to the metabolism of intermediates in the IPA pathway. Direct comparative studies utilizing this compound and Indole-3-pyruvic acid as starting substrates are limited; the data presented is primarily from studies investigating the broader tryptophan to IAA pathway.
Table 1: Enzyme Kinetic Properties
| Enzyme | Substrate | Organism/Source | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| Indole-3-acetaldehyde Dehydrogenase (AldA) | Indole-3-acetaldehyde | Pseudomonas syringae DC3000 | - | - | - | [9] |
| Tryptophan Aminotransferase | L-Tryptophan | Mung Bean (Phaseolus aureus) | 3300 | - | - | [10] |
| Indole-3-acetaldehyde Reductase (NADPH) | Indole-3-acetaldehyde | Cucumber (Cucumis sativus) | - | - | - | [7] |
Note: Complete kinetic data (kcat and kcat/Km) for all enzymes are not consistently available in the literature.
Table 2: Metabolite Production in Neurospora crassa (72-hour culture)
| Strain | Metabolite | Concentration (relative units) | Reference |
| Wild Type | Indole-3-lactic acid (ILA) | ~5.6 ng | [3] |
| Δcfp (IPDC knockout) | Indole-3-lactic acid (ILA) | ~15.8 ng | [3] |
| Wild Type | Indole-3-acetic acid (IAA) | High | [3] |
| Δcbs-3;Δahd-2 (Aldehyde dehydrogenase double knockout) | Indole-3-acetic acid (IAA) | Many-fold decrease | [3] |
ILA is a stable proxy for the unstable IPA.
Mandatory Visualization
Metabolic Pathway of Indole-3-Pyruvic Acid
Caption: The Indole-3-Pyruvic Acid (IPA) pathway for IAA biosynthesis.
Metabolic Pathway of this compound
Caption: The metabolic formation of this compound from Indole-3-acetaldehyde.
Integrated Metabolic Pathways of IPA and TOL
Caption: Integrated view of the IPA and this compound metabolic pathways.
Experimental Protocols
Quantification of Indole Compounds by HPLC-MS/MS
This protocol provides a general framework for the simultaneous quantification of IAA and related metabolites, including TOL and IPA (often measured as its stable derivative, ILA).
a. Sample Extraction:
-
Freeze 100-200 mg of plant or fungal tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol (B129727) with an internal standard, such as 13C6-IAA).
-
Vortex vigorously and incubate at 4°C for at least 1 hour with shaking.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and, if necessary, perform a solid-phase extraction (SPE) for cleanup and concentration.[11] A C18 cartridge is commonly used for this purpose.
b. HPLC Separation:
-
Use a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Employ a binary solvent system with a gradient elution. For example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.
-
Set the flow rate to 1 mL/min and the column temperature to 30°C.[12]
c. MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Establish specific precursor-to-product ion transitions for each analyte and the internal standard.
In Vitro Tryptophan Aminotransferase (TAT) Assay
This assay measures the conversion of L-tryptophan to IPA.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.5)
-
10 mM α-ketoglutarate
-
1 mM pyridoxal-5'-phosphate
-
50 mM L-tryptophan
-
Enzyme extract
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination and Detection:
In Vitro Indole-3-Pyruvate Decarboxylase (IPDC) Assay
This assay measures the conversion of IPA to IAAld.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM MES buffer (pH 6.5)
-
5 mM MgCl2
-
0.2 mM thiamine (B1217682) pyrophosphate (TPP)
-
1 mM IPA
-
Enzyme extract
-
-
Incubation: Incubate at 30°C. Due to the instability of IAAld, a coupled enzyme assay is often preferred.
-
Coupled Assay: Include NADH and alcohol dehydrogenase in the reaction mixture to immediately reduce the formed IAAld to TOL. The rate of NADH oxidation can be monitored spectrophotometrically at 340 nm. Alternatively, the reaction can be stopped and the products analyzed by HPLC.
Conclusion
The metabolic pathways of this compound and Indole-3-pyruvic acid are intricately linked through the central intermediate, Indole-3-acetaldehyde. While IPA is a direct precursor in the main pathway to the phytohormone IAA, TOL represents a reduced byproduct. The regulation of the enzymes acting on IAAld, namely indole-3-acetaldehyde dehydrogenase and reductase, is likely a key determinant in the balance between auxin production and the formation of other indolic compounds. Further research focusing on direct comparative metabolic flux analysis of these two compounds will provide deeper insights into their precise roles and regulatory mechanisms in various organisms. The provided protocols offer a foundation for conducting such quantitative and comparative studies.
References
- 1. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-acetaldehyde reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 8. Indole-3-acetaldehyde reductase (NADH) - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Rapid distribution of tryptophol (3-indole ethanol) to the brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
Revolutionizing Biocatalysis: A Comparative Guide to Computationally Designed Enzyme Enhancements
For Immediate Release – The convergence of computational biology and enzyme engineering is accelerating the development of novel biocatalysts with tailored functionalities.[1][2] This guide provides an objective comparison of performance enhancements in computationally designed enzymes, supported by experimental data, for researchers, scientists, and drug development professionals.
Computational methods are now pivotal in predicting how specific mutations can alter an enzyme's activity, stability, and selectivity, thereby reducing the time and cost associated with extensive laboratory screening.[3] These approaches allow for the exploration of a vast mutational landscape, identifying promising candidates for enhanced catalytic efficiency and thermostability.[3][4]
Performance Comparison of Designed Enzymes
The ultimate test for any computationally designed enzyme is its experimental validation.[1] Key performance indicators include catalytic efficiency (kcat/KM) and thermostability (Tm). The following tables summarize experimental data from studies where computational design was used to enhance or alter enzyme function.
Table 1: Enhancement of Catalytic Efficiency (kcat/KM)
| Enzyme | Computational Method | Mutation(s) | Wild-Type kcat/KM (M⁻¹s⁻¹) | Designed kcat/KM (M⁻¹s⁻¹) | Fold Improvement | Reference |
| Kemp Eliminase | Rosetta | Multiple Variants | N/A (de novo design) | 1 - 420 | N/A | [5] |
| Kemp Eliminase | Rosetta + Manual Design | Des27 / Des61 | N/A (de novo design) | 130 / 210 | N/A | [5] |
| Kemp Eliminase | Rosetta + Manual Design | Final Optimized Variant | N/A (de novo design) | >100,000 | N/A | [5] |
| GrsA-PheA | Rosetta (Structure-Based) | T278L/A301G/S447N | ~12 (for Leu) | ~21,550 (for Leu) | ~1,796 | [6] |
| Diels-Alderase | FoldIt + Rosetta | CE6 | N/A (de novo design) | ~20-fold > initial design | N/A | [7] |
Table 2: Enhancement of Thermostability (Tm)
| Enzyme | Computational Method | Mutation(s) | Wild-Type Tm (°C) | Designed Tm (°C) | ΔTm (°C) | Reference |
| Hen Egg White Lysozyme | Stability Predictor Algs. | Multiple Point Mutations | Not Specified | Variable Increases | Up to +5-10 | [8] |
| Xylanase | Lysine Introduction | Surface Lysine Mutations | Not Specified | Increased Stability | Not Quantified | [2] |
| De Novo Designed KE | Rosetta + Manual Design | Des27 / Des61 | N/A | >85 | N/A | [5] |
Note: De novo designed enzymes do not have a wild-type equivalent for direct comparison; their performance is evaluated against initial designs and natural enzymes.
Experimental Validation Workflows
The journey from a computational model to a validated, high-performance enzyme involves a rigorous experimental workflow. This process is often iterative, with experimental results feeding back into computational models for further refinement.[1][7]
This diagram illustrates the cycle, starting with in silico design and screening, followed by the experimental stages of gene synthesis, protein expression, and detailed biochemical characterization.[7] The data from these experiments are then analyzed to inform the next round of computational design.
Logic of Design Success and Failure
Not all computationally predicted mutations lead to the desired outcome. The success of a design campaign can be categorized by comparing the predicted enhancements with experimental results. Understanding the reasons for both successes (True Positives) and failures (False Positives/Negatives) is crucial for improving predictive algorithms.
Detailed Experimental Protocols
Accurate and reproducible experimental validation is fundamental to the field. Below are standardized methodologies for key experiments.
Gene Synthesis and Site-Directed Mutagenesis
-
Objective: To create the DNA construct encoding the designed enzyme variant.
-
Protocol:
-
The gene sequence for the designed enzyme is commercially synthesized or generated from a template of the wild-type gene using site-directed mutagenesis PCR.
-
Primers containing the desired mutations are used to amplify the entire plasmid template.
-
The parental, methylated template DNA is digested using the DpnI restriction enzyme.
-
The newly synthesized, mutated plasmid is transformed into a suitable E. coli strain for propagation.
-
The sequence of the final construct is verified by Sanger sequencing to ensure the intended mutations are present and no unintended mutations were introduced.
-
Protein Expression and Purification
-
Objective: To produce and isolate the designed enzyme for characterization.
-
Protocol:
-
The verified plasmid is transformed into a protein expression host, typically E. coli BL21(DE3).
-
A large-scale culture is grown to mid-log phase (OD600 ≈ 0.6-0.8).
-
Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a reduced temperature (e.g., 18-25°C) overnight to improve protein solubility.
-
Cells are harvested by centrifugation and lysed via sonication or high-pressure homogenization.
-
The enzyme is purified from the cell lysate, commonly using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.
-
Protein purity is assessed by SDS-PAGE.
-
Enzyme Kinetic Assays
-
Objective: To determine the catalytic parameters (kcat and KM) of the enzyme.
-
Protocol:
-
Enzyme activity is typically measured using a spectrophotometric assay that monitors the change in absorbance of a substrate or product over time.[9]
-
Reactions are initiated by adding a known concentration of the purified enzyme to a buffered solution containing a range of substrate concentrations.
-
The initial reaction velocities (v0) are measured for each substrate concentration.
-
The data are fitted to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (KM + [S])) using non-linear regression analysis to determine the kinetic parameters KM and Vmax.
-
The turnover number (kcat) is calculated from Vmax using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration. The catalytic efficiency is then reported as the kcat/KM ratio.[10]
-
Thermal Stability Assays (Differential Scanning Fluorimetry - DSF)
-
Objective: To determine the melting temperature (Tm) of the enzyme as a measure of its thermostability.
-
Protocol:
-
DSF, or Thermal Shift Assay, measures changes in protein unfolding in response to increasing temperature.
-
The purified enzyme is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.
-
In its folded state, the protein's hydrophobic core is buried, and fluorescence is low. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic regions, causing a sharp increase in fluorescence.
-
The experiment is performed in a real-time PCR instrument, which gradually increases the temperature and measures fluorescence at each step.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, identified as the midpoint of the unfolding transition in the fluorescence curve.
-
References
- 1. Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. esciinfo.com [esciinfo.com]
- 5. Complete computational design of high-efficiency Kemp elimination enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. users.cs.duke.edu [users.cs.duke.edu]
- 7. Computational Enzyme Design: Advances, hurdles and possible ways forward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. physics.byu.edu [physics.byu.edu]
- 10. preprints.org [preprints.org]
Safety Operating Guide
Proper Disposal of L-Tryptophanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of L-Tryptophanol, a non-hazardous amino alcohol compound. While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard, adherence to proper laboratory waste management practices is essential to maintain safety and environmental responsibility.
Immediate Safety and Handling
Before proceeding with disposal, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including laboratory coats, safety glasses, and gloves. In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
Step-by-Step Disposal Protocol
The disposal of this compound should follow the general procedures for non-hazardous solid chemical waste in a laboratory setting.
-
Waste Identification and Segregation:
-
Confirm that the waste is solely this compound and not mixed with any hazardous substances.
-
If it is mixed with a hazardous chemical, the mixture must be treated as hazardous waste and disposed of according to the specific requirements for that hazardous component.
-
-
Containerization:
-
Place the solid this compound waste into a clean, dry, and chemically compatible container with a secure lid.
-
The container should be clearly labeled as "this compound Waste" or with a similar identifier.
-
-
Disposal:
-
For small quantities of uncontaminated this compound, disposal in the regular laboratory trash may be permissible, but it is crucial to consult your institution's specific waste management policies.
-
Some institutions may require that all chemical waste, regardless of hazard classification, be collected by a designated waste management provider.
-
Never dispose of this compound down the sink or in any drain.
-
-
Documentation:
-
Maintain a log of all chemical waste disposal, including the name of the chemical, quantity, and date of disposal.
-
Quantitative Data and Physical Properties
While specific quantitative disposal limits are not typically established for non-hazardous substances like this compound, its physical and chemical properties are important for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol [1] |
| Appearance | Pale yellow or light red waxy solid or sticky paste[2] |
| Melting Point | 73-77 °C[3] |
| Solubility in Water | 11.4 g/L (at 25°C)[3] |
| Hazard Classification | Not classified as hazardous |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Navigating the Safe Handling of L-Tryptophanol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling L-Tryptophanol, including operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety and chemical handling.
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1]
Engineering Controls:
-
Ventilation: Ensure adequate ventilation in areas where this compound is handled and stored.[1] A system of local and/or general exhaust is recommended to keep employee exposures as low as possible.
Recommended Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye contact with dust particles. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact. |
| Skin and Body Protection | Laboratory coat or other suitable protective clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust particles. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Minimize dust generation and accumulation.
-
Avoid ingestion and inhalation.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Protect from moisture and direct sunlight.
Spills, First Aid, and Disposal
Accidents can happen, and being prepared with the correct procedures for spills, first aid, and disposal is critical.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Contain the spill: Sweep up the spilled material and shovel it into a suitable container for disposal.[1]
-
Clean the area: After the material has been collected, clean the spill area.
-
Avoid dust generation.
First-Aid Measures
The following are immediate first-aid procedures for exposure to this compound:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. |
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated packaging: Dispose of as unused product.[2]
Visualizing Safe Practices
To further clarify the necessary procedures, the following diagrams illustrate the workflow for safe handling and first aid.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
